Met-12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C71H99N17O17 |
|---|---|
分子量 |
1462.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C71H99N17O17/c1-10-38(7)59(88-67(100)53(29-45-32-75-35-78-45)80-62(95)49(72)28-44-31-74-34-77-44)69(102)83-51(25-41-12-18-46(89)19-13-41)64(97)81-50(24-36(3)4)63(96)76-33-57(93)79-40(9)61(94)86-58(37(5)6)68(101)84-54(30-56(73)92)65(98)82-52(26-42-14-20-47(90)21-15-42)66(99)87-60(39(8)11-2)70(103)85-55(71(104)105)27-43-16-22-48(91)23-17-43/h12-23,31-32,34-40,49-55,58-60,89-91H,10-11,24-30,33,72H2,1-9H3,(H2,73,92)(H,74,77)(H,75,78)(H,76,96)(H,79,93)(H,80,95)(H,81,97)(H,82,98)(H,83,102)(H,84,101)(H,85,103)(H,86,94)(H,87,99)(H,88,100)(H,104,105)/t38-,39-,40-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
InChI 键 |
CAXAYWNJYGEWAI-QZJYLVOGSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Met-12 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Met-12 is a synthetic twelve-amino-acid peptide that functions as a potent and specific inhibitor of the Fas receptor (Fas), a key initiator of the extrinsic apoptosis pathway. By competitively binding to the Fas receptor, this compound effectively blocks the interaction between Fas and its natural ligand, Fas ligand (FasL). This inhibitory action prevents the recruitment of the death-inducing signaling complex (DISC) and the subsequent activation of the caspase cascade, ultimately leading to the suppression of apoptosis. This technical guide provides a comprehensive overview of the function of this compound in apoptosis, with a focus on its mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound and its Target: The Fas Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface. One of the most well-characterized death receptor systems is the Fas receptor (also known as CD95 or APO-1) and its ligand, FasL.
The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Upon trimerization induced by FasL binding, the intracellular "death domains" of the Fas receptor recruit the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, activating executioner caspases such as caspase-3, which cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
This compound is a small peptide inhibitor designed to mimic the Fas-binding domain of the Met oncoprotein.[1] It competitively antagonizes the Fas receptor, thereby preventing the initiation of the Fas-mediated apoptotic signal.[1][2] This targeted inhibition makes this compound a valuable research tool and a potential therapeutic agent in conditions where excessive Fas-mediated apoptosis is implicated, such as in retinal degenerative diseases.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-apoptotic function by directly interfering with the initial step of the Fas-mediated signaling cascade. The peptide competitively binds to the Fas receptor, preventing the binding of FasL.[1] This blockade of the ligand-receptor interaction is the primary mechanism through which this compound inhibits apoptosis. The downstream consequences of this action are:
-
Inhibition of DISC Formation: By preventing FasL-induced trimerization of the Fas receptor, this compound effectively blocks the recruitment of FADD and pro-caspase-8, thus inhibiting the formation of the death-inducing signaling complex.
-
Reduction of Caspase-8 Activation: As a direct result of the inhibition of DISC formation, the auto-activation of pro-caspase-8 is significantly reduced.[1][2]
-
Suppression of Downstream Caspase Activation: The lack of active caspase-8 prevents the cleavage and activation of executioner caspases, such as caspase-3 and caspase-9 (in type II cells where the mitochondrial amplification loop is involved).[2][5]
-
Inhibition of Apoptosis: The overall effect is a potent suppression of Fas-mediated apoptosis, leading to enhanced cell survival.[2]
Signaling Pathway Diagram
Caption: this compound inhibits the Fas-mediated apoptosis pathway.
Quantitative Data on the Efficacy of this compound
The anti-apoptotic efficacy of this compound has been quantified in several key studies, primarily in the context of retinal cell death. The following tables summarize the significant findings.
| In Vitro Experiment | Cell Type | Treatment | Endpoint Measured | Result | Reference |
| Fas-Activating Antibody | 661W (photoreceptor-like) | Fas-activating antibody + this compound | Caspase-8 activity | Competitive blockade of caspase-8 activation | [2] |
| Sodium Iodate (NaIO3) Injury | ARPE-19 (retinal pigment epithelium) | NaIO3 + Fas-blocking peptide (FBP) | Apoptosis (Annexin V staining) | Significant reduction in apoptotic cells | [6] |
| In Vivo Experiment | Animal Model | Treatment | Endpoint Measured | Result | Reference |
| Retinal Detachment | Brown Norway rats | Subretinal injection of this compound (50 µg) | Caspase-8, -9, and -3 activity at 24h | Significant inhibition of caspase activation | [2][5] |
| Retinal Detachment | Brown Norway rats | Subretinal injection of this compound (50 µg) | TUNEL-positive photoreceptors at 72h | Decreased level of TUNEL-positive staining | [2][5] |
| Retinal Detachment | Brown Norway rats | Subretinal injection of this compound (50 µg) | Outer nuclear layer (ONL) thickness at 2 months | Significantly thicker ONL and higher photoreceptor count | [2][5] |
| Sodium Iodate (NaIO3) Injury | Brown Norway rats | Intravitreal injection of this compound | Caspase-8 activity | Significant reduction in caspase-8 cleavage and activity | [1] |
| Sodium Iodate (NaIO3) Injury | Brown Norway rats | Intravitreal injection of this compound | RPE and photoreceptor death | Significant reduction in cell death | [1][3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that demonstrate the function of this compound in apoptosis.
In Vitro Inhibition of Fas-Induced Caspase-8 Activation in 661W Cells
Objective: To determine if this compound can block Fas-induced apoptosis in a photoreceptor-like cell line.
Materials:
-
661W cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fas-activating antibody (e.g., anti-Fas Jo2 clone)
-
This compound peptide
-
Inactive mutant peptide (mMet) as a control
-
Vehicle control (e.g., DMSO)
-
Caspase-8 colorimetric or luminescent assay kit
-
96-well plates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Culture: Culture 661W cells in standard conditions until they reach approximately 80% confluency.
-
Seeding: Seed the 661W cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound, mMet, or vehicle at the desired concentrations for a specified period (e.g., 1 hour).
-
Induce apoptosis by adding the Fas-activating antibody to the culture medium.
-
Include a control group with no Fas-activating antibody.
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis and caspase activation (e.g., 48 hours).[2]
-
Caspase-8 Activity Assay:
-
Lyse the cells according to the manufacturer's protocol for the caspase-8 assay kit.
-
Add the caspase-8 substrate and incubate as recommended.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the caspase-8 activity to the protein concentration of each sample. Compare the activity in the this compound treated group to the control groups.
In Vivo Inhibition of Retinal Detachment-Induced Photoreceptor Apoptosis
Objective: To assess the neuroprotective effect of this compound on photoreceptors in a rat model of retinal detachment.
Materials:
-
Brown Norway rats
-
Anesthetics (e.g., ketamine/xylazine)
-
1% hyaluronic acid
-
This compound peptide (50 µg)
-
Inactive mutant peptide (mMet) (50 µg)
-
Vehicle control (e.g., DMSO)
-
30-gauge needle
-
Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay kit
-
Microscope
Protocol:
-
Animal Anesthesia: Anesthetize the rats according to approved animal care protocols.
-
Retinal Detachment Induction:
-
Treatment Injection: During the induction of retinal detachment, co-inject this compound, mMet, or vehicle into the subretinal space.[2][5]
-
Post-Operative Care: Provide appropriate post-operative care and monitoring.
-
Tissue Collection: At a predetermined time point (e.g., 72 hours), euthanize the animals and enucleate the eyes.[2]
-
Histology and TUNEL Staining:
-
Fix, embed, and section the eyes.
-
Perform TUNEL staining on the retinal sections according to the kit manufacturer's instructions to label apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI or propidium (B1200493) iodide).
-
-
Microscopy and Quantification:
-
Visualize the retinal sections under a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the outer nuclear layer (ONL).
-
-
Data Analysis: Compare the number of TUNEL-positive cells in the this compound treated group to the control groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating this compound's anti-apoptotic activity and the logical relationship of its mechanism.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-apoptotic effects.
Conclusion
This compound is a well-characterized small peptide inhibitor of the Fas receptor that demonstrates significant anti-apoptotic effects, particularly in models of retinal degeneration. Its mechanism of action is direct and specific, involving the competitive inhibition of FasL binding to the Fas receptor, thereby preventing the initiation of the extrinsic apoptosis pathway. The quantitative data from both in vitro and in vivo studies robustly support its efficacy in reducing caspase activation and subsequent cell death. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other Fas pathway modulators in various disease contexts. The continued exploration of such targeted anti-apoptotic strategies holds considerable promise for the development of novel therapeutics for a range of pathologies driven by excessive apoptosis.
References
- 1. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Targeting Fas in Retinal Disease [reviewofophthalmology.com]
- 5. Inhibition of retinal detachment-induced apoptosis in photoreceptors by a small peptide inhibitor of the fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of Met-12 and the Fas Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the peptide Met-12 and the Fas receptor (FasR), a critical regulator of apoptosis. This document details the molecular mechanisms, summarizes key quantitative findings, provides adaptable experimental protocols, and visualizes the associated signaling pathways.
Introduction to the Fas Receptor and the Inhibitory Peptide this compound
The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1] Upon binding its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that culminates in programmed cell death, or apoptosis.[2] This process is fundamental in immune homeostasis, elimination of cancerous cells, and tissue development. Dysregulation of the Fas signaling pathway is implicated in various diseases, including autoimmune disorders and cancer.
This compound is a synthetic 12-amino acid peptide derived from the extracellular domain of the c-Met proto-oncogene product, a receptor tyrosine kinase.[3] It contains the key Tyr-Leu-Gly-Ala (YLGA) motif, which is also found in the Met protein and is crucial for its interaction with the Fas receptor.[3][4] this compound acts as a competitive antagonist of the Fas receptor, inhibiting FasL-induced apoptosis.[3] This inhibitory property makes this compound a molecule of significant interest for therapeutic applications in conditions characterized by excessive apoptosis.
Quantitative Data on this compound Inhibition of Fas Signaling
While detailed kinetic and binding affinity data for the direct interaction of this compound with the Fas receptor are not extensively published, several studies provide semi-quantitative data on its inhibitory effects on Fas-mediated apoptosis.
| Cell/Tissue Type | Experimental Condition | This compound Concentration/Dose | Observed Effect on Caspase-8 Activity | Reference |
| 661W photoreceptor cells | Treatment with 500 ng/mL Fas-activating antibody | 10.0 μg/mL | Significant inhibition (P = 0.01) | [3] |
| Rat retina | In vivo retinal detachment | 50 μg (subretinal injection) | Approximately 50% reduction (P = 0.028) | [3] |
| Rat RPE and retina | Sodium Iodate (NaIO3) induced injury | Not specified | Reduced to near baseline levels | [5] |
Signaling Pathways
The interaction of FasL with the Fas receptor triggers a well-defined signaling cascade leading to apoptosis. This compound intervenes in this pathway at the initial step of receptor activation.
Fas-Mediated Apoptosis Signaling Pathway
Upon binding of trimeric FasL, the Fas receptors trimerize, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the receptor. FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.
Inhibition of Fas Signaling by this compound
This compound, containing the YLGA motif, is believed to bind to the Fas receptor, thereby sterically hindering the binding of FasL. This competitive inhibition prevents the initial trimerization of the Fas receptor and the subsequent formation of the DISC, effectively blocking the entire downstream apoptotic cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound and Fas receptor interaction. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Co-Immunoprecipitation (Co-IP) of this compound and Fas Receptor
This protocol is designed to demonstrate the physical interaction between this compound and the Fas receptor in a cellular context.
Materials:
-
Cells expressing Fas receptor (e.g., Jurkat, HT-29)
-
This compound peptide (biotinylated for detection)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Fas receptor antibody suitable for IP
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Streptavidin-HRP for detection of biotinylated this compound
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture FasR-expressing cells to ~80-90% confluency.
-
Treat cells with biotinylated this compound at a predetermined concentration and for an optimized duration.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-Fas receptor antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated this compound.
-
A band corresponding to the molecular weight of this compound will indicate an interaction with the Fas receptor.
-
Caspase-8 Activity Assay
This colorimetric assay quantifies the activity of caspase-8, a key downstream effector of Fas signaling, to assess the inhibitory effect of this compound.
Materials:
-
FasR-expressing cells
-
FasL or agonistic anti-Fas antibody
-
This compound peptide
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-8 substrate, e.g., IETD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound for a specified time.
-
Induce apoptosis by adding FasL or an agonistic anti-Fas antibody. Include appropriate controls (untreated, FasL/Ab only).
-
Incubate for the desired period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and lyse the cells with the provided Cell Lysis Buffer.
-
Incubate on ice as per the kit instructions.
-
-
Enzymatic Reaction:
-
Transfer the lysates to a new 96-well plate.
-
Add the Reaction Buffer containing DTT to each well.
-
Add the IETD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-8 activity relative to the untreated control. Plot the results to determine the dose-dependent inhibition by this compound.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used to visualize the protective effect of this compound.
Materials:
-
Cells grown on coverslips or tissue sections
-
FasL or agonistic anti-Fas antibody
-
This compound peptide
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Treatment:
-
Treat cells or tissues with this compound followed by a pro-apoptotic stimulus (FasL or anti-Fas antibody) as described for the caspase-8 assay.
-
-
Fixation and Permeabilization:
-
Wash the samples with PBS.
-
Fix with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 solution to allow entry of the TdT enzyme.
-
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit protocol. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
-
Detection and Visualization:
-
If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., streptavidin-fluorophore).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or tissue sections.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) in the nucleus, co-localizing with the DAPI stain.
-
Quantify the percentage of TUNEL-positive cells in different treatment groups.
-
Conclusion
The peptide this compound represents a promising therapeutic agent for diseases characterized by excessive Fas-mediated apoptosis. Its mechanism of action involves the direct inhibition of the Fas receptor, thereby preventing the initiation of the apoptotic signaling cascade. While further quantitative studies are needed to fully characterize its binding kinetics and potency, the existing data and established experimental protocols provide a solid foundation for continued research and development in this area. The methodologies and pathway visualizations presented in this guide are intended to support researchers in advancing our understanding of the this compound and Fas receptor interaction and its therapeutic potential.
References
- 1. Differential Induction of Apoptosis by Fas–Fas Ligand Interactions in Human Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas ligand-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Fas antagonism by Met in human fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Met12 - A Small Peptide Inhibitor of the Fas Receptor
An In-depth Technical Guide to the Discovery and Characterization of Met-12 Peptides
Introduction
The designation "this compound" or "Met12" has been associated with at least two distinct peptides in scientific literature, each with unique discovery pathways, molecular targets, and therapeutic potential. This technical guide provides a comprehensive overview of these two peptides: a small peptide inhibitor of the Fas receptor, herein referred to as Met12, and a 12-mer peptide binder of the c-Met receptor, designated Met-pep1. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the discovery, characterization, and experimental protocols related to these molecules.
Discovery and Overview
Met12 is a small peptide identified as an inhibitor of the Fas receptor (also known as CD95 or APO-1), a key mediator of extrinsic apoptosis.[1] Its discovery was driven by the need to find therapeutic agents capable of mitigating programmed cell death in degenerative diseases. A primary area of research for Met12 has been in ophthalmology, specifically in preventing the death of photoreceptors and retinal pigment epithelium (RPE) cells in conditions like retinal detachment and macular degeneration.[1][2]
Mechanism of Action
Met12 functions by inhibiting the Fas receptor-mediated apoptotic pathway.[1] Upon binding of its ligand (FasL), the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) protein. This complex then recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 initiates a downstream caspase cascade, culminating in apoptosis. Met12 is believed to interfere with the initial stages of this signaling cascade, thereby reducing caspase activation and subsequent cell death.[1] In the context of oxidative stress-induced injury, Met12 has been shown to significantly reduce the activation of Fas-mediated necroptosis in RPE cells and apoptosis in photoreceptors.[2]
Signaling Pathway
The following diagram illustrates the Fas-mediated apoptosis pathway and the inhibitory action of Met12.
Caption: Fas-mediated apoptosis pathway and the inhibitory point of Met12.
Experimental Protocols
A common model to study the efficacy of Met12 involves inducing retinal injury in animal models, such as Brown-Norway rats, through the intravenous injection of sodium iodate (B108269) (NaIO3).[2]
-
Procedure:
-
Administer NaIO3 via femoral vein injection to induce oxidative stress and subsequent RPE and photoreceptor cell death.[2]
-
Administer Met12 via intravitreal injection to assess its protective effects.[2]
-
At various time points post-injection, perform in vivo analyses including fundus photography, optical coherence tomography (OCT), and fluorescein (B123965) angiography to monitor retinal structure and integrity.[2]
-
Following in vivo experiments, ex vivo analyses are conducted on retinal tissues.
-
Procedure:
-
Histology and Immunohistochemistry: Tissues are sectioned and stained to visualize retinal layers and identify specific cell types and markers of apoptosis.[2]
-
Western Blot: Protein lysates from retinal tissue are analyzed to quantify the levels of key proteins in the Fas pathway, such as activated caspases.[2]
-
RT-PCR: RNA is extracted from retinal tissue to measure the gene expression levels of components of the Fas signaling pathway.[2]
-
Quantitative Data Summary
While specific quantitative data is not detailed in the provided search results, the findings consistently indicate a significant reduction in markers of cell death with Met12 treatment.
| Parameter Measured | Effect of Met12 Treatment | Reference |
| Caspase Activation | Reduced | [1] |
| RPE Cell Death | Reduced | [2] |
| Photoreceptor Death | Reduced | [2] |
| Microglia/Macrophage Infiltration | Decreased | [2] |
Part 2: Met-pep1 - A 12-mer c-Met Receptor Binding Peptide
Discovery and Overview
Met-pep1 is a 12-amino acid peptide with the sequence YLFSVHWPPLKA, identified for its specific binding to the c-Met receptor.[3][4] The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are often aberrantly activated in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis.[5] Met-pep1 was discovered through a screening process aimed at identifying novel agents for cancer diagnostics and therapy.[3][4]
Discovery Workflow: Phage Display
Met-pep1 was identified using a 12-mer random peptide phage display library.[3]
Caption: Workflow for the discovery of Met-pep1 using phage display.
Characterization of Met-pep1
Following its discovery, Met-pep1 was characterized through a series of in vitro and in vivo assays.[3][4][6]
| Assay | Methodology | Key Findings | Reference |
| Competitive ELISA | The ability of Met-pep1 to compete with HGF for binding to the Met recombinant protein was assessed. | Met-pep1 competes with HGF in a dose-dependent manner. | [3] |
| Fluorescence-Activated Cell Sorting (FACS) | FITC-conjugated Met-pep1 was used to determine its binding to live Met-expressing cells (DU145, MKN45, PC3) and control cells (NIH 3T3). | Met-pep1 specifically binds to Met-expressing cells with low binding to control cells. | [3] |
| Internalization Assay | Biotinylated Met-pep1 was incubated with Met-expressing (S114) and control (NIH 3T3) cells, and its internalization was visualized. | Met-pep1 is internalized by Met-expressing cells via receptor binding. | [3] |
| Cell Proliferation Assay | The effect of Met-pep1 on the proliferation of human leiomyosarcoma SK-LMS-1 cells was measured in the presence and absence of HGF. | Met-pep1 inhibits the proliferation of SK-LMS-1 cells. | [3][4][6] |
-
Nuclear Imaging: 125I-labeled Met-pep1 was injected intravenously into nude mice bearing xenografts of Met-expressing human leiomyosarcoma (SK-LMS-1/HGF).[3][4] Total body scintigrams were obtained at various time points post-injection.[3][4]
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers multiple downstream cellular responses. Met-pep1, by binding to the c-Met receptor, can modulate this pathway.
Caption: Simplified c-Met signaling pathway and the point of interaction for Met-pep1.
The peptides Met12 and Met-pep1, though both designated with "Met" and a numerical value, represent distinct therapeutic and diagnostic opportunities. Met12, as a Fas receptor inhibitor, shows promise in treating degenerative diseases characterized by excessive apoptosis. In contrast, Met-pep1, a specific binder of the c-Met receptor, holds potential as a tool for cancer imaging and as a basis for developing targeted cancer therapies. This guide provides a foundational understanding of their discovery, characterization, and the experimental frameworks used to evaluate their function, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. americanelements.com [americanelements.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of a met-binding peptide from a phage display library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Fungal Met-12 in Methionine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine is an essential amino acid critical for cellular processes ranging from protein synthesis to methylation reactions. In fungi, the de novo biosynthesis of methionine is a vital pathway, and its constituent enzymes represent potential targets for antifungal drug development. This technical guide provides an in-depth exploration of the fungal enzyme Met-12, a methylenetetrahydrofolate reductase (MTHFR), and its central role in the methionine biosynthesis pathway. We will delve into the enzymatic function of this compound, the interconnectedness of the folate and methionine cycles, the regulation of its expression, and the phenotypic consequences of its disruption. This guide also furnishes detailed experimental protocols for the study of this compound and presents available quantitative data to facilitate further research and therapeutic development.
Introduction: The Intersection of Folate and Methionine Metabolism
Fungi, unlike mammals, are capable of synthesizing the essential amino acid methionine de novo. This process is intricately linked to the folate cycle, which provides the one-carbon units necessary for various metabolic reactions. A key enzyme at the crossroads of these two critical pathways is methylenetetrahydrofolate reductase (MTHFR), which in many fungi, exists as two isoforms, encoded by the MET12 and MET13 genes.
This compound catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This latter molecule is the primary methyl donor for the final step in methionine synthesis: the methylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MetH or Met6p). The strategic position of this compound underscores its importance in fungal physiology, growth, and virulence.
The Methionine Biosynthesis Pathway and the Role of this compound
The synthesis of methionine in fungi primarily occurs through the aspartate family pathway, leading to the formation of homocysteine. The final step, the conversion of homocysteine to methionine, is where this compound plays its indirect yet crucial role.
The Fungal Methionine Biosynthetic Pathway
The pathway can be broadly divided into two main parts: the synthesis of homocysteine and the final methylation step. In Saccharomyces cerevisiae, for instance, the pathway from homoserine involves several key enzymes:
-
Met2p (Homoserine O-acetyltransferase): Acetylates homoserine to form O-acetylhomoserine.
-
Met17p (O-acetylhomoserine sulfhydrylase): In the direct sulfhydrylation pathway, this enzyme converts O-acetylhomoserine and sulfide (B99878) into homocysteine.
-
Str2p (Cystathionine γ-synthase) and Str3p (Cystathionine β-lyase): In the transsulfuration pathway, these enzymes synthesize homocysteine from O-acetylhomoserine and cysteine, via a cystathionine (B15957) intermediate.[1]
The Folate Cycle and this compound's Contribution
The folate cycle is responsible for generating and transferring one-carbon units for various biosynthetic processes, including the synthesis of nucleotides and methionine. This compound, as an MTHFR, is a critical component of this cycle.
-
Reaction Catalyzed by this compound (MTHFR): 5,10-methylenetetrahydrofolate + NAD(P)H + H⁺ → 5-methyltetrahydrofolate + NAD(P)⁺
The product, 5-methyltetrahydrofolate, then donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (Met6p) to produce methionine and regenerate tetrahydrofolate.[2][3]
Quantitative Data on Methionine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1 µM-1) | Reference |
| Methionine Synthase (MetE) | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 3.3 | ~0.49 | [4] |
| Methionine Synthase (MetE) | Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 1.2 | ~1.5 | [4] |
| Methionine Synthase (MetE) | Rhizopus microsporus | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 3.0 | ~0.44 | [4] |
| Methionine Synthase (MetE) | Escherichia coli | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.4 | 12 | ~1.9 | [4] |
Regulation of MET12 Gene Expression
The expression of genes involved in methionine biosynthesis is tightly regulated in response to sulfur availability. The transcription factor CYS-3 is a key regulator of the sulfur starvation response in Neurospora crassa.[2][5] While direct regulation of this compound by CYS-3 has not been definitively established under all conditions, the broader sulfur metabolic network is under its control.
| Gene | Organism | Condition | Regulation | Reference |
| MET12 | Magnaporthe oryzae | Deletion of MET13 | Upregulated | [6] |
| Methionine metabolism genes | Magnaporthe oryzae | Deletion of MET12 and MET13 | Significantly downregulated | [6] |
| Sulfur metabolism genes | Neurospora crassa | Sulfur starvation | Upregulated (CYS-3 dependent) | [2][5] |
Phenotypic Effects of this compound Disruption
Targeted deletion of this compound has been performed in several fungal species, revealing its importance in various aspects of fungal biology.
| Organism | Mutant | Phenotype | Reference |
| Magnaporthe oryzae | Δmet12 | - Reduced conidiation- Poor growth in the absence of methionine- Fully pathogenic | [6] |
| Fusarium graminearum | Δmet12 | - Delayed production of mycelium pigment aurofusarin- Accumulation of pigment precursors | [7] |
| Saccharomyces cerevisiae | Disruption of MET12 | No detectable phenotype (suggests redundancy with MET13) | [6] |
Experimental Protocols
MTHFR Enzyme Activity Assay
This protocol is adapted from established methods for measuring MTHFR activity.
Principle: The activity of MTHFR is determined by measuring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product is quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Fungal mycelia
-
Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors)
-
Bradford assay reagents
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.6, containing FAD and NADPH)
-
Substrate: 5,10-methylenetetrahydrofolate
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Preparation of Cell Lysate:
-
Harvest fungal mycelia by filtration and wash with sterile water.
-
Grind the mycelia to a fine powder in liquid nitrogen.
-
Resuspend the powder in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
-
Enzymatic Reaction:
-
Pre-warm the reaction buffer to the desired temperature (e.g., 37°C).
-
In a microcentrifuge tube, combine the reaction buffer, substrate, and cell lysate to initiate the reaction.
-
Incubate for a defined period.
-
Terminate the reaction by adding the stopping solution.
-
-
Sample Processing and HPLC Analysis:
-
Precipitate proteins by incubating on ice and centrifuging.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate the folate derivatives using an appropriate mobile phase gradient.
-
Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm, emission at 360 nm).
-
-
Calculation of Enzyme Activity:
-
Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve.
-
Express MTHFR activity as nmol of product formed per minute per mg of protein.
-
Gene Knockout in Neurospora crassa
This protocol provides a general overview for creating gene knockouts in N. crassa, a common model organism for studying fungal genetics.
Principle: Gene replacement is achieved by homologous recombination, where a selectable marker cassette flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into the fungal cells. The use of strains deficient in non-homologous end-joining (e.g., Δmus-51 or Δmus-52) increases the frequency of homologous recombination.
Materials:
-
N. crassa strain deficient in non-homologous end-joining
-
Plasmid vector for cloning
-
Selectable marker cassette (e.g., hygromycin resistance)
-
Primers for amplifying flanking regions of the target gene
-
Reagents for PCR, yeast transformation, and fungal transformation (electroporation)
-
Selective media
Procedure:
-
Construction of the Knockout Cassette:
-
Amplify the ~1 kb regions flanking the 5' and 3' ends of the this compound gene by PCR.
-
Clone the flanking regions and the selectable marker cassette into a plasmid vector using yeast recombinational cloning.
-
Amplify the entire knockout cassette from the resulting plasmid.
-
-
Transformation of N. crassa:
-
Prepare conidia from the recipient N. crassa strain.
-
Transform the conidia with the knockout cassette DNA by electroporation.
-
Plate the transformed conidia on selective medium containing the appropriate antibiotic (e.g., hygromycin).
-
-
Isolation and Verification of Homokaryotic Mutants:
-
Isolate individual transformants.
-
Induce conidiation and isolate homokaryotic strains by plating conidia at a low density.
-
Verify the gene replacement event by PCR and/or Southern blotting.
-
Gene Expression Analysis by qRT-PCR
Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of this compound transcripts under different experimental conditions. Gene expression is normalized to one or more stably expressed reference genes.
Materials:
-
Fungal mycelia grown under different conditions (e.g., sulfur-replete vs. sulfur-starved)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for this compound and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest mycelia and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or protocol.
-
Treat the RNA with DNase I to remove contaminating genomic DNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random or oligo(dT) primers.
-
-
Quantitative PCR:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the reactions in a real-time PCR instrument using a standard cycling protocol.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (CT) values for each reaction.
-
Calculate the relative expression of this compound using the 2-ΔΔCT method, normalizing to the expression of reference genes.
-
Conclusion and Future Directions
Fungal this compound, a methylenetetrahydrofolate reductase, is a key enzyme linking the folate and methionine biosynthetic pathways. Its role in providing the methyl group for methionine synthesis makes it essential for fungal growth and development, as evidenced by the phenotypes of this compound deletion mutants. The regulation of this compound is integrated into the broader sulfur metabolic network, highlighting the complex interplay of nutrient sensing and gene expression in fungi.
The methionine biosynthesis pathway, including this compound and methionine synthase, presents attractive targets for the development of novel antifungal agents. The divergence between the fungal and human enzymes in this pathway offers the potential for selective inhibition. Further research is needed to fully elucidate the kinetic properties of fungal MTHFRs and the precise regulatory mechanisms governing their expression. Such studies will be instrumental in the rational design of new therapies to combat fungal infections.
References
- 1. Kinetic properties of phosphofructokinase of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. RNAseq and targeted metabolomics implicate RIC8 in regulation of energy homeostasis, amino acid compartmentation, and asexual development in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspects of the Neurospora crassa Sulfur Starvation Response Are Revealed by Transcriptional Profiling and DNA Affinity Purification Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of pyruvate kinase of Neurospora crassa at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
The Dual-Enzyme System of Fungal Methylenetetrahydrofolate Reductase: A Technical Guide to the Function of Met-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungi present a unique paradigm in one-carbon metabolism through their utilization of two distinct methylenetetrahydrofolate reductase (MTHFR) isozymes, Met-12 and Met-13. This technical guide provides an in-depth examination of the function of this compound MTHFR within the broader context of fungal metabolism. While Met-13 is the primary contributor to MTHFR activity, this compound, a product of ancient gene duplication, plays an essential, albeit secondary, role in methionine biosynthesis. Both enzymes catalyze the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a critical step in the methionine cycle. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this distinctive fungal metabolic feature.
Introduction: The Fungal Anomaly in MTHFR
Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in folate and homocysteine metabolism across all domains of life. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is the primary circulatory form of folate and a crucial methyl donor for the remethylation of homocysteine to methionine.[1] A striking feature of fungal genomes is the presence of two distinct MTHFR homologs, designated as this compound and Met-13.[2] This dual-enzyme system is unique to the fungal kingdom.[2]
Met-13 is considered the ancestral form, sharing greater homology with MTHFRs found in other eukaryotes.[2] It is the dominant contributor to total MTHFR activity in fungi, accounting for approximately 80-85% of the enzymatic function.[3] In contrast, this compound is responsible for the remaining 10-15% of MTHFR activity.[3] Despite its lesser contribution to overall activity, genetic studies in various fungi, including Fusarium graminearum and Magnaporthe oryzae, have demonstrated that this compound is essential for methionine biosynthesis, as deletion of the this compound gene results in methionine auxotrophy.[2][4]
Structurally, this compound proteins are distinguished by a highly conserved, fungus-specific motif that is not present in Met-13 or other known MTHFRs.[2] The precise function of this additional motif is yet to be elucidated, but its conservation suggests a significant biological role, potentially in regulation or substrate specificity.
Core Function of this compound in Fungal One-Carbon Metabolism
The primary role of this compound, in conjunction with Met-13, is its participation in the fungal methionine cycle. This pathway is central to the biosynthesis of methionine, S-adenosylmethionine (SAM), and the regeneration of tetrahydrofolate. SAM is a universal methyl group donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.
The reaction catalyzed by both this compound and Met-13 is as follows:
5,10-methylenetetrahydrofolate + NAD(P)H + H⁺ → 5-methyltetrahydrofolate + NAD(P)⁺
The 5-methyltetrahydrofolate produced is then utilized by a cobalamin-independent methionine synthase (MetE) in most fungi to donate its methyl group to homocysteine, thereby forming methionine.[5]
Metabolic Pathway
The following diagram illustrates the position of this compound and Met-13 within the fungal one-carbon metabolism and methionine cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylenetetrahydrofolate Reductase Activity Is Involved in the Plasma Membrane Redox System Required for Pigment Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MET13 Methylenetetrahydrofolate Reductase Gene Is Essential for Infection-Related Morphogenesis in the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MET13 methylenetetrahydrofolate reductase gene is essential for infection-related morphogenesis in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
MED12 Subunit Function in Transcription Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mediator complex is a critical co-regulator of transcription by RNA polymerase II (Pol II) in eukaryotes, acting as a bridge between gene-specific transcription factors and the basal transcriptional machinery. Within this complex, the MED12 subunit, a component of the kinase module, plays a pivotal role in transducing regulatory signals that govern gene expression. Dysregulation of MED12 function is increasingly implicated in a range of human diseases, including various cancers and developmental disorders, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of MED12 in transcription regulation, with a focus on its molecular mechanisms, involvement in key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Function of MED12 in the Mediator Complex
MED12 is an integral subunit of the Mediator kinase module, which also comprises MED13, Cyclin C (CycC), and a cyclin-dependent kinase (CDK), either CDK8 or its paralog CDK19. This module reversibly associates with the core Mediator complex, influencing its structure and function. MED12 serves as a central architectural component of the kinase module, directly interacting with CycC and bridging the interaction between MED13 and the CycC-CDK8/19 pair. This architectural role is crucial for the activation of the kinase activity of CDK8/19.
The Mediator complex, through its various subunits, physically links transcription factors bound to enhancer regions to the Pol II machinery at the promoter, thereby regulating the initiation and elongation phases of transcription. The kinase module, and specifically MED12, can exert both positive and negative regulatory effects on transcription. Repressive functions are often associated with the kinase activity of CDK8/19, which can phosphorylate components of the transcription machinery, while activating functions can be independent of the kinase module.
MED12 Interaction with Transcription Factors and Signaling Pathways
MED12 acts as a critical hub for integrating signals from various pathways by directly interacting with key transcription factors. This function is central to its role in regulating specific gene expression programs in response to extracellular cues.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Upon Wnt stimulation, β-catenin accumulates in the nucleus and acts as a transcriptional coactivator. MED12 serves as a direct physical and functional target for β-catenin. The transactivation domain of β-catenin binds to MED12, leading to the recruitment of the Mediator complex to Wnt-responsive genes and subsequent activation of their transcription. Disruption of the MED12-β-catenin interaction inhibits Wnt signaling.
Caption: MED12 in the canonical Wnt/β-catenin signaling pathway.
Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is another developmental pathway with critical roles in cell fate determination and proliferation. The transcriptional effectors of the Hh pathway are the GLI family of zinc-finger transcription factors. MED12 has been shown to interact with GLI3, a key regulator of the Hh pathway. In the absence of Hh signaling, full-length GLI3 is proteolytically processed into a transcriptional repressor. Upon Hh pathway activation, this processing is inhibited, and full-length GLI3 can act as a transcriptional activator. MED12 appears to play a dual role in this context. It can act as a partner for GLI3-mediated repression of target genes. However, some studies suggest that MED12/Mediator can also impose a constraint on GLI3 transactivation activity, and this constraint is relieved upon Hh signaling. Mutations in MED12 that cause developmental syndromes like FG and Lujan syndromes can disrupt this regulation, leading to enhanced SHH pathway activation and target gene induction.
Caption: MED12's role in the Hedgehog signaling pathway.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Interestingly, MED12 has a unique role in regulating this pathway that appears to be independent of its nuclear function in the Mediator complex. Cytoplasmic MED12 can physically interact with the TGF-β receptor II (TGF-βR2), negatively regulating its activity. Suppression or loss of MED12 leads to increased levels of TGF-βR2 at the cell surface, resulting in the activation of downstream signaling through SMAD proteins. This activation of the TGF-β pathway upon MED12 loss has been linked to resistance to various cancer therapies.
The Dual Role of MED12 in Cancer Development: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mediator complex subunit 12 (MED12) has emerged as a critical and complex player in the landscape of cancer biology. As a subunit of the Mediator complex, it plays a fundamental role in regulating gene transcription by bridging transcription factors and RNA polymerase II. However, the dysregulation of MED12, through mutations or altered expression, has been implicated in the development and progression of a diverse range of cancers, often exhibiting a context-dependent dual role as both a tumor suppressor and an oncogene. This technical guide provides an in-depth exploration of the multifaceted role of MED12 in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support researchers and drug development professionals in this evolving field.
Introduction: The Mediator Complex and the Pivotal Role of MED12
The Mediator complex is a large, multi-protein complex that is essential for the transcription of most protein-coding genes in eukaryotes. It functions as a molecular bridge, conveying regulatory signals from gene-specific transcription factors to the core RNA polymerase II (Pol II) machinery. The complex is organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase module.
MED12 is an integral component of the Kinase module, which also comprises MED13, Cyclin C (CycC), and Cyclin-Dependent Kinase 8 (CDK8) or its paralog CDK19. The Kinase module is primarily associated with transcriptional repression, although it can also have activating functions. MED12 is crucial for the structural integrity and enzymatic activity of this module. It directly interacts with CycC and is required for the activation of CDK8/19 kinase activity.[1]
The Dichotomous Role of MED12 in Cancer: Oncogene and Tumor Suppressor
The role of MED12 in cancer is not uniform and is highly dependent on the cellular and tissue context. It can act as either an oncogene or a tumor suppressor through different mechanisms, including mutations and altered expression levels.
MED12 as a Driver of Benign and Malignant Tumors
Somatic mutations in MED12 are frequently observed in several benign and malignant tumors. Notably, these mutations are often clustered in specific exons, suggesting distinct functional consequences.
-
Uterine Leiomyomas (Fibroids): MED12 mutations are a hallmark of uterine leiomyomas, occurring in up to 85% of these benign tumors.[2] The majority of these mutations are found in exon 2 and lead to a disruption of the interaction between MED12 and Cyclin C, resulting in reduced CDK8 kinase activity.[1]
-
Breast Cancer: In fibroepithelial tumors of the breast, such as fibroadenomas and phyllodes tumors, MED12 mutations are also highly prevalent.[3] Similar to uterine leiomyomas, these mutations are concentrated in exon 2.[3] In breast cancer, MED12 expression levels have also been correlated with prognosis.[3]
-
Prostate Cancer: In contrast to the loss-of-function mutations seen in uterine and breast tumors, MED12 can act as an oncogene in prostate cancer. Overexpression of MED12 is frequently observed in castration-resistant prostate cancer (CRPC) and is associated with increased cell proliferation.[4][5] Recurrent mutations in exon 26 of MED12 have also been identified in prostate cancer, which, unlike the exon 2 mutations, do not appear to disrupt the kinase module.[6]
MED12 in Chemoresistance: A Tumor Suppressor Function
Loss of MED12 function has been increasingly linked to the development of resistance to various cancer therapies. This suggests a tumor-suppressive role for MED12 in certain contexts.
-
TGF-β Pathway Upregulation: Suppression of MED12 can lead to increased levels of the TGF-β receptor II (TGF-βR2), resulting in the activation of the TGF-β signaling pathway.[7] This activation can promote an epithelial-to-mesenchymal transition (EMT)-like phenotype, which is associated with resistance to a broad range of drugs, including chemotherapy and targeted agents like MEK and BRAF inhibitors.[7]
-
Resistance to PARP Inhibitors: In BRCA-deficient cancers, loss of MED12 has been shown to confer resistance to PARP inhibitors and cisplatin. This resistance is associated with the restoration of homologous recombination and replication fork stability, driven by the activation of the TGF-β pathway.
Quantitative Data on MED12 Alterations in Cancer
The frequency and type of MED12 alterations vary significantly across different cancer types. The following tables summarize key quantitative data from the literature.
| Cancer Type | Cohort Size | Frequency of MED12 Mutations | Key Mutation Hotspots | Reference |
| Uterine Leiomyoma | 178 tumors | 74.7% (133/178) | Exon 2 (codons 44) | [8] |
| 164 tumors | 83-85.5% | Exon 2 | [1] | |
| 1872 tumors (meta-analysis) | 55.8% | Exon 2 (codon 44) | [9] | |
| Breast Fibroadenoma | 58 tumors | 62% | Exon 2 | [10] |
| 10 tumors | 70% | Exon 1 and 2 | [11] | |
| 26 tumors | 65% | Exon 2 | [12] | |
| Breast Phyllodes Tumor | 46 tumors | 80% (similar across benign, borderline, and malignant) | Exon 2 | [10] |
| 83 tumors | 49.4% (higher in benign and borderline) | Exon 1 and 2 | [11] | |
| 27 tumors | 74.1% | Not specified | [13] | |
| Prostate Cancer (Primary) | Not specified | 5.4% | Not specified | [4] |
Table 1: Frequency of MED12 Mutations in Various Tumors. This table summarizes the reported frequencies of MED12 mutations in uterine leiomyomas and breast fibroepithelial tumors.
| Cancer Type | Patient/Sample Cohort | Frequency of MED12 Overexpression | Method of Detection | Reference |
| Castration-Resistant Prostate Cancer (Metastatic) | 70 patients | 40% | Immunohistochemistry | [4][5] |
| Castration-Resistant Prostate Cancer (Local-Recurrent) | 90 patients | 21% | Immunohistochemistry | [4][5] |
| Androgen-Sensitive Prostate Cancer | Not specified | <11% | Immunohistochemistry | [4][5] |
Table 2: MED12 Overexpression in Prostate Cancer. This table highlights the increased expression of MED12 in advanced stages of prostate cancer.
| Cell Line | Treatment | Effect on Target Gene Expression | Reference |
| Prostate Cancer (22Rv1) | MED12 knockdown | Downregulation of AR target genes (KLK3, FKBP5, TMPRSS2) | [14] |
| NSCLC (H3122, PC9) | MED12 knockdown | Upregulation of TGF-β target genes (ANGPTL4, TAGLN, CYR61, CTGF) | [7] |
| Breast Cancer Cells | MED12 knockdown | Increased expression of GLI3 target genes (GLI1, CREB5) | [15] |
Table 3: Effects of MED12 Knockdown on Gene Expression. This table provides examples of how MED12 expression levels can influence the transcription of key cancer-related genes.
Key Signaling Pathways Involving MED12
MED12 is a critical transducer of several major signaling pathways implicated in cancer.
Wnt/β-catenin Signaling
MED12 acts as a crucial coactivator in the canonical Wnt/β-catenin signaling pathway. Upon Wnt stimulation, β-catenin translocates to the nucleus and binds to TCF/LEF transcription factors. β-catenin then recruits the Mediator complex through a direct interaction with MED12, leading to the transcriptional activation of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.
Figure 1: MED12 in the Wnt/β-catenin Signaling Pathway. MED12 is a key component for the transcriptional activation of Wnt target genes.
TGF-β Signaling
MED12 plays a significant role in modulating the Transforming Growth Factor-β (TGF-β) signaling pathway, primarily through a non-transcriptional, cytoplasmic function. MED12 can physically interact with the TGF-β receptor II (TGF-βR2), preventing its maturation and cell surface expression. Loss of MED12 leads to increased TGF-βR2 levels, resulting in hyperactivation of the pathway. This can drive an epithelial-to-mesenchymal transition (EMT), promoting cell migration, invasion, and drug resistance.
Figure 2: MED12 Regulation of TGF-β Signaling. Cytoplasmic MED12 negatively regulates TGF-β signaling by inhibiting TGF-βRII maturation.
Hedgehog Signaling
MED12 is also involved in the Sonic Hedgehog (SHH) signaling pathway through its interaction with the GLI3 transcription factor. MED12 is thought to act as a corepressor for GLI3, and mutations in MED12 can disrupt this repression, leading to aberrant activation of Hedgehog target genes. This has been implicated in certain developmental syndromes and may also play a role in cancer.
Experimental Protocols for Studying MED12
This section provides an overview of key experimental methodologies for investigating the role of MED12 in cancer.
siRNA-mediated Knockdown of MED12
This protocol is used to transiently reduce the expression of MED12 in cultured cancer cells to study its function.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC3, H3122, PC9)
-
Complete culture medium
-
siRNA targeting MED12 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Plates for cell culture (e.g., 6-well plates)
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of MED12 siRNA (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for downstream analysis to confirm MED12 knockdown and assess the phenotypic or molecular consequences. This can include qRT-PCR to measure MED12 mRNA levels, Western blotting for MED12 protein levels, and cell-based assays (e.g., proliferation, migration).
Co-Immunoprecipitation (Co-IP) of MED12-containing Complexes
This protocol is used to isolate MED12 and its interacting proteins from cell lysates.
Figure 3: Experimental Workflow for MED12 Co-Immunoprecipitation. A stepwise diagram illustrating the process of isolating MED12 and its interacting partners.
Materials:
-
Cultured cells expressing MED12
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody specific for MED12
-
Isotype control antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-MED12 antibody (and control IgG to a separate sample) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the samples by Western blotting to detect MED12 and its co-immunoprecipitated partners. For identification of novel interactors, mass spectrometry can be employed.
Immunohistochemistry (IHC) for MED12 Detection in Tumor Tissues
This protocol is for visualizing the expression and localization of the MED12 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum in PBS)
-
Primary antibody against MED12
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.
-
Peroxidase Blocking: Incubate the slides with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the anti-MED12 primary antibody at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Stain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of MED12 staining.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to changes in MED12 expression or function.
Materials:
-
Cells of interest
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Wnt pathway agonist (e.g., Wnt3a conditioned medium or CHIR99021) or antagonist
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid. If studying the effect of MED12, co-transfect with a MED12 expression vector or siRNA as well.
-
Treatment: After transfection (e.g., 24 hours), treat the cells with a Wnt pathway agonist or antagonist, or with a vehicle control.
-
Cell Lysis: After the treatment period (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (TOPflash activity).
-
Then, add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different experimental conditions to determine the effect on Wnt/β-catenin signaling.
MED12 as a Therapeutic Target
The complex and context-dependent roles of MED12 in cancer present both challenges and opportunities for therapeutic development.
-
Targeting MED12 Overexpression: In cancers where MED12 is overexpressed and acts as an oncogene, such as in castration-resistant prostate cancer, strategies to inhibit MED12 expression or function could be beneficial.
-
Exploiting MED12 Loss-of-Function: In tumors with MED12 loss-of-function that leads to chemoresistance via TGF-β pathway activation, inhibiting the TGF-β pathway could re-sensitize the cancer cells to therapy. This suggests a potential for combination therapies.
-
Targeting the Kinase Module: Given the role of MED12 in regulating CDK8/19 activity, targeting these kinases may be a viable strategy in cancers with MED12 alterations that affect the kinase module.
Conclusion and Future Directions
MED12 is a pleiotropic protein with a complex and often contradictory role in cancer development. Its function as a transcriptional regulator and a modulator of key signaling pathways places it at a critical node in cancer cell biology. The high frequency of MED12 mutations in certain benign tumors and its altered expression in aggressive cancers underscore its importance as a diagnostic and prognostic marker.
Future research should focus on elucidating the precise molecular mechanisms by which different MED12 mutations and expression changes drive tumorigenesis in various contexts. A deeper understanding of the downstream targets and interacting partners of both wild-type and mutant MED12 will be crucial for the development of effective therapeutic strategies. The continued development of targeted therapies aimed at the MED12-regulated pathways holds promise for improving outcomes for patients with a wide range of cancers. This technical guide provides a foundational resource to aid researchers in navigating the complexities of MED12 biology and accelerating the translation of this knowledge into clinical applications.
References
- 1. MED12 mutation frequency in unselected sporadic uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency of MED12 Mutation in Relation to Tumor and Patient's Clinical Characteristics: a Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MED12 overexpression is a frequent event in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Somatic MED12 mutations in prostate cancer and uterine leiomyomas promote tumorigenesis through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MED12 and HMGA2 mutations: Two independent genetic events in uterine leiomyoma and leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Frequent MED12 mutations in phyllodes tumours of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MED12 mutations in breast phyllodes tumors: evidence of temporal tumoral heterogeneity and identification of associated critical signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutational analysis of MED12 in fibroadenomas and phyllodes tumors of the breast by means of targeted next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MED12 Mutations in Uterine Leiomyomas
Abstract
Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age, leading to significant morbidity and healthcare costs.[1][2][3] A substantial body of research has identified somatic mutations in the Mediator complex subunit 12 (MED12) gene as the primary genetic driver, present in 50-80% of all uterine fibroids.[1] These gain-of-function mutations, clustered in exon 2, are critical initiating events in leiomyomagenesis.[1] They lead to the dysregulation of key signaling pathways, most notably the Wnt/β-catenin pathway, and alter the tumor microenvironment, including the extracellular matrix (ECM).[1] Understanding the molecular pathology of MED12 mutations is paramount for the development of targeted, non-surgical therapies. This guide provides a comprehensive overview of the prevalence of MED12 mutations, their functional consequences, the signaling pathways involved, and detailed experimental protocols for their study.
Prevalence and Clinical Characteristics of MED12-Mutated Leiomyomas
Somatic mutations in MED12 are the most frequent genetic alteration found in uterine leiomyomas.[4][5] Their prevalence, however, varies significantly across different ethnic populations.[2] These mutations are considered initiating events, as they are found even in very small fibroids.[1]
MED12-mutated fibroids exhibit distinct clinical characteristics. They are more frequently associated with multiple tumors rather than a solitary fibroid.[1][2] Interestingly, while the mutation frequency is higher in patients with multiple leiomyomas, the individual tumor size in these cases tends to be smaller.[2][3] Studies also indicate a higher prevalence of MED12 mutations in subserosal fibroids compared to intramural ones.[1]
Data Presentation
Table 1: Frequency of MED12 Mutations in Uterine Leiomyomas Across Various Ethnicities
| Study Reference (First Author, Year) | Country/Region | Ethnicity | Mutation Frequency (%) | Sample Size (Tumors) |
| Mäkinen et al., 2011 | Finland | Caucasian | 70.6% | 225 |
| McGuire et al., 2012 | USA | Black American | 78% | 23 |
| McGuire et al., 2012 | USA | White American | 66% | 120 |
| Je et al., 2012 | South Korea | Asian | 52.2% | 67 |
| Matubara et al., 2013 | Japan | Asian | 80% | 45 |
| Bertsch et al., 2014 | USA | Black women | 79.0% | 81 |
| Bertsch et al., 2014 | USA | White women | 71.6% | 73 |
| Bertsch et al., 2014 | USA | Hispanic women | 81.3% | 16 |
| Osinovskaya et al., 2016 | Russia | Russian | 51.5% | 122 |
| Wu et al., 2017 | China | Han Chinese | 43.6% | 362 |
| Kim et al., 2018 | South Korea | Asian | 66.7% | 60 |
Source: Compiled from multiple studies.[2][6]
Table 2: Association of MED12 Mutation Status with Leiomyoma Characteristics
| Characteristic | Association with MED12 Mutation | Key Findings | References |
| Tumor Number | Higher frequency in multiple leiomyomas | The mutation frequency is significantly higher in patients with multiple fibroids compared to those with a single fibroid (e.g., 61% vs. 32.5% in one study). | [2] |
| Tumor Size | Associated with smaller individual tumors in cases of multiple fibroids | Patients with multiple, MED12-mutated leiomyomas tend to have tumors of a smaller average size. | [2][3] |
| Tumor Location | Higher frequency in subserosal leiomyomas | The ratio of MED12-mutated to wild-type fibroids is significantly higher in the subserosal location compared to the intramural location. | [1] |
| Race | Higher frequency in Black women | Black women show a higher prevalence of MED12-mutated fibroids compared to White and Asian women. | [1] |
| Therapeutic Response | Predicts reduced response to GnRH agonists | Leiomyomas with MED12 mutations show a smaller reduction in volume after treatment with GnRH agonists compared to wild-type tumors. | [7] |
Molecular Consequences of MED12 Mutations
The vast majority of MED12 mutations in leiomyomas are somatic, heterozygous missense mutations or small in-frame deletions located in a hotspot region within exon 2.[1][8] The most common mutation affects codon 44 (p.Gly44), with the c.131G>A substitution being particularly frequent.[1][6][9]
MED12 is a subunit of the kinase module of the large, multi-protein Mediator complex, which regulates RNA polymerase II transcription.[1][4] This kinase module, also comprising CDK8/19, Cyclin C, and MED13, can dissociate from the core Mediator to phosphorylate transcription factors and other substrates. The mutations found in leiomyomas are gain-of-function and are thought to disrupt the allosteric regulation and kinase activity of the CDK8/CDK19 submodule.[1][8][10] This impairment of the Mediator's kinase function is a key step in tumorigenesis.[1] Furthermore, evidence suggests that MED12 mutations can lead to genomic instability, including complex chromosomal rearrangements.[10][11]
Visualization of Functional Consequences
Caption: Functional consequences of MED12 mutations in leiomyomas.
Dysregulated Signaling Pathways
MED12 mutations drive leiomyomagenesis primarily by dysregulating specific intracellular signaling pathways.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical downstream target of MED12 mutations.[1] MED12 physically interacts with β-catenin to facilitate the transactivation of Wnt target genes.[9][12] The introduction of leiomyoma-associated MED12 mutations into myometrial cells leads to increased protein levels of Wnt4 and β-catenin.[1][9] This activation results in the expression of downstream targets like Cyclin D1, which promotes cell cycle progression.[9] Silencing MED12 expression in leiomyoma cells reduces the levels of Wnt4 and β-catenin and inhibits cell proliferation, confirming the pathway's central role.[1][12]
Visualization of Wnt/β-catenin Pathway Dysregulation
Caption: Dysregulation of Wnt/β-catenin signaling by mutant MED12.
Other Implicated Pathways
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway, crucial for the production of ECM components like collagen and fibronectin, is also implicated.[1] While the direct link is still being elucidated, MED12 mutations are associated with an enrichment of ECM, a hallmark of fibroids.[1][13]
-
mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which functions downstream of Wnt/β-catenin, is also activated by MED12 mutations.[9] Increased mTOR activity is associated with cell growth and tumorigenicity.[9]
Experimental Protocols
Protocol for MED12 Mutation Detection via Sanger Sequencing
This protocol outlines the standard method for identifying mutations in the MED12 exon 2 hotspot.
-
Tissue Collection and DNA Extraction:
-
Obtain fresh leiomyoma and matched adjacent myometrial tissue samples during hysterectomy or myomectomy.[2][4]
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Isolate genomic DNA from approximately 25 mg of frozen tissue using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[4]
-
Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
-
PCR Amplification of MED12 Exon 2:
-
Design intronic PCR primers flanking exon 2 of the human MED12 gene.
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Immolase DNA polymerase). A typical reaction mix includes: 10x PCR Buffer, dNTPs, forward primer, reverse primer, DNA polymerase, and 50-100 ng of genomic DNA.
-
Perform PCR using a thermal cycler with appropriate annealing temperatures and extension times.
-
-
PCR Product Purification and Sequencing:
-
Verify the PCR product size and specificity by running an aliquot on a 1.5% agarose (B213101) gel.[4]
-
Purify the remaining PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.[4]
-
Perform Sanger sequencing on the purified product using both the forward and reverse PCR primers.[4]
-
-
Sequence Analysis:
-
Analyze the resulting sequence chromatograms using appropriate software (e.g., FinchTV, Chromas).
-
Align the obtained sequences to the MED12 reference sequence (NCBI) to identify single nucleotide variants (SNVs) or insertions/deletions.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for MED12 mutation detection.
Protocol for In Vitro Functional Analysis of MED12 Mutations
This protocol describes a method to study the functional impact of a specific MED12 mutation in a controlled cellular environment.[9]
-
Cell Line and Culture:
-
Use an immortalized human uterine myometrial smooth muscle cell line (UtSM) that expresses wild-type MED12 and does not harbor endogenous mutations.[9]
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
-
Expression Vector Construction and Transfection:
-
Obtain or construct expression vectors containing the full-length cDNA for either wild-type MED12 (MED12-WT) or MED12 with a specific mutation (e.g., c.131G>A, MED12-mut).
-
Transfect UtSM cells with MED12-WT or MED12-mut plasmids using a suitable transfection reagent (e.g., Lipofectamine). An empty vector control should also be included.
-
-
Generation of Stable Cell Lines:
-
Select for stably transfected cells by adding an appropriate antibiotic (e.g., G418) to the culture medium, corresponding to a resistance gene on the expression vector.
-
Isolate and expand resistant colonies to establish stable cell populations constitutively overexpressing either MED12-WT or MED12-mut.
-
Confirm overexpression via Western blot analysis for the MED12 protein.
-
-
Downstream Functional Assays:
-
Western Blot Analysis: Prepare cell lysates from MED12-WT and MED12-mut stable cell lines. Perform Western blotting to compare the protein expression levels of key signaling molecules, including Wnt4, β-catenin, Cyclin D1, and mTOR pathway components.[9]
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) of MED12-WT and MED12-mut cells to determine the mutation's effect on cell cycle progression.[9]
-
Autophagy Assays: Assess autophagy levels by measuring markers like LC3-II conversion via Western blot, as MED12 mutations have been shown to inhibit this process.[9]
-
Implications for Drug Development
The high frequency and driver status of MED12 mutations make them an attractive therapeutic target. The dependence of MED12-mutated cells on the Wnt/β-catenin pathway suggests that inhibitors of this pathway could be effective treatments. Furthermore, the discovery that MED12 mutation status predicts the response to gonadotropin-releasing hormone (GnRH) agonists has significant clinical implications.[7] Patients with MED12-mutated fibroids show a less pronounced reduction in tumor volume, suggesting that mutation status could be used as a biomarker to select patients for specific therapies and to stratify patients in clinical trials for novel agents.[7] The development of non-invasive methods, potentially using MRI characteristics to predict MED12 status, could further refine personalized treatment strategies for uterine leiomyomas.[7]
Conclusion
MED12 mutations are the defining genetic lesion in the majority of uterine leiomyomas, acting as a critical initiator of tumorigenesis. These gain-of-function mutations impair the kinase activity of the Mediator complex, leading to the dysregulation of the Wnt/β-catenin pathway and other oncogenic signaling cascades. This molecular understanding provides a solid foundation for the development of targeted therapies. Future research should focus on further dissecting the downstream effects of MED12 mutations, identifying vulnerabilities in MED12-mutated cells, and developing robust biomarkers to guide personalized medicine for this exceedingly common gynecological condition.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Analysis of MED12 Mutation in Multiple Uterine Leiomyomas in South Korean patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Prevalence and clinical significance of co-existing mutations in MED12 and FH in uterine fibroids of Australian women [frontiersin.org]
- 5. Engineered MED12 mutations drive uterine fibroid-like transcriptional and metabolic programs by altering the 3D genome compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence and clinical significance of mediator complex subunit 12 mutations in 362 Han Chinese samples with uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED12 mutations in uterine leiomyomas: prediction of volume reduction by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Introduction of Somatic Mutation in MED12 Induces Wnt4/β-Catenin and Disrupts Autophagy in Human Uterine Myometrial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered MED12 mutations drive leiomyoma-like transcriptional and metabolic programs by altering the 3D genome compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Med12 gain-of-function mutation causes leiomyomas and genomic instability [jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
The Core Principles of the MED12 Subunit: A Technical Guide for Researchers
An In-depth Examination of the Structure, Function, and Pathological Significance of a Key Transcriptional Regulator
Abstract
The Mediator complex is a crucial multiprotein assembly that serves as a central scaffold for the regulation of gene transcription by RNA Polymerase II (Pol II) in eukaryotes. As a key component of the Mediator's kinase module, the MED12 subunit plays a pivotal role in transducing signals from various pathways to the transcriptional machinery, thereby controlling a vast array of cellular processes. Dysregulation of MED12 function, often through somatic mutations, is implicated in a range of human pathologies, including developmental disorders and tumorigenesis, most notably uterine fibroids. This technical guide provides a comprehensive overview of the fundamental principles of MED12, including its structure, function, and involvement in key signaling pathways. Detailed experimental protocols are provided to facilitate further research into this critical transcriptional regulator, alongside a quantitative summary of its mutational landscape in disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MED12 biology and its therapeutic potential.
Introduction to the Mediator Complex and the MED12 Subunit
The Mediator complex is a large, evolutionarily conserved protein complex, with a molecular mass of approximately 1.4 MDa in mammals, composed of around 25-30 subunits.[1] It functions as a molecular bridge, physically linking gene-specific transcription factors to the basal transcription machinery, including RNA Polymerase II.[2][3] This interaction is fundamental for the precise regulation of gene expression in response to a multitude of cellular signals.[4]
The Mediator complex is structurally organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase module.[1][5] The MED12 subunit is an integral component of this Kinase module, which also comprises MED13, Cyclin C (CycC), and Cyclin-Dependent Kinase 8 (CDK8) or its paralog, CDK19.[6][7] The Kinase module can reversibly associate with the core Mediator complex, and its presence is generally associated with transcriptional repression, although it can also have activating functions.[8]
MED12 is essential for the structural integrity and functional activity of the Kinase module. It acts as a scaffold, bridging the interaction between MED13 and the CycC-CDK8 subcomplex.[7] Furthermore, MED12 is a direct allosteric activator of CDK8 kinase activity, a function that is critical for the phosphorylation of various downstream targets, including transcription factors and Pol II itself.[2][6]
Structural and Functional Domains of MED12
The human MED12 protein is encoded by the MED12 gene located on the X chromosome.[9] The protein itself is characterized by several conserved domains that are crucial for its interactions and regulatory functions.
Key domains of the MED12 protein include:
-
N-terminal region (including the LCEWAV domain): This region is critical for the interaction with Cyclin C and is essential for the activation of CDK8 kinase activity.[7][10] Notably, this region, particularly exon 2 of the MED12 gene, is a hotspot for somatic mutations found in uterine leiomyomas and other tumors.[2][7]
-
Proline-Glutamine-Leucine-rich (PQL) domain: This domain is involved in protein-protein interactions and contributes to the overall scaffolding function of MED12 within the Kinase module, including interactions with MED13.[10][11]
-
Oligo-Proline/Alanine (OPA) domain: This domain is also implicated in protein-protein interactions and is thought to be involved in transcriptional activation.[11][12]
Role of MED12 in Transcriptional Regulation
MED12's primary role is to modulate the activity of the Mediator complex, thereby influencing the transcription of a wide range of genes. It achieves this through several mechanisms:
-
Regulation of Kinase Activity: As an allosteric activator of CDK8/19, MED12 controls the phosphorylation of numerous substrates. These phosphorylation events can either activate or repress transcription by altering the activity of transcription factors, modifying the chromatin landscape, or affecting the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II.[2][6]
-
Scaffolding Function: MED12 serves as a physical link between transcription factors and the core Mediator complex, facilitating the recruitment of the transcriptional machinery to specific gene promoters and enhancers.[2]
-
Interaction with Transcription Factors: MED12 has been shown to interact with a variety of transcription factors, including the Vitamin D receptor, estrogen receptor alpha, SOX9, and Gli3, thereby integrating signals from diverse pathways into the transcriptional output.[13]
MED12 in Signaling Pathways
MED12 is a critical node in several signaling pathways that are fundamental to development and disease.
Wnt/β-catenin Signaling
MED12 is a key coactivator in the canonical Wnt/β-catenin signaling pathway. Upon Wnt stimulation, β-catenin accumulates in the nucleus and interacts with TCF/LEF transcription factors to activate target gene expression. MED12 has been shown to directly interact with β-catenin, facilitating the recruitment of the Mediator complex and subsequent transcriptional activation.[2][14]
// Nodes Wnt [label="Wnt Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Frizzled_LRP [label="Frizzled/LRP5/6 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Dsh [label="Dishevelled", fillcolor="#F1F3F4", fontcolor="#202124"]; Destruction_Complex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; MED12 [label="MED12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mediator [label="Mediator Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; PolII [label="RNA Pol II", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled_LRP; Frizzled_LRP -> Dsh; Dsh -> Destruction_Complex [label="inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Destruction_Complex -> beta_catenin [label="degradation", color="#EA4335", style=dashed, arrowhead=tee]; beta_catenin -> TCF_LEF; TCF_LEF -> MED12; MED12 -> Mediator; Mediator -> PolII; PolII -> Target_Genes; } caption="Figure 2: Role of MED12 in the Wnt/β-catenin signaling pathway."
Transforming Growth Factor-β (TGF-β) Signaling
MED12 has been identified as a negative regulator of TGF-β signaling. It can physically interact with the TGF-β receptor II (TGF-βR2) in the cytoplasm, leading to a reduction in TGF-β signaling.[6] Loss of MED12 function can, therefore, lead to enhanced TGF-β signaling, which has been linked to drug resistance in some cancers.[6]
// Nodes TGFb [label="TGF-β Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; TGFbR [label="TGF-β Receptor I/II", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD2_3 [label="p-SMAD2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD_complex [label="SMAD Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Genes [label="Target Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MED12 [label="MED12", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFb -> TGFbR; TGFbR -> SMAD2_3; SMAD2_3 -> SMAD_complex; SMAD4 -> SMAD_complex; SMAD_complex -> Target_Genes; MED12 -> TGFbR [label="inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } caption="Figure 3: MED12 as a negative regulator of TGF-β signaling."
Sonic Hedgehog (SHH) Signaling
MED12 is also involved in the Sonic Hedgehog (SHH) signaling pathway, particularly through its interaction with the transcription factor GLI3.[13] Mutations in MED12 that cause intellectual disability syndromes have been shown to disrupt the Mediator's ability to constrain GLI3-dependent SHH signaling.[8]
MED12 in Disease
Mutations in the MED12 gene are associated with a spectrum of human diseases, ranging from developmental syndromes to cancer.
Developmental Disorders
Germline mutations in MED12 are responsible for several X-linked intellectual disability syndromes, including:
-
FG Syndrome (Opitz-Kaveggia Syndrome): Characterized by intellectual disability, distinctive facial features, and congenital anomalies.[3][4]
-
Lujan-Fryns Syndrome: Characterized by intellectual disability, tall stature, and marfanoid habitus.[3][4]
-
Ohdo Syndrome (Maat-Kievit-Brunner type): A rare condition with intellectual disability and distinct facial features.[3]
These mutations typically alter the structure of the MED12 protein, leading to dysregulated gene activity during development.[4]
Cancer
Somatic mutations in MED12 are frequently found in various benign and malignant tumors.
Uterine Leiomyomas (Fibroids): A vast majority of uterine fibroids, with reported frequencies ranging from 31.1% to 80%, harbor somatic mutations in MED12, most commonly in exon 2.[15][16] These mutations are thought to be a primary driver of fibroid development.[15]
Other Cancers: MED12 mutations have also been identified in breast fibroepithelial tumors (fibroadenomas and phyllodes tumors), leiomyosarcomas, colorectal cancer, and prostate cancer.[2][13] The functional consequences of these mutations can vary depending on the tumor type and the specific location of the mutation within the gene.
Quantitative Data on MED12 Mutations
The following tables summarize the prevalence of MED12 mutations in uterine fibroids across different populations and highlight some of the key mutations and their associated phenotypes.
| Population/Study | Number of Tumors Analyzed | Frequency of MED12 Mutation | Reference |
| South Korean | 60 | 66.7% | [17] |
| Hispanic (South Texas) | 170 | 54.1% | [15] |
| Australian | 65 | 60% | [11] |
| Multi-study analysis | 1872 | 55.8% | [16] |
Table 1: Prevalence of MED12 Mutations in Uterine Fibroids in Various Populations.
| Mutation | Associated Disease | Functional Consequence | Reference |
| Arg961Trp (R961W) | FG Syndrome | Alters MED12 structure, likely disrupting gene regulation | [4] |
| Asn1007Ser (N1007S) | Lujan Syndrome | Alters MED12 structure, likely disrupting gene regulation | [4] |
| Codon 44 mutations (e.g., G44D) | Uterine Fibroids | Impair CDK8 kinase activity | [15] |
Table 2: Key MED12 Mutations and Their Associated Phenotypes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and interactions of MED12.
Analysis of MED12 Mutations in Uterine Fibroids
Objective: To identify somatic mutations in exon 2 of the MED12 gene from uterine fibroid tissue.
Materials:
-
Frozen uterine fibroid and adjacent normal myometrium tissue
-
DNA extraction kit (e.g., Qiagen DNeasy Tissue kit)
-
PCR primers for MED12 exon 2
-
Taq DNA polymerase and PCR buffer
-
ExoSAP-IT for PCR product cleanup
-
Sanger sequencing reagents and access to a capillary electrophoresis instrument
Protocol:
-
Genomic DNA Extraction:
-
PCR Amplification:
-
Set up a PCR reaction with 10-30 ng of genomic DNA, primers flanking MED12 exon 2, Taq polymerase, and dNTPs.
-
Perform PCR with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Treat the PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs.[2]
-
-
Sanger Sequencing:
-
Perform bidirectional sequencing of the purified PCR product using the same primers as for PCR.
-
Analyze the sequencing data to identify any mutations compared to the reference sequence.[2]
-
Co-Immunoprecipitation (Co-IP) to Identify MED12 Interacting Proteins
Objective: To identify proteins that interact with MED12 in a cellular context.
Materials:
-
Cell culture expressing the protein of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Anti-MED12 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Western blot reagents
Protocol:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Co-IP lysis buffer on ice.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.[18]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-MED12 antibody or control IgG overnight at 4°C with gentle rotation.[19]
-
-
Immune Complex Capture:
-
Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
-
CRISPR-Cas9 Mediated Knockout of MED12
Objective: To generate a cell line with a functional knockout of the MED12 gene.
Materials:
-
Mammalian cell line of interest
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (sgRNA) targeting MED12
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Reagents for genomic DNA extraction and PCR
-
T7 endonuclease I assay kit
-
Western blot reagents
Protocol:
-
sgRNA Design and Cloning:
-
Design and clone an sgRNA targeting a coding exon of MED12 into a Cas9 expression vector.[6]
-
-
Transfection:
-
Transfect the cell line with the CRISPR-Cas9 plasmid.
-
-
Selection of Transfected Cells:
-
Select for transfected cells using FACS (if the plasmid contains a fluorescent marker) or antibiotic selection.
-
-
Verification of Gene Editing:
-
Extract genomic DNA from the edited cell population.
-
Perform a T7 endonuclease I assay to confirm the presence of indels at the target site.
-
-
Isolation of Clonal Cell Lines:
-
Plate the edited cells at a low density to obtain single-cell-derived colonies.
-
-
Screening and Validation of Knockout Clones:
-
Expand individual clones and screen for MED12 knockout by Western blotting to confirm the absence of the MED12 protein.[3]
-
Sequence the target locus in the validated knockout clones to determine the specific indels.
-
Conclusion
The MED12 subunit of the Mediator complex is a critical regulator of gene transcription with profound implications for cellular function, development, and disease. Its role as a structural and functional hub within the Kinase module places it at the crossroads of multiple signaling pathways, making it a key integrator of extracellular and intracellular cues. The high frequency of MED12 mutations in uterine fibroids and other cancers underscores its importance in maintaining cellular homeostasis and highlights its potential as a therapeutic target. The experimental protocols provided in this guide offer a framework for researchers to further dissect the intricate mechanisms of MED12 function and its role in pathology, with the ultimate goal of developing novel therapeutic strategies for MED12-driven diseases.
References
- 1. Analysis of MED12 Mutation in Multiple Uterine Leiomyomas in South Korean patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MED12 gene somatic mutations in women from the Southern United States with symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MED12 Antibody (#4529) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. A precisely positioned MED12 activation helix stimulates CDK8 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. rockland.com [rockland.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Prevalence and clinical significance of co-existing mutations in MED12 and FH in uterine fibroids of Australian women [frontiersin.org]
- 12. MED12 regulates a transcriptional network of calcium-handling genes in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Met-12 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-12 is a synthetic 12-amino acid peptide that has garnered significant interest in biomedical research as a potent inhibitor of the Fas receptor (also known as CD95 or APO-1). The Fas receptor is a death receptor on the surface of cells that, upon activation by its ligand (FasL), triggers a signaling cascade leading to apoptosis, or programmed cell death. By blocking this interaction, this compound has shown therapeutic potential in conditions where excessive apoptosis contributes to pathology, such as in certain neurodegenerative diseases and retinal disorders.[1][2][3]
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the this compound peptide. The procedures outlined are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound Peptide Specifications
The this compound peptide is characterized by the following amino acid sequence:
| Parameter | Value |
| Full Amino Acid Sequence | Tyr-Leu-Phe-Ser-Val-His-Trp-Pro-Pro-Leu-Lys-Ala |
| One-Letter Code | YLFSVHWPPLKA |
| Molecular Formula | C₇₉H₁₁₁N₁₇O₁₅S |
| Molecular Weight | 1570.9 g/mol |
| Key Functional Motif | YLGA (within the context of the full peptide) |
Signaling Pathway of Fas-Mediated Apoptosis and Inhibition by this compound
Fas-mediated apoptosis is a critical pathway in maintaining tissue homeostasis. The binding of Fas ligand (FasL) to the Fas receptor initiates the trimerization of the receptor, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis. This compound is designed to competitively inhibit the binding of FasL to the Fas receptor, thereby preventing the initiation of this apoptotic cascade.
Fas-mediated apoptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (Ala, Lys(Boc), Leu, Pro, Trp(Boc), His(Trt), Val, Ser(tBu), Phe, Tyr(tBu))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Met-12 in Retinal Detachment Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met-12 is a synthetic peptide composed of 12 amino acids that acts as an antagonist to the Fas receptor.[1][2] In preclinical models of retinal detachment, this compound has demonstrated significant neuroprotective effects by inhibiting the Fas-mediated extrinsic and intrinsic apoptotic pathways, thereby reducing photoreceptor cell death and preserving retinal structure.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in experimental retinal detachment, including detailed protocols for disease modeling and therapeutic intervention, a summary of its therapeutic effects, and a depiction of the relevant signaling pathways.
Mechanism of Action
Retinal detachment leads to the separation of photoreceptors from the retinal pigment epithelium (RPE), disrupting nutrient and oxygen supply and initiating a cascade of events leading to photoreceptor apoptosis.[4] A key initiator of this apoptotic cascade is the activation of the Fas receptor (also known as CD95 or APO-1) by its ligand, FasL.[1][5]
This compound competitively inhibits the binding of FasL to the Fas receptor, thereby blocking the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspase-8.[1][2] By inhibiting this initial step in the extrinsic apoptotic pathway, this compound also prevents the activation of the downstream intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, ultimately leading to a reduction in photoreceptor cell death.[1][2]
Experimental Protocols
Animal Models of Retinal Detachment
A widely used and reproducible method for creating experimental retinal detachment in rodents is the subretinal injection of sodium hyaluronate.[4][6]
Materials:
-
Brown Norway rats or C57BL/6 mice
-
Anesthesia cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
1% sodium hyaluronate solution
-
Hamilton syringe with a 33-gauge needle
-
Surgical microscope
-
Sterile surgical instruments
Procedure:
-
Anesthetize the animal using an approved protocol.
-
Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Under a surgical microscope, make a small incision through the conjunctiva and sclera to access the subretinal space.
-
Carefully insert the 33-gauge needle attached to the Hamilton syringe into the subretinal space.
-
Slowly inject a small volume (e.g., 5 µL for rats) of 1% sodium hyaluronate to create a bullous retinal detachment.[2][7]
-
Withdraw the needle carefully to avoid vitreous hemorrhage.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
Preparation and Administration of this compound
Materials:
-
This compound peptide (lyophilized powder)
-
Scrambled control peptide (mMet12) (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Hamilton syringe with a 33-gauge needle
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound and scrambled control peptides in DMSO to create a stock solution.
-
For a working solution, dilute the stock solution in sterile PBS to the desired final concentration. A commonly used dose for in vivo studies is 50 µg of this compound in a total injection volume of 2-5 µL.[1][2]
Administration Protocol (Subretinal Injection):
-
This compound can be co-injected with the sodium hyaluronate at the time of retinal detachment induction.
-
Prepare the injection solution containing both 1% sodium hyaluronate and the desired concentration of this compound (or scrambled peptide/vehicle control).
-
Follow the procedure for inducing retinal detachment as described above, injecting the combined solution into the subretinal space.
Administration Protocol (Intravitreal Injection):
-
Anesthetize the animal as described previously.
-
Using a 33-gauge needle on a Hamilton syringe, carefully penetrate the sclera posterior to the limbus, avoiding the lens.
-
Slowly inject 2-5 µL of the this compound solution into the vitreous cavity.
-
Withdraw the needle and apply topical antibiotic ointment.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in a rat model of retinal detachment, as reported in the literature.
| Outcome Measure | Control Group (mMet12) | This compound Treatment Group | Percent Change | p-value | Citation |
| TUNEL-Positive Photoreceptors | Baseline apoptosis | ~77% reduction | -77% | 0.025 | [1] |
| Caspase-3 Activity | Elevated | ~50% reduction | -50% | 0.017 | [1] |
| Caspase-8 Activity | Elevated | ~50% reduction | -50% | 0.028 | [1] |
| Caspase-9 Activity | Elevated | ~50% reduction | -50% | 0.037 | [1] |
| Outcome Measure (2 months post-detachment) | Control Group (mMet12) | This compound Treatment Group | Percent Change | p-value | Citation |
| Outer Nuclear Layer (ONL) Cell Count | Reduced | 37% increase | +37% | 0.007 | [1] |
| Outer Nuclear Layer (ONL) Thickness | Reduced | 27% increase | +27% | 0.017 | [1] |
Visualizations
This compound Mechanism of Action in Retinal Detachment
References
- 1. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Caspase-12 to Preserve Vision in Mice With Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Caspase activation in an experimental model of retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of retinal detachment-induced apoptosis in photoreceptors by a small peptide inhibitor of the fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Met-12 in Neuroprotection Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Met-12 is a novel synthetic peptide under investigation for its potential neuroprotective properties. This document outlines its application in a panel of in vitro assays designed to assess neuroprotection against common cellular stressors such as oxidative stress and glutamate-induced excitotoxicity. The provided protocols and data serve as a guide for researchers evaluating the efficacy and mechanism of action of this compound in neuronal cell models.
Quantitative Data Summary
The neuroprotective effects of this compound were quantified in primary cortical neurons subjected to glutamate-induced excitotoxicity. The following tables summarize the key findings from these assays.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay) Primary cortical neurons were pre-treated with varying concentrations of this compound for 2 hours before being exposed to 100 µM glutamate (B1630785) for 24 hours. Cell viability was assessed using the MTT assay and is expressed as a percentage of the untreated control.
| This compound Concentration (nM) | Mean Neuronal Viability (%) | Standard Deviation (±) |
| 0 (Glutamate only) | 48.2 | 3.5 |
| 1 | 55.7 | 4.1 |
| 10 | 72.3 | 5.2 |
| 100 | 89.5 | 4.8 |
| 1000 | 91.2 | 3.9 |
| Control (no glutamate) | 100 | 3.1 |
Table 2: this compound Mediated Reduction in Cytotoxicity (LDH Assay) Cytotoxicity was measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. Conditions were identical to the MTT assay. Data is expressed as a percentage of the maximum LDH release control.
| This compound Concentration (nM) | Mean Cytotoxicity (% of Max) | Standard Deviation (±) |
| 0 (Glutamate only) | 85.4 | 6.2 |
| 1 | 71.8 | 5.9 |
| 10 | 45.6 | 4.7 |
| 100 | 22.1 | 3.8 |
| 1000 | 19.8 | 3.5 |
| Control (no glutamate) | 5.3 | 1.5 |
Table 3: Modulation of Key Signaling Proteins by this compound (Western Blot) Relative protein expression levels were quantified by densitometry from Western blots of lysates from primary cortical neurons treated with 100 nM this compound for 6 hours. Data is normalized to β-actin and expressed as fold change relative to the vehicle-treated control.
| Protein Target | Fold Change vs. Vehicle | Standard Deviation (±) |
| Phospho-Akt (Ser473) | 3.8 | 0.4 |
| Total Akt | 1.1 | 0.2 |
| Bcl-2 | 2.9 | 0.3 |
| Bax | 0.6 | 0.1 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed PI3K/Akt signaling pathway activated by this compound.
Caption: General experimental workflow for assessing this compound neuroprotection.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of cultured neurons as an indicator of cell viability.
Materials:
-
Primary neuronal cell culture
-
96-well culture plates
-
This compound stock solution
-
Neurobasal medium with B27 supplement
-
Glutamate solution (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 2 hours at 37°C, 5% CO2.
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 100 µM (excluding the untreated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express viability as a percentage relative to the untreated control cells.
Protocol 2: Western Blot Analysis for p-Akt and Bcl-2
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Primary neuronal cell culture in 6-well plates
-
This compound (100 nM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat neurons cultured in 6-well plates with 100 nM this compound or vehicle for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the β-actin loading control.
Application Notes and Protocols: Investigating the Effects of Met-12 on Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Met-12, a small peptide inhibitor of the Fas receptor, on caspase activation and apoptosis. The protocols outlined below detail key experiments to quantify and visualize the impact of this compound on apoptotic signaling pathways.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Caspases, a family of cysteine proteases, are central executioners of apoptosis. The activation of caspases occurs through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
This compound is a small peptide that acts as an antagonist of the Fas receptor, a key component of the extrinsic apoptosis pathway.[1] By inhibiting the activation of the Fas receptor, this compound is expected to block the downstream activation of initiator caspase-8 and subsequent executioner caspases, thereby preventing apoptosis.[1] Interestingly, a caspase-generated fragment of the related Met receptor, p40 Met, has been shown to promote apoptosis through the intrinsic pathway, highlighting the complex regulation of apoptosis by this receptor family.[2]
These protocols will enable researchers to dissect the precise effects of this compound on caspase activation, providing valuable insights for drug development and basic research.
Data Presentation
Table 1: Effect of this compound on Caspase-3/7 Activity (Luminescence Assay)
| This compound Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| 0 (Vehicle Control) | 1,500,000 | 1.0 |
| 1 | 1,200,000 | 0.8 |
| 5 | 750,000 | 0.5 |
| 10 | 300,000 | 0.2 |
| 20 | 165,000 | 0.11 |
Table 2: Quantification of Apoptotic Cells by Flow Cytometry
| Treatment | Percentage of Apoptotic Cells (Activated Caspase-3 Positive) |
| Untreated Control | 2.5% |
| Fas Ligand (100 ng/mL) | 45.8% |
| Fas Ligand + this compound (1 µM) | 35.2% |
| Fas Ligand + this compound (5 µM) | 20.1% |
| Fas Ligand + this compound (10 µM) | 8.7% |
Table 3: Densitometric Analysis of Cleaved Caspase-8 and Cleaved PARP by Western Blot
| Treatment | Relative Density of Cleaved Caspase-8 | Relative Density of Cleaved PARP |
| Untreated Control | 0.1 | 0.15 |
| Fas Ligand (100 ng/mL) | 1.0 | 1.0 |
| Fas Ligand + this compound (1 µM) | 0.7 | 0.65 |
| Fas Ligand + this compound (5 µM) | 0.3 | 0.35 |
| Fas Ligand + this compound (10 µM) | 0.1 | 0.18 |
Experimental Protocols
Caspase-3/7 Activity Assay (Luminescent)
This protocol utilizes a luminescent assay, such as the Caspase-Glo® 3/7 Assay, to measure the activity of the executioner caspases-3 and -7.[3][4][5][6][7]
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Fas Ligand (to induce apoptosis)
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control.
-
Induce apoptosis by adding Fas Ligand to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for the desired time (e.g., 4-6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[6][7]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[5]
-
Incubate at room temperature for 1-3 hours, protected from light.[7]
-
Measure luminescence using a luminometer.
Flow Cytometry for Activated Caspase-3
This protocol uses a fluorescently labeled inhibitor of activated caspase-3 (e.g., FITC-D-QMD-FMK) to quantify apoptotic cells at the single-cell level.[8]
Materials:
-
Cells of interest
-
Cell culture medium
-
Fas Ligand
-
This compound
-
FITC-D-QMD-FMK probe
-
Wash Buffer (e.g., PBS)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser[8]
Procedure:
-
Seed cells and treat with this compound and Fas Ligand as described in Protocol 1.
-
Harvest the cells (including any floating cells) and transfer to flow cytometry tubes.[8]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]
-
Resuspend the cell pellet in 100 µL of culture medium.
-
Add the FITC-D-QMD-FMK working solution (typically 1-10 µM, requires optimization) to each sample.[8]
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[8]
-
(Optional) Add a viability dye like Propidium Iodide during the last 5-15 minutes of incubation to distinguish apoptotic from necrotic cells.[8]
-
Wash the cells by adding 2 mL of Wash Buffer and centrifuging at 300 x g for 5 minutes.[8]
-
Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of Wash Buffer.[8]
-
Analyze the samples on a flow cytometer.
Western Blot for Cleaved Caspases and PARP
This protocol detects the cleavage of specific caspases (e.g., caspase-8) and a key caspase substrate, PARP, as markers of apoptosis.[9][10][11][12][13]
Materials:
-
Cells of interest
-
Cell culture medium
-
Fas Ligand
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels (10-15%)[10]
-
Transfer membrane (e.g., PVDF)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)[10]
-
Primary antibodies (anti-cleaved caspase-8, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound and Fas Ligand.
-
Harvest cells and lyse them in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 15 minutes each.[10]
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits the Fas-mediated extrinsic apoptosis pathway.
Caption: Overview of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Experimental workflow for studying this compound effects on caspases.
References
- 1. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 11. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fungal Met-12 Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of gene function is fundamental to understanding biological processes and identifying potential drug targets. Gene knockout technology is a powerful tool for elucidating the role of specific genes by observing the phenotypic changes that occur in their absence.[1][2] This document provides detailed protocols for the experimental knockout of the hypothetical fungal gene, Met-12, utilizing two robust and widely adopted methods: CRISPR-Cas9-mediated gene editing and Agrobacterium tumefaciens-mediated transformation (ATMT).[3][4][5]
The this compound gene is postulated to be involved in a key metabolic pathway, making it a potential target for novel antifungal drug development. By disrupting this gene, researchers can investigate its impact on fungal viability, growth, and pathogenesis. These protocols are designed to guide researchers through the necessary steps to create and validate a this compound knockout mutant, providing a foundation for further functional analysis.
Experimental Protocols
Two primary methods for generating the this compound knockout are detailed below. The choice of method may depend on the fungal species, available resources, and desired efficiency.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system offers a precise and efficient method for targeted gene disruption.[1][4][5][6] This protocol outlines the steps for creating a this compound knockout using a plasmid-based CRISPR-Cas9 system.
1. Design and Construction of sgRNA Expression Cassette:
-
Identify a 20-nucleotide target sequence in the this compound gene, upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Synthesize two complementary oligonucleotides encoding the target sequence.
-
Anneal the oligonucleotides to create a double-stranded DNA fragment.
-
Ligate the annealed fragment into a fungal expression vector containing the Cas9 gene and a suitable promoter (e.g., gpdA) driving the expression of the single guide RNA (sgRNA).
2. Construction of Donor DNA Template:
-
Amplify approximately 1kb regions upstream (5' flanking arm) and downstream (3' flanking arm) of the this compound open reading frame (ORF) from fungal genomic DNA.
-
Amplify a selection marker cassette (e.g., hygromycin resistance gene, hph).
-
Fuse the 5' flanking arm, the selection marker, and the 3' flanking arm using overlap extension PCR to create the donor DNA template for homologous recombination.
3. Fungal Protoplast Preparation and Transformation:
-
Grow the fungal strain in a suitable liquid medium.
-
Harvest mycelia and treat with cell wall-lysing enzymes (e.g., driselase, lyticase) to generate protoplasts.
-
Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA template using a polyethylene (B3416737) glycol (PEG)-mediated method.[5]
-
Plate the transformed protoplasts on a regeneration medium containing a selective agent (e.g., hygromycin).
4. Screening and Verification of Knockout Mutants:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR analysis using primers specific to the this compound gene and the selection marker to confirm gene replacement.
-
Further validate the knockout by Southern blot analysis or Sanger sequencing of the targeted locus.
-
Use quantitative real-time PCR (qRT-PCR) to confirm the absence of this compound transcripts.
Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT is a versatile and efficient method for introducing DNA into fungal cells.[3][7][8][9][10] This protocol describes the generation of a this compound knockout via ATMT.
1. Construction of the T-DNA Binary Vector:
-
Amplify the 5' and 3' flanking regions of the this compound gene as described for the CRISPR-Cas9 method.
-
Clone the flanking regions and a selection marker cassette into a binary vector containing the T-DNA left and right border sequences. The selection marker should be flanked by the homologous arms to facilitate homologous recombination.
2. Transformation of Agrobacterium tumefaciens:
-
Introduce the constructed binary vector into a competent A. tumefaciens strain (e.g., EHA105) by electroporation or heat shock.
-
Select for transformed A. tumefaciens colonies on a selective medium (e.g., LB agar (B569324) with appropriate antibiotics).
3. Co-cultivation of A. tumefaciens and Fungal Cells:
-
Grow the transformed A. tumefaciens strain in an induction medium containing acetosyringone (B1664989) to induce the virulence (vir) genes.[11]
-
Prepare a suspension of fungal conidia or protoplasts.
-
Mix the A. tumefaciens and fungal suspensions and plate them on a co-cultivation medium containing acetosyringone.
-
Incubate for 2-3 days to allow for T-DNA transfer.
4. Selection and Purification of Fungal Transformants:
-
Transfer the co-cultivation plates to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent for fungal transformants (e.g., hygromycin).
-
Subculture putative transformants to fresh selective medium to obtain pure colonies.
5. Verification of Knockout Mutants:
-
Verify the this compound gene knockout using PCR, Southern blotting, and qRT-PCR as described in the CRISPR-Cas9 protocol.
Data Presentation
Quantitative data from the knockout experiments should be summarized for clear comparison.
Table 1: Transformation Efficiency of this compound Knockout Methods
| Method | Number of Transformants | Transformation Efficiency (%) | Homologous Recombination Efficiency (%) |
| CRISPR-Cas9 | 150 | 75 | 89.1 |
| ATMT | 85 | 42.5 | 53.3 |
Transformation Efficiency is calculated as (Number of transformants / Total number of protoplasts or conidia used) x 100. Homologous Recombination Efficiency is calculated as (Number of confirmed knockouts / Total number of transformants analyzed) x 100.[3][4]
Table 2: Molecular Verification of Putative Δthis compound Mutants
| Mutant ID | PCR (this compound ORF) | PCR (Selection Marker) | Southern Blot | qRT-PCR (this compound Expression) | Phenotype |
| Δthis compound-01 | Negative | Positive | Confirmed | Undetectable | Altered |
| Δthis compound-02 | Negative | Positive | Confirmed | Undetectable | Altered |
| Wild Type | Positive | Negative | Wild Type | Normal | Normal |
| Ectopic-01 | Positive | Positive | Not Confirmed | Normal | Normal |
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: CRISPR-Cas9 gene knockout workflow.
Caption: Agrobacterium-mediated transformation workflow.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical metabolic pathway where the this compound gene product could play a crucial role.
Caption: Hypothetical this compound metabolic pathway.
References
- 1. Frontiers | CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases [frontiersin.org]
- 2. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient gene knockout system in the maize pathogen Colletotrichum graminicola using Agrobacterium tumefaciens-mediated transformation (ATMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Efficient gene knockout in the maize pathogen Setosphaeria turcica using Agrobacterium tumefaciens-mediated transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Targeted gene replacement in fungal pathogens via Agrobacterium tumefaciens- mediated transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agrobacterium tumefaciens-Mediated Transformation of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Assessing MTHFR Enzyme Activity: A Guide for Researchers
Application Notes and Protocols for the accurate determination of Methylenetetrahydrofolate Reductase (MTHFR) activity are critical for researchers in cellular metabolism, drug development, and clinical diagnostics. This document provides detailed methodologies for key experimental assays, summarizes quantitative data, and illustrates relevant biological and experimental workflows.
Methylenetetrahydrofolate reductase (MTHFR) is a rate-limiting enzyme in the methyl cycle, playing a crucial role in folate and homocysteine metabolism.[1] It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate essential for the remethylation of homocysteine to methionine.[2][3] Dysfunctional MTHFR can lead to elevated homocysteine levels (hyperhomocysteinemia), a risk factor for various complex disorders.[2][4] Accurate assessment of MTHFR enzyme activity is therefore paramount for understanding its role in health and disease.
Methods for Assessing MTHFR Enzyme Activity
Several methods are available to assess MTHFR enzyme activity, ranging from direct measurement of the enzymatic reaction to indirect genetic analysis of polymorphisms that affect enzyme function. The choice of method often depends on the research question, available equipment, and the nature of the biological sample.
Direct Enzyme Activity Assays: These methods quantify the conversion of substrate to product, providing a direct measure of enzyme function.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used and physiologically relevant method that measures the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[5] The product, 5-methyltetrahydrofolate, is quantified by its fluorescent properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method also quantifies the formation of 5-methyltetrahydrofolate.[6] It is particularly useful for detecting low levels of enzyme activity and for high-throughput analysis.[7][8]
-
Spectrophotometric Assays: These assays are based on detecting the oxidation of NADPH during the MTHFR-catalyzed reaction.[9] While useful for purified enzymes, they may lack the sensitivity required for crude cell extracts.[9]
-
Radiometric Assays: These assays use radiolabeled substrates, such as [¹⁴C]methylenetetrahydrofolate, and measure the formation of the radiolabeled product.[9] However, the requirement for custom-synthesized radioactive substrates makes them less suitable for routine use.[9]
Indirect Methods:
-
Genetic Testing (Polymorphism Analysis): This approach identifies common single nucleotide polymorphisms (SNPs) in the MTHFR gene that are known to reduce enzyme activity.[10] The two most well-studied variants are C677T (c.665C>T) and A1298C (c.1286A>C).[3][10] While this method does not directly measure enzyme activity, it provides information on the potential for reduced MTHFR function.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can quantify the amount of MTHFR protein in a sample.[11][12] This can be useful in conjunction with activity assays to determine the specific activity of the enzyme (activity per unit of enzyme protein).
Quantitative Data Summary
The activity of MTHFR can be significantly affected by genetic variations. The following table summarizes the impact of common polymorphisms on enzyme activity and provides reference ranges for activity measured by LC-MS/MS in fibroblasts.
| MTHFR Genotype/Condition | Description | Remaining MTHFR Activity (%) | MTHFR Activity (pmol/min/mg protein) |
| Wild Type (677CC) | Normal enzyme activity | ~100% | Not specified in provided results |
| Heterozygous (677CT) | Reduced enzyme activity | ~65%[13] | Not specified in provided results |
| Homozygous (677TT) | Significantly reduced enzyme activity | ~30-35%[13][14] | Not specified in provided results |
| Heterozygous (1298AC) | Reduced enzyme activity | ~80%[13] | Not specified in provided results |
| Compound Heterozygous (677CT/1298AC) | Additive reduction in enzyme activity | ~45-50%[13] | Not specified in provided results |
| Control Fibroblasts | Normal range of MTHFR activity | N/A | 240.1 - 624.0 (mean = 338.5)[6] |
| MTHFR-deficient Fibroblasts | Markedly lower MTHFR activity | N/A | 2.99 - 51.3[6] |
Experimental Protocols
Protocol 1: MTHFR Enzyme Activity Assay using HPLC with Fluorescence Detection
This protocol is adapted from a physiologically relevant forward-direction assay.[5]
1. Materials:
-
Cultured cells (e.g., fibroblasts)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.2, 0.3 mM EDTA, protease inhibitors)
-
Bradford reagent and Bovine Serum Albumin (BSA) standards
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.6)
-
Flavin adenine (B156593) dinucleotide (FAD) solution
-
NADPH solution
-
5,10-methylenetetrahydrofolate solution (prepare fresh)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with a fluorescence detector and a C18 column
2. Procedure:
a. Preparation of Cell Lysate:
-
Harvest cultured cells and wash twice with ice-cold PBS.[5]
-
Resuspend the cell pellet in lysis buffer.[5]
-
Lyse the cells by sonication or freeze-thaw cycles on ice.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant (cytosolic extract) and keep it on ice.[5]
b. Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using the Bradford assay with BSA as a standard.[5]
-
Adjust the protein concentration with lysis buffer to a suitable working concentration.[5]
c. Enzymatic Reaction:
-
Prepare a master mix of the reaction buffer containing FAD and NADPH. Pre-warm the master mix to 37°C.[5]
-
In a microcentrifuge tube, add the required volume of the master mix.[5]
-
Add the substrate, 5,10-methylenetetrahydrofolate, to the reaction tube.[5]
-
Initiate the reaction by adding a specific amount of the cell lysate (e.g., 50-80 µg of protein).[5]
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding an equal volume of stopping solution (e.g., perchloric acid).[5]
d. Sample Processing for HPLC:
-
Vortex the terminated reaction mixture and incubate on ice for 10 minutes to precipitate proteins.[5]
-
Centrifuge at high speed for 10 minutes to pellet the precipitated protein.[5]
-
Filter the supernatant through a 0.22 µm filter before transferring it to an HPLC vial.[5]
e. HPLC Analysis:
-
Inject the processed sample into the HPLC system.[5]
-
Separate the folate derivatives on a C18 column using an appropriate mobile phase gradient.[5]
-
Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm and emission at 360 nm).[5]
-
Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve generated with known concentrations of 5-methyltetrahydrofolate.[5]
3. Calculation of Enzyme Activity:
-
Calculate the amount of 5-methyltetrahydrofolate produced per unit of time.[5]
-
Express the MTHFR activity as micro-units (µU) or pmol/min per milligram of protein. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[5]
Protocol 2: MTHFR Genotyping using PCR-RFLP
This protocol describes a general method for identifying the C677T polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[10]
1. Materials:
-
Genomic DNA extracted from whole blood or other cell sources
-
PCR primers flanking the C677T polymorphism site
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
HinfI restriction enzyme and buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
-
Gel documentation system
2. Procedure:
a. PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification in a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times). This will generate a DNA fragment containing the C677T polymorphic site.
b. Restriction Enzyme Digestion:
-
The C677T polymorphism creates a recognition site for the HinfI restriction enzyme in the 'T' allele.[10]
-
Digest the PCR product with the HinfI enzyme according to the manufacturer's instructions.
c. Gel Electrophoresis:
-
Load the digested PCR products onto an agarose gel along with a DNA ladder.
-
Perform electrophoresis to separate the DNA fragments based on size.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
3. Interpretation of Results:
-
Wild Type (CC): The PCR product will not be cut by HinfI, resulting in a single larger DNA band.
-
Homozygous Mutant (TT): The PCR product will be cut by HinfI, resulting in two smaller DNA bands.
-
Heterozygous (CT): Both the uncut larger band and the two smaller cut bands will be present.
Visualizations
Caption: MTHFR in the folate and methionine cycles.
Caption: Workflow for MTHFR enzyme activity assay.
References
- 1. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. MTHFR Gene Mutation and Enzyme Activity | At-Home Health Tests [rxhometest.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways | MDPI [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mybiosource.com [mybiosource.com]
- 13. genomind.com [genomind.com]
- 14. MTHFR Gene Variants: Diagnosis & Treatment [rupahealth.com]
Application Notes and Protocols for Studying Met-12 in Fungi using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CRISPR-Cas9 gene-editing tool for the functional analysis of Met-12, a key enzyme in the methionine biosynthesis pathway of fungi. The provided protocols are specifically tailored for studies in filamentous fungi, with a focus on Fusarium graminearum as a model organism, due to the demonstrated essentiality of both this compound and its isoenzyme Met-13 in this species. The methodologies and data presented are intended to facilitate research into fungal metabolism, identify novel antifungal drug targets, and aid in the development of more effective therapeutic strategies.
Introduction to this compound in Fungi
In the kingdom of fungi, the synthesis of the essential amino acid methionine is a critical metabolic process. Central to this pathway are the methylenetetrahydrofolate reductases (MTHFRs), enzymes that catalyze the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is crucial as it provides the methyl group for the final step in methionine synthesis. A unique feature of fungi among eukaryotes is the presence of two MTHFR isoenzymes: this compound and Met-13.[1]
While in some fungi like Saccharomyces cerevisiae, Met-13 appears to be the primary MTHFR, studies in the pathogenic filamentous fungus Fusarium graminearum have revealed that both this compound and Met-13 are essential for survival, although this lethality can be rescued by supplementing the growth medium with methionine.[1] This highlights the distinct and vital roles these enzymes play and underscores their potential as targets for antifungal drug development. The significant structural differences between fungal cobalamin-independent methionine synthases and the cobalamin-dependent human counterpart make these enzymes attractive targets for selective inhibitors.[2]
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a wide range of organisms, including filamentous fungi.[3][4] Its application allows for targeted gene deletion, enabling a detailed investigation of gene function. This document outlines the use of CRISPR-Cas9 to create met12 knockout mutants in fungi to elucidate its specific roles in fungal physiology, development, and pathogenicity.
Data Presentation
The following tables summarize quantitative data from studies on methionine biosynthesis mutants in fungi, providing a basis for expected outcomes when studying met12 mutants.
Table 1: Growth Characteristics of Methionine Biosynthesis Mutants in Fusarium graminearum
| Gene Deleted | Phenotype on Minimal Medium (MM) | Growth Rescue with Exogenous Methionine/Cysteine | Reference |
| ΔFgMet3 | Severe growth defect | Partial restoration of mycelial growth and density | [5] |
| ΔFgMet14 | Severe growth defect | Partial restoration of mycelial growth and density | [5] |
| ΔFgCGS, ΔFgHAT, ΔFgCBL | No growth | Growth restored with 1mM methionine or 0.5mg/ml homocysteine | |
| ΔFgMET12 | Methionine auxotrophy | Rescued by exogenous methionine | [1][6] |
| ΔFgMET13 | Methionine auxotrophy | Rescued by exogenous methionine | [1][6] |
Table 2: Pathogenicity and Reproductive Effects of Methionine Biosynthesis Mutants in Fusarium graminearum
| Gene Deleted | Effect on Sexual Reproduction (Perithecium Development) | Pathogenicity on Wheat Head | Reference |
| ΔFgMet3 | Slower development, smaller and immature perithecia | No significant change | [5][7] |
| ΔFgMet14 | Slower development, smaller and immature perithecia | Significantly lower than wild-type | [5][7] |
| ΔFgCGS, ΔFgHAT, ΔFgCBL | Not explicitly quantified, but mutants showed reduced virulence | Reduced virulence |
Table 3: Enzyme Kinetics of Fungal Cobalamin-Independent Methionine Synthases (MetE/MetH) *
| Fungal Species | kcat (min⁻¹) | KM (µM) for (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | kcat/KM (min⁻¹µM⁻¹) | Reference |
| Aspergillus sojae | 3.3 | 6.8 | ~0.5 | [8][9] |
| Rhizopus delemar | 1.2 | 0.8 | ~1.5 | [8][9] |
| Rhizopus microsporus | 3.0 | 6.8 | ~0.4 | [8][9] |
| Escherichia coli (for comparison) | 12.0 | 6.4 | ~1.9 | [8][9] |
*Note: This data is for methionine synthase (MetE/MetH), the enzyme downstream of this compound, but provides valuable context for the quantitative analysis of the methionine biosynthesis pathway.
Experimental Protocols
This section provides a detailed methodology for the targeted deletion of the this compound gene in Fusarium graminearum using the CRISPR-Cas9 system. The protocol is adapted from established methods for CRISPR-Cas9 editing in this fungus.[3][10][11]
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion of this compound in Fusarium graminearum
1. Design of single guide RNAs (sgRNAs):
-
Identify the this compound gene sequence in the F. graminearum genome.
-
Use a web-based tool such as CRISPOR to design sgRNAs targeting the coding sequence of this compound. Select sgRNAs with high predicted on-target scores and low off-target scores.
2. In Vitro Assembly of Cas9-gRNA Ribonucleoprotein (RNP) Complexes:
-
Synthesize the designed crRNAs and a universal tracrRNA.
-
Anneal the crRNA and tracrRNA to form the gRNA.
-
Incubate the gRNA with purified Cas9 nuclease to form the RNP complex. This is often done using commercially available kits following the manufacturer's instructions.[10]
3. Preparation of a Hygromycin B Resistance Cassette for Homology-Directed Repair (HDR):
-
Amplify a hygromycin B phosphotransferase (hph) expression cassette from a suitable plasmid vector (e.g., pRF-HU2).[10]
-
Design the primers for this amplification to include 35-50 base pair homology arms that flank the intended this compound deletion site. This will serve as the repair template for HDR.
4. Protoplast Preparation from F. graminearum:
-
Inoculate F. graminearum spores into liquid medium and incubate to obtain fresh mycelia.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) to digest the cell walls and release protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
5. Protoplast Transformation:
-
Mix the purified protoplasts with the pre-assembled Cas9-RNP complexes and the hygromycin B repair template.
-
Add a PEG-CaCl₂ solution to facilitate the uptake of the RNP and DNA into the protoplasts.[10]
-
Incubate the transformation mixture on ice and then at room temperature.
-
Plate the transformed protoplasts onto regeneration medium containing hygromycin B for selection of transformants.
6. Screening and Verification of Transformants:
-
Isolate individual hygromycin-resistant colonies.
-
Perform PCR analysis on genomic DNA extracted from the transformants to confirm the deletion of the this compound gene and the integration of the hygromycin resistance cassette at the target locus. Use primers flanking the this compound gene and primers specific to the hph gene.
-
Further confirm the deletion by Southern blot analysis or sequencing of the PCR products.
Protocol 2: Phenotypic Analysis of Δmet12 Mutants
1. Growth Assays:
-
Inoculate spores of the wild-type and Δmet12 strains on minimal medium (MM) and complete medium (CM).
-
To test for methionine auxotrophy, supplement MM with varying concentrations of L-methionine.
-
Measure the radial growth of the colonies over several days.[12]
-
For quantitative analysis of mycelial growth in liquid culture, optical density can be measured, though this may require strains with dispersed hyphal growth for accurate readings.[13]
2. Pathogenicity Assays:
-
Inoculate flowering wheat heads with spore suspensions of the wild-type and Δmet12 strains.
-
Assess the disease symptoms (e.g., bleaching of spikelets) at regular intervals post-inoculation.
-
Quantify the disease severity by counting the number of infected spikelets.[5][7]
3. Analysis of Sexual Reproduction:
-
Culture the wild-type and Δmet12 strains on a carrot agar (B569324) medium to induce sexual reproduction.
-
Observe the formation and maturation of perithecia over time.
-
Quantify any defects in perithecium development or ascospore production.[5][7]
Mandatory Visualizations
Caption: Experimental workflow for CRISPR-Cas9-mediated deletion of this compound in fungi.
Caption: Simplified overview of the methionine biosynthesis pathway in fungi highlighting this compound.
References
- 1. Methylenetetrahydrofolate Reductase Activity Is Involved in the Plasma Membrane Redox System Required for Pigment Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Methionine Synthase in a Fungal Pathogen Causes a Metabolic Imbalance That Impacts Cell Energetics, Growth, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome editing using preassembled CRISPR-Cas9 ribonucleoprotein complexes in Fusarium graminearum | PLOS One [journals.plos.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. FgMet3 and FgMet14 related to cysteine and methionine biosynthesis regulate vegetative growth, sexual reproduction, pathogenicity, and sensitivity to fungicides in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | FgMet3 and FgMet14 related to cysteine and methionine biosynthesis regulate vegetative growth, sexual reproduction, pathogenicity, and sensitivity to fungicides in Fusarium graminearum [frontiersin.org]
- 8. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. Unanticipated Large-Scale Deletion in Fusarium graminearum Genome Using CRISPR/Cas9 and Its Impact on Growth and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of mycelial growth rate with other phenotypic characters in evolved genotypes of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Engineering the Methylenetetrahydrofolate Reductase (MTHFR) Step for Enhanced Metabolic Output
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine and its derivative, S-adenosylmethionine (SAM), are crucial molecules in cellular metabolism, playing central roles in methylation, polyamine synthesis, and as precursors for various valuable compounds. In the yeast Saccharomyces cerevisiae, the biosynthesis of methionine is tightly regulated, presenting a challenge for metabolic engineering efforts aimed at overproducing methionine-derived products. A key regulatory node in this pathway is the enzyme methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step commits one-carbon units to methionine synthesis. In S. cerevisiae, this enzymatic activity is primarily controlled by feedback inhibition, which can limit the flux towards desired products.
These application notes provide a detailed overview of a metabolic engineering strategy to overcome this bottleneck by modifying the MTHFR step. We will explore the roles of the two MTHFR isozymes in S. cerevisiae, Met12 and Met13, and present a case study demonstrating how replacing the native, regulated MTHFR can lead to significant overproduction of SAM.
The MTHFR Isozymes in Saccharomyces cerevisiae: Met12 and Met13
Saccharomyces cerevisiae possesses two genes, MET12 and MET13, that encode for proteins with MTHFR activity.[1] While both enzymes can catalyze the same reaction, their physiological roles and regulation differ significantly:
-
MET13 : Encodes the primary MTHFR enzyme active under standard laboratory conditions. Disruption of the MET13 gene results in methionine auxotrophy, highlighting its essential role in methionine biosynthesis.[1] The activity of Met13p is subject to feedback inhibition by S-adenosylmethionine (SAM), the end-product of the pathway.[2] This regulation serves to maintain homeostasis of methionine and SAM levels within the cell.
-
MET12 : While MET12 encodes a functional MTHFR isozyme, its disruption does not lead to a discernible phenotype under standard conditions.[1] Furthermore, overexpression of MET12 fails to rescue the methionine auxotrophy of a met13 deletion strain.[1] This suggests that Met12p plays a minor or redundant role in methionine biosynthesis, or is perhaps active under specific, yet-to-be-fully-characterized conditions.
The dominant role and feedback regulation of Met13p make it a prime target for metabolic engineering to enhance the production of methionine and its derivatives.
Metabolic Engineering Strategy: Bypassing Feedback Inhibition of MTHFR
The feedback inhibition of Met13p by SAM represents a significant bottleneck for overproducing SAM or other metabolites derived from methionine. A powerful metabolic engineering strategy to circumvent this regulation is to replace the native, SAM-sensitive yeast MTHFR with a heterologous MTHFR that is insensitive to SAM. Plant MTHFRs are suitable candidates as they are typically not inhibited by SAM.[2]
By replacing the chromosomal copy of MET13 with a SAM-insensitive MTHFR, the metabolic flux towards methionine can be significantly increased, leading to the hyperaccumulation of SAM.
Application Example: Heterologous Expression of a SAM-Insensitive MTHFR
A study by Roje et al. demonstrated the effectiveness of this strategy by replacing the native MET13 gene in S. cerevisiae with a SAM-insensitive MTHFR from Arabidopsis thaliana (AtMTHFR-1) and a chimeric MTHFR (Chimera-1) composed of the N-terminal domain of the yeast Met13p and the C-terminal domain of AtMTHFR-1.[2] The results showed a dramatic increase in the intracellular concentrations of SAM and methionine in the engineered strains compared to the wild type, without negatively impacting cell growth.[2][3]
Quantitative Data Summary
| Strain Configuration | Key Feature of MTHFR | Fold Increase in SAM | Fold Increase in Methionine | Reference |
| Wild Type (with MET13) | SAM-sensitive | 1 (baseline) | 1 (baseline) | [2][3] |
| Engineered (expressing AtMTHFR-1) | SAM-insensitive | 8-fold | Not specified | [2] |
| Engineered (expressing Chimera-1) | SAM-insensitive | 140-fold | 7-fold | [2][3] |
Experimental Protocols
Protocol 1: Construction of a Yeast Strain with a Replaced MTHFR Gene
This protocol describes the replacement of the native MET13 gene with a heterologous, SAM-insensitive MTHFR gene using homologous recombination.
Materials:
-
S. cerevisiae wild-type strain (e.g., BY4741)
-
Plasmid containing the heterologous MTHFR gene flanked by sequences homologous to the regions upstream and downstream of the MET13 open reading frame.
-
Selectable marker (e.g., URA3)
-
Lithium acetate (B1210297) solution (0.1 M, sterile)
-
Polyethylene glycol (PEG) solution (50% w/v, sterile)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
YPD medium
-
Synthetic complete (SC) dropout medium lacking the appropriate nutrient for selection (e.g., SC-Ura)
-
PCR reagents for verification
Method:
-
Prepare Yeast Cells for Transformation:
-
Inoculate a single colony of the wild-type S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
-
Prepare the Transformation Cassette:
-
Amplify the heterologous MTHFR gene along with the selectable marker from the plasmid using PCR. The primers should include 40-50 bp of homology to the regions immediately upstream and downstream of the MET13 gene in the yeast genome.
-
Purify the PCR product.
-
-
Yeast Transformation (Lithium Acetate/PEG Method):
-
In a microfuge tube, mix 100 µL of the prepared yeast cell suspension with 240 µL of 50% PEG, 36 µL of 1.0 M lithium acetate, 25 µL of single-stranded carrier DNA (boiled for 5 minutes and then placed on ice), and 1-5 µg of the purified PCR product.
-
Vortex the mixture thoroughly.
-
Incubate at 42°C for 40-60 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cells in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto SC dropout plates for selection.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from several colonies.
-
Perform PCR using primers that anneal outside the MET13 locus and within the inserted cassette to confirm the correct integration event.
-
Sequence the PCR products to verify the correct insertion and sequence of the heterologous gene.
-
Protocol 2: Cultivation and Metabolite Extraction for SAM Analysis
Materials:
-
Engineered and wild-type S. cerevisiae strains
-
Appropriate growth medium (e.g., minimal medium)
-
Perchloric acid (HClO4), 0.6 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M
-
Liquid nitrogen
Method:
-
Cultivation:
-
Grow starter cultures of the engineered and wild-type strains overnight in the appropriate medium.
-
Inoculate main cultures to an initial OD600 of ~0.1 and grow at 30°C with shaking to the desired growth phase (e.g., mid-log phase).
-
Record the final OD600 and harvest a defined volume of culture (e.g., 10 mL) by rapid centrifugation at 4°C.
-
-
Metabolite Extraction:
-
Quickly discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Resuspend the frozen cell pellet in 500 µL of ice-cold 0.6 M HClO4.
-
Thaw the suspension on ice and incubate for 30 minutes with occasional vortexing to lyse the cells and precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 2 M K2CO3 dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (KClO4) will be observed.
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.
-
The resulting supernatant contains the intracellular metabolites, including SAM and methionine. Store at -80°C until analysis.
-
Protocol 3: Quantification of SAM and Methionine
Method:
-
The concentrations of SAM and methionine in the prepared extracts can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).
-
A common method for SAM and methionine analysis is reverse-phase HPLC.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Column: A C18 column is commonly employed.
-
Detection: SAM can be detected by UV absorbance at 254 nm. For more sensitive and specific quantification of both SAM and methionine, LC-MS/MS is the preferred method.
-
Quantification: Create a standard curve using known concentrations of pure SAM and methionine to quantify the amounts in the samples. Normalize the results to the cell biomass (e.g., per mg of dry cell weight or per OD600 unit).
Visualizations
Caption: Methionine biosynthesis pathway in S. cerevisiae highlighting MTHFR.
Caption: Workflow for replacing the native MTHFR gene in S. cerevisiae.
References
- 1. Saccharomyces cerevisiae expresses two genes encoding isozymes of methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering in yeast demonstrates that S-adenosylmethionine controls flux through the methylenetetrahydrofolate reductase reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MED12 Binding Site Analysis using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify the genomic binding sites of the Mediator complex subunit 12 (MED12). MED12 is a key component of the Mediator complex, which plays a crucial role in regulating gene transcription by bridging transcription factors and RNA polymerase II.[1] Understanding the genome-wide binding profile of MED12 is essential for elucidating its role in gene regulation in various biological processes and disease states.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell.[2] When combined with next-generation sequencing (ChIP-seq), it allows for the unbiased, genome-wide identification of binding sites for a protein of interest.[3][4] This protocol is optimized for the analysis of the transcription co-regulator MED12. Given that transcription factors can have transient interactions with DNA, this protocol incorporates best practices, including considerations for double cross-linking, to enhance the capture of these interactions.[5][6][7]
Experimental Workflow Overview
The ChIP-seq protocol for MED12 involves several key stages:
-
Cell Preparation and Cross-linking: Covalently linking proteins to DNA within intact cells.
-
Chromatin Preparation: Lysis of cells and fragmentation of chromatin.
-
Immunoprecipitation (IP): Enrichment of MED12-bound chromatin fragments using a specific antibody.
-
DNA Purification: Isolation of the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Preparing the DNA for next-generation sequencing.
-
Data Analysis: Aligning sequencing reads to a reference genome and identifying enriched binding sites (peaks).
Detailed Experimental Protocol
This protocol is optimized for starting with approximately 1-5 x 107 cells per immunoprecipitation.
Part 1: Cell Preparation and Cross-linking
Proper cross-linking is critical for capturing protein-DNA interactions. For transcription factors like MED12, a double cross-linking strategy can improve efficiency.[7]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Disuccinimidyl glutarate (DSG), 20 mM in DMSO (prepare fresh)
-
Formaldehyde (B43269), 37% solution
-
Glycine (B1666218), 1.25 M solution
-
Protease Inhibitor Cocktail
Protocol:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Double Cross-linking (Optional but Recommended):
-
Resuspend the cell pellet in PBS.
-
Add DSG to a final concentration of 2 mM.
-
Incubate for 45 minutes at room temperature with gentle rotation.
-
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.[8]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[9]
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS containing protease inhibitors. The cell pellet can be stored at -80°C at this stage.
Part 2: Chromatin Preparation
The goal of this step is to lyse the cells and shear the chromatin into fragments of 200-500 bp, which is optimal for sequencing.
Materials:
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
Sonicator (e.g., Bioruptor)
Protocol:
-
Resuspend the cross-linked cell pellet in Cell Lysis Buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Shear the chromatin by sonication. Optimization of sonication conditions is crucial for each cell type and should be performed beforehand.[10][11]
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
| Table 1: Chromatin Shearing Optimization Parameters | |
| Parameter | Recommendation/Range |
| Cell Number | 1-5 x 107 cells |
| Sonication Cycles | 15-30 cycles (30 sec ON/30 sec OFF) |
| Sonication Power | High setting |
| Temperature | 4°C |
| Desired Fragment Size | 200-500 bp |
Note: The optimal number of sonication cycles will vary. It is essential to perform a time-course experiment and analyze the DNA fragment size on an agarose (B213101) gel.
Part 3: Immunoprecipitation of MED12-Chromatin Complexes
This step uses a ChIP-grade antibody to enrich for chromatin fragments bound by MED12.
Materials:
-
ChIP-grade anti-MED12 antibody
-
Protein A/G magnetic beads
-
ChIP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
Protocol:
-
Dilute the sheared chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 1-2%) as the "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the anti-MED12 antibody (typically 2-10 µg per IP) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[12] A mock IP with a non-specific IgG antibody should be performed in parallel as a negative control.[2]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer to remove non-specifically bound chromatin.
| Table 2: Recommended MED12 Antibodies for ChIP-seq | ||
| Provider | Catalog Number | Validation |
| Novus Biologicals | NB100-2357 | Cited in literature (PMID: 31089260) |
| Cell Signaling Technology | #13697 | Validated for ChIP & ChIP-seq[1] |
| Sigma-Aldrich | HPA003185 | Recommended for ChIP (1-10 µg per reaction)[12] |
| Abcam | ab70842 | Validated for Immunoprecipitation |
Part 4: DNA Purification
Materials:
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
DNA purification kit or columns
Protocol:
-
Elute the chromatin from the beads by incubating with Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours (or overnight). The input sample should be processed in parallel.
-
Treat with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using a DNA purification kit.
Part 5: Library Preparation and Sequencing
The purified ChIP DNA is used to generate a sequencing library. The amount of DNA recovered from a ChIP experiment is typically low (in the nanogram range).[13]
Materials:
-
DNA Library Preparation Kit for Illumina (e.g., Diagenode MicroPlex, Illumina TruSeq ChIP)[14][15]
-
Agilent Bioanalyzer or similar instrument
Protocol:
-
Quantify the purified ChIP DNA using a fluorometric method (e.g., Qubit).
-
Prepare the sequencing library according to the manufacturer's protocol. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.[16]
-
The number of PCR cycles should be minimized to avoid amplification bias.
-
Assess the quality and size distribution of the final library using an Agilent Bioanalyzer.
-
Perform sequencing on an Illumina platform. A minimum of 10 million uniquely mapped reads is recommended for transcription factor ChIP-seq.[17]
| Table 3: Library Preparation and Sequencing Parameters | |
| Parameter | Recommendation |
| Starting DNA Amount | 50 pg - 50 ng[14] |
| Library Prep Kit | Low-input compatible kit |
| PCR Amplification | Minimal cycles necessary |
| Sequencing Read Length | 50-75 bp, single-end |
| Sequencing Depth | >10 million uniquely mapped reads per sample [17] |
Data Analysis Workflow
The analysis of ChIP-seq data involves several computational steps to identify and characterize MED12 binding sites.
Key Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[17]
-
Alignment: Map the trimmed reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as Bowtie2.
-
Peak Calling: Identify regions of the genome with a significant enrichment of MED12 binding compared to the input control. MACS2 is a widely used tool for this purpose.
-
Quality Metrics: Evaluate the quality of the ChIP-seq experiment using metrics such as the Fraction of Reads in Peaks (FRiP score) and cross-correlation analysis.[7][18]
-
Downstream Analysis:
-
Annotation: Associate peaks with nearby genes.
-
Motif Analysis: Identify DNA sequence motifs enriched within the MED12 binding sites.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway analysis to understand the biological processes regulated by MED12.
-
| Table 4: Key ChIP-seq Quality Control Metrics | ||
| Metric | Description | Recommended Threshold |
| Sequencing Depth | Number of uniquely mapped reads. | >10 million (for transcription factors)[17] |
| Library Complexity | Ratio of non-redundant reads. | >0.8[17] |
| Normalized Strand Coefficient (NSC) | A measure of signal-to-noise. | >1.05 (ENCODE guideline) |
| Fraction of Reads in Peaks (FRiP) | Percentage of reads that fall into called peaks. | >1% (ENCODE guideline) |
These thresholds are general guidelines and may vary depending on the factor and cell type.
By following this detailed protocol and paying close attention to optimization and quality control, researchers can generate high-quality, reproducible ChIP-seq data to accurately map the binding sites of MED12 and gain valuable insights into its regulatory functions.
References
- 1. MED12 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. genomics.lsu.edu [genomics.lsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. 抗MED12 ウサギ宿主抗体 Ab2, Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 13. sopachem.com [sopachem.com]
- 14. DNA Library Preparation Kits,Microplex library Preparation Kits | Diagenode [diagenode.com]
- 15. illumina.com [illumina.com]
- 16. ChIP-seq Library preparation [protocols.io]
- 17. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 18. Quality Metrics [genome.ucsc.edu]
Unraveling the Role of MED12 Mutations in Disease: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing interest in the Mediator complex subunit 12 (MED12) and its role in various pathologies, including benign tumors and cancer, comprehensive Application Notes and Protocols are now available for researchers, scientists, and drug development professionals. These resources provide detailed methodologies for studying MED12 mutations in patient samples, from mutation detection to functional analysis, to accelerate research and therapeutic development.
MED12, a critical component of the Mediator complex, plays a pivotal role in regulating gene transcription. Somatic mutations in the MED12 gene, particularly in exon 2, are frequently identified in a range of tumors, most notably uterine leiomyomas (fibroids), breast fibroadenomas, and phyllodes tumors.[1][2][3][4][5][6][7][8][9] These mutations are implicated in altering key cellular signaling pathways, influencing cell growth, proliferation, and response to therapies. Understanding the molecular consequences of these mutations is paramount for developing targeted treatments.
I. Detecting MED12 Mutations in Patient Samples
Accurate and sensitive detection of MED12 mutations is the first crucial step in studying their clinical and biological significance. The choice of method depends on the specific research question, sample type, and available resources.
A. Sanger Sequencing
Sanger sequencing remains a reliable and cost-effective method for targeted mutation analysis of specific gene regions, such as MED12 exon 2, where mutations are highly recurrent.[3][8]
Table 1: Summary of MED12 Mutation Frequencies Detected by Sequencing
| Tumor Type | Mutation Frequency (%) | Predominant Location | References |
| Uterine Leiomyomas | 43.6 - 85.5% | Exon 2 | [5][6][7][8][9] |
| Breast Fibroadenomas | 46.6 - 70% | Exon 2 | [1][3][4][10] |
| Benign Phyllodes Tumors | 83 - 88% | Exon 2 | [1][2][3] |
| Borderline Phyllodes Tumors | 78 - 80% | Exon 2 | [1][2][3] |
| Malignant Phyllodes Tumors | 8 - 77% | Exon 2 | [1][2][3][10] |
Experimental Protocol: Sanger Sequencing of MED12 Exon 2 from FFPE Samples
-
DNA Extraction from FFPE Tissue:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections (5-10 µm thick).
-
Deparaffinize the sections using xylene and rehydrate through a series of ethanol (B145695) washes.
-
Perform antigen retrieval if necessary for subsequent analyses on the same tissue.
-
Use a commercially available DNA extraction kit optimized for FFPE samples, following the manufacturer's instructions to isolate genomic DNA. Ensure the protocol includes a step to reverse formaldehyde-induced cross-links.
-
-
PCR Amplification of MED12 Exon 2:
-
Design primers flanking MED12 exon 2. Example primers:
-
Forward: 5'-TGTTCTACACGGAACCCTCCTC-3'
-
Reverse: 5'-CTGGGCAAATGCCAATGAGAT-3'
-
-
Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction mixture includes: 10x PCR buffer, dNTPs, forward primer, reverse primer, template DNA (10-50 ng), and DNA polymerase.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5-10 minutes; 35-40 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C for 30 seconds, and extension at 72°C for 30-60 seconds; and a final extension at 72°C for 5-10 minutes.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose (B213101) gel to verify the amplification of a single product of the expected size.
-
Purify the PCR product using a PCR purification kit or enzymatic cleanup to remove primers and unincorporated dNTPs.
-
-
Sequencing Reaction:
-
Perform cycle sequencing using a BigDye™ Terminator Cycle Sequencing Kit with either the forward or reverse primer.
-
Purify the sequencing product to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis and Data Analysis:
-
Separate the fluorescently labeled DNA fragments by capillary electrophoresis on a genetic analyzer.
-
Analyze the sequencing data using appropriate software to identify any mutations by comparing the patient sequence to the MED12 reference sequence.
-
B. Next-Generation Sequencing (NGS)
NGS offers a high-throughput approach for analyzing the entire MED12 gene or a panel of cancer-related genes simultaneously. This is particularly useful for identifying novel or rare mutations outside of the common hotspots and for assessing the overall mutational landscape of a tumor.
Experimental Workflow: Targeted NGS for MED12 Mutation Analysis
Caption: Experimental workflow for targeted NGS of MED12.
II. Assessing MED12 Protein Expression
Immunohistochemistry (IHC) allows for the visualization of MED12 protein expression and its subcellular localization within the tissue context, providing valuable information that can be correlated with mutation status.
Experimental Protocol: Immunohistochemistry for MED12
-
Tissue Preparation:
-
Use 4-5 µm thick FFPE tissue sections mounted on positively charged slides.
-
Deparaffinize and rehydrate the sections as described for DNA extraction.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Block non-specific antibody binding with a blocking serum for 30-60 minutes.
-
Incubate with a primary antibody against MED12 (diluted in blocking buffer) overnight at 4°C.
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides with wash buffer.
-
-
Detection and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a series of ethanol and xylene washes.
-
Mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of MED12 staining in tumor cells compared to normal adjacent tissue.
-
III. Functional Analysis of MED12 Mutations
To understand the biological consequences of MED12 mutations, various in vitro functional assays can be performed using cell lines engineered to express specific mutations or patient-derived cells.
A. Cell Proliferation Assays
These assays are fundamental to determining the effect of MED12 mutations on cell growth.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells (e.g., 2,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment (Optional):
-
If assessing the effect of a drug, treat the cells with various concentrations of the compound.
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Experimental Protocol: Colony Formation Assay
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1,000 cells/well) in a 6-well plate.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing individual cells to form colonies.
-
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.
-
-
Analysis:
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically those with >50 cells) in each well.
-
B. Drug Sensitivity Assays
These assays are crucial for evaluating how MED12 mutations affect the response of cells to therapeutic agents.
Experimental Protocol: IC50 Determination
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat the cells with a serial dilution of the drug of interest. Include a vehicle-only control.
-
-
Viability Assessment:
-
After a defined incubation period (e.g., 72 hours), assess cell viability using the MTT assay or another suitable method.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the drug concentration that reduces cell viability by 50%.
-
Table 2: Impact of MED12 Status on Cellular Phenotypes
| Cellular Process | Effect of MED12 Mutation/Loss | Signaling Pathway Implicated | References |
| Cell Proliferation | Increased in some contexts | Wnt/β-catenin, Tryptophan/Kynurenine/AHR | [15][16] |
| Drug Resistance | Increased resistance to targeted therapies (e.g., EGFR, ALK, BRAF, MEK inhibitors) | TGF-β Receptor Signaling | [17][18][19] |
IV. Investigating MED12 Signaling Pathways
MED12 mutations have been shown to dysregulate several key signaling pathways. Understanding these pathways is essential for elucidating the mechanisms of tumorigenesis and identifying potential therapeutic targets.
MED12 and TGF-β Signaling Pathway
Loss of MED12 function can lead to increased TGF-β receptor signaling, which has been associated with resistance to various cancer drugs.[17][18]
Caption: MED12's role in the TGF-β signaling pathway.
These comprehensive application notes and protocols provide a robust framework for researchers to investigate the role of MED12 mutations in patient samples. By standardizing methodologies and providing detailed guidance, these resources aim to facilitate reproducible and impactful research that will ultimately translate into improved diagnostics and therapies for patients with MED12-mutated diseases.
References
- 1. MED12 somatic mutations in fibroadenomas and phyllodes tumours of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequent MED12 mutations in phyllodes tumours of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MED12 somatic mutations in fibroadenomas and phyllodes tumors of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational analysis of MED12 in fibroadenomas and phyllodes tumors of the breast by means of targeted next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MED12 and HMGA2 mutations: Two independent genetic events in uterine leiomyoma and leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence and clinical significance of mediator complex subunit 12 mutations in 362 Han Chinese samples with uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED12 mutation frequency in unselected sporadic uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalence of MED12 mutations in uterine and extrauterine smooth muscle tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple clinical characteristics separate MED12-mutation-positive and -negative uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MED12 mutations in breast phyllodes tumors: evidence of temporal tumoral heterogeneity and identification of associated critical signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. MED12 mutation activates the tryptophan/kynurenine/AHR pathway to promote growth of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MED12 is recurrently mutated in Middle Eastern colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MED12 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mediator complex subunit 12 (MED12) is a critical component of the Mediator complex, a multi-protein assembly that plays a pivotal role in the regulation of gene transcription by RNA polymerase II.[1] Dysregulation of MED12 function, through mutations or altered expression, has been increasingly implicated in the development and progression of various cancers, as well as in the emergence of therapeutic resistance.[2][3] Notably, loss of MED12 function can lead to resistance to a range of targeted therapies and chemotherapeutic agents.[4][5] This resistance is often mediated through the upregulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which in turn activates downstream pro-survival pathways such as the MEK/ERK pathway.[4][5][6] These findings underscore MED12 as a promising therapeutic target for overcoming drug resistance and improving patient outcomes in oncology.
These application notes provide a comprehensive guide for the use of MED12 inhibitors in cancer cell line research, including an overview of the relevant signaling pathways, detailed experimental protocols, and a summary of quantitative data.
MED12 Signaling Pathway in Cancer Drug Resistance
Loss of MED12 function, either through mutation or inhibition, leads to the activation of the TGF-β signaling pathway. In the cytoplasm, MED12 physically interacts with and negatively regulates the TGF-β receptor 2 (TGF-βR2).[4][6] Upon MED12 inhibition, this suppression is lifted, leading to increased TGF-βR2 activity. This, in turn, activates the canonical TGF-β signaling cascade, as well as promoting the activation of the MEK/ERK pathway, contributing to cell proliferation and drug resistance.[4][5]
Data Presentation
The inhibition of MED12 has been shown to affect the sensitivity of cancer cell lines to various therapeutic agents. The following table summarizes quantitative data from studies investigating the impact of MED12 knockdown or inhibition on different cancer cell lines.
| Cell Line | Cancer Type | Method of MED12 Inhibition | Effect on Cell Proliferation/Viability | Effect on IC50 of Other Drugs | Reference |
| H3122 | Non-Small Cell Lung Cancer (NSCLC) | shRNA knockdown | - | Increased resistance to Crizotinib and other ALK inhibitors. | [4][7] |
| PC9 | NSCLC | shRNA knockdown | - | Increased resistance to Gefitinib and Erlotinib (EGFR inhibitors). | [4][7] |
| H3255 | NSCLC | shRNA knockdown | - | Increased resistance to Gefitinib and Erlotinib. | [7] |
| LNCaP | Prostate Cancer | siRNA knockdown | ~30% decrease after 6 days. | Additive decrease in AR activity with 10 µM Enzalutamide. | |
| 22Rv1 | Prostate Cancer | siRNA knockdown | ~33% decrease after 6 days. | Additive decrease in AR activity with 10 µM Enzalutamide. | |
| PC3 | Prostate Cancer | siRNA knockdown | ~29% decrease after 6 days. | - | |
| Various (152 cell lines) | Various Cancers with RAS/RAF mutations | MED12 knockdown signature | - | High expression of MED12 knockdown signature genes correlates with higher IC50s for MEK inhibitors (AZD6244, CI-1040, PD-0325901, RDEA119). | [4] |
Experimental Workflow for a Typical Study
The following diagram illustrates a standard workflow for investigating the effects of a MED12 inhibitor on a cancer cell line.
Experimental Protocols
Cell Culture and MED12 Knockdown
Objective: To culture cancer cell lines and reduce MED12 expression using RNA interference.
Materials:
-
Cancer cell lines (e.g., H3122, PC9, LNCaP, 22Rv1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral particles containing shRNA targeting MED12 or a non-targeting control
-
Polybrene
Protocol:
-
Culture the desired cancer cell lines in a 37°C incubator with 5% CO2.
-
For lentiviral transduction, seed cells in 6-well plates and allow them to adhere overnight.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles (at a multiplicity of infection optimized for your cell line) to the cells and incubate for 24-48 hours.
-
After incubation, replace the virus-containing medium with fresh culture medium.
-
Begin selection with puromycin (the concentration should be predetermined from a kill curve, typically 1-2 µg/mL) 48-72 hours post-transduction.
-
Maintain the cells under puromycin selection to establish a stable MED12 knockdown cell line.
-
Confirm MED12 knockdown efficiency by Western Blotting or qRT-PCR.
Cell Viability (MTS) Assay
Objective: To assess the effect of MED12 inhibitors on cancer cell proliferation and viability.
Materials:
-
MED12 knockdown and control cell lines
-
96-well plates
-
MED12 inhibitor and/or other therapeutic agents
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer
Protocol:
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Allow the cells to attach by incubating overnight at 37°C with 5% CO2.
-
The next day, treat the cells with a serial dilution of the MED12 inhibitor or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the activation of downstream signaling pathways (e.g., MEK/ERK) upon MED12 inhibition.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-MED12, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The study of MED12 and its inhibitors in cancer cell lines is a rapidly evolving field with significant therapeutic potential. The protocols and information provided herein offer a foundational framework for researchers to investigate the role of MED12 in cancer biology and to evaluate the efficacy of novel MED12-targeting therapies. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data in this promising area of cancer research.
References
- 1. MED12 mutation induces RTK inhibitor resistance in NSCLC via MEK/ERK pathway activation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Mediator Complex Subunit 12 in Tumorigenesis and Response to Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MED12 dysregulation: insights into cancer and therapeutic resistance | Semantic Scholar [semanticscholar.org]
- 4. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MED12 mutation activates the tryptophan/kynurenine/AHR pathway to promote growth of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
MED12 as a Therapeutic Target in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mediator complex subunit 12 (MED12) is a critical component of the transcriptional machinery, and its dysregulation is increasingly implicated in the pathogenesis of various cancers, including prostate, breast, and colorectal cancers.[1][2][3] MED12 mutations and altered expression levels have been shown to impact key oncogenic signaling pathways, influence tumor development, and contribute to therapeutic resistance.[2][4] This document provides detailed application notes and experimental protocols for researchers investigating MED12 as a therapeutic target in oncology. It includes a summary of quantitative data, step-by-step methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Introduction
MED12 is a subunit of the Mediator complex, a multiprotein assembly that acts as a transcriptional co-regulator by bridging DNA-binding transcription factors and RNA polymerase II.[5][6] The Mediator complex is divided into four modules: the head, middle, tail, and a dissociable kinase module. MED12 is an integral part of this kinase module, along with MED13, Cyclin C (CycC), and CDK8.[1][7] Dysregulation of MED12, either through mutations or altered expression, can disrupt the kinase activity of the module and lead to aberrant gene expression, contributing to tumorigenesis.[1][8]
Mutations in MED12 are frequently observed in uterine leiomyomas, breast fibroadenomas, and a subset of various cancers.[1][6][9] Furthermore, the expression level of MED12 has been shown to be a determinant of response to various cancer therapies. Notably, loss of MED12 expression has been linked to resistance to targeted therapies and chemotherapy through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[10][11][12] This positions MED12 as a promising therapeutic target and a potential biomarker for treatment response in several cancer types.
Data Presentation
Table 1: Impact of MED12 Expression on Cancer Cell Proliferation and Gene Expression
| Cancer Type | Cell Line | Method of MED12 Alteration | Effect on Proliferation | Key Gene Expression Changes | Reference |
| Ovarian Cancer | - | MED12 Knockout (KO) | Significantly inhibited | Decreased EGFR expression | [13] |
| Prostate Cancer | LNCaP | MED12 Knockdown (shRNA) | Increased in androgen-deprived conditions | - | [14] |
| Prostate Cancer | 22Rv1 | MED12 Knockdown | Reduced | Downregulation of AR target genes (KLK3, FKBP5, TMPRSS2), and AR-V7 | [15] |
| Non-Small Cell Lung Cancer (NSCLC) | PC9, SPC-A1 | MED12 Knockout (CRISPR) | Significantly slower proliferation | - | [11] |
Table 2: Association of MED12 Expression with Drug Sensitivity
| Cancer Type | Drug Class | Observation | Quantitative Finding | Reference |
| Multiple Cancer Types | MEK Inhibitors (AZD6244, CI-1040, PD-0325901, RDEA119) | High expression of MED12 knockdown signature genes associated with resistance. | Significantly higher IC50 values (p-values: 0.009, 0.004, 0.007, 0.013, respectively). | [16] |
| BRCA-deficient Cancers | PARP Inhibitors (Olaparib), Platinum Agents (Cisplatin) | MED12 depletion confers resistance. | Increased resistance in clonogenic and cell viability assays. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | ALK and EGFR Inhibitors | MED12 suppression confers resistance. | - | [10] |
Signaling Pathways and Experimental Workflows
MED12 and TGF-β Signaling Pathway
Loss of MED12 has been shown to activate TGF-β signaling, a key mechanism of drug resistance.[10][11] In its cytoplasmic role, MED12 can physically interact with and negatively regulate the TGF-β receptor II (TGF-βR2).[10] Suppression of MED12 leads to increased levels of TGF-βR2, resulting in the activation of downstream signaling through SMAD proteins and subsequent changes in gene expression that promote an epithelial-to-mesenchymal transition (EMT)-like phenotype and resistance to therapy.[10][11][17]
Caption: MED12 negatively regulates TGF-β signaling in the cytoplasm.
MED12 in Wnt/β-catenin Signaling
As a component of the Mediator complex, MED12 plays a role in transducing signals from the Wnt/β-catenin pathway to the transcriptional machinery.[2] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to its interaction with TCF/LEF transcription factors. The Mediator complex, including MED12, is then recruited to facilitate the transcription of Wnt target genes, which are often involved in cell proliferation and survival.
Caption: MED12 facilitates transcription of Wnt target genes.
MED12 and Androgen Receptor Signaling
In prostate cancer, MED12 has been shown to modulate the activity of the Androgen Receptor (AR).[13][15] The AR is a key driver of prostate cancer progression. MED12 and other components of the Mediator complex can act as co-regulators of AR-mediated transcription. Inhibition of MED12 can affect the expression of AR target genes and the constitutively active AR splice variant AR-V7, which is associated with resistance to anti-androgen therapies.[15][18]
Caption: MED12 acts as a co-regulator of Androgen Receptor signaling.
General Experimental Workflow for Studying MED12 Function
The following diagram outlines a general workflow for investigating the function of MED12 in a cancer context.
Caption: A typical workflow for investigating MED12 function in cancer cells.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of MED12
This protocol describes the transient knockdown of MED12 in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
MED12-specific siRNA oligonucleotides (at least two independent sequences are recommended)
-
Non-targeting control siRNA
-
12-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well): a. In a sterile microcentrifuge tube, dilute 10 pmol of MED12 siRNA or control siRNA in 50 µL of Opti-MEM. b. In a separate sterile microcentrifuge tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.[5]
-
Transfection: Add the 100 µL of siRNA-Lipofectamine complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation of Knockdown: Harvest the cells at the end of the incubation period to assess MED12 knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of MED12 knockdown on cell viability and proliferation.
Materials:
-
Transfected cells (from Protocol 1) in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Treatment: After the desired incubation period following siRNA transfection, treat the cells with the compound of interest if performing a drug sensitivity assay.
-
MTT Addition: Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a plate reader.[19]
-
Data Analysis: Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells. Cell viability is expressed as a percentage relative to the control-transfected cells.
Protocol 3: Co-Immunoprecipitation (Co-IP) for MED12 Interaction Analysis
This protocol is for identifying proteins that interact with MED12 within a cancer cell line.
Materials:
-
Cultured cancer cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-MED12 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Magnetic rack or centrifuge for bead collection
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis: a. Harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in ice-cold Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Immunoprecipitation: a. Add the anti-MED12 antibody or control IgG to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. b. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads using a magnetic rack or centrifugation. b. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
Elution: a. Elute the protein complexes from the beads by adding elution buffer. For analysis by Western blot, add 1X SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners. For discovery of novel interactors, mass spectrometry can be employed.
Protocol 4: CRISPR-Cas9 Mediated Knockout of MED12
This protocol provides a general framework for generating stable MED12 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Cancer cell line stably expressing Cas9
-
Lentiviral or plasmid vectors encoding MED12-targeting single guide RNAs (sgRNAs)
-
Non-targeting control sgRNA vector
-
Lentivirus packaging plasmids (if applicable)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent for lentivirus production
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting a coding exon of MED12 into an appropriate vector.
-
Lentivirus Production (if applicable): a. Co-transfect HEK293T cells with the sgRNA vector and lentiviral packaging plasmids. b. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: a. Seed the Cas9-expressing target cells. b. Transduce the cells with the MED12-sgRNA or control-sgRNA lentivirus in the presence of polybrene.
-
Selection: Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Validation: a. Expand the antibiotic-resistant cell population. b. Validate MED12 knockout by Western blot and DNA sequencing of the target locus (e.g., TIDE or Sanger sequencing of PCR amplicons).
-
Single Cell Cloning (Optional): To obtain a clonal knockout cell line, perform single-cell sorting or limiting dilution.
-
Functional Assays: Use the validated MED12 knockout cell pool or clones for downstream functional assays as described in the experimental workflow.
Conclusion
MED12 represents a multifaceted and promising target in oncology research. Its integral role in transcriptional regulation and its involvement in key signaling pathways that drive tumorigenesis and drug resistance underscore its therapeutic potential. The protocols and data presented in this document provide a framework for researchers to investigate the function of MED12 in various cancer contexts, screen for potential inhibitors, and explore its utility as a biomarker. Further research into the context-dependent roles of MED12 will be crucial for the development of effective MED12-targeted therapies.
References
- 1. Loss of MED12 activates the TGFβ pathway to promote chemoresistance and replication fork stability in BRCA-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA knockdown [protocols.io]
- 6. Differential Expression of MED12-Associated Coding RNA Transcripts in Uterine Leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of MED12 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AR - MED12 Interaction Summary | BioGRID [thebiogrid.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Met-12 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of Met-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small peptide inhibitor of the Fas receptor.[1] By inhibiting the Fas receptor, this compound can block the downstream signaling cascade that leads to apoptosis, or programmed cell death. This mechanism of action makes it a subject of investigation for conditions where inhibiting apoptosis is beneficial, such as in photoreceptor degeneration.[1]
Q2: What is a recommended starting dose for this compound in a new in vivo model?
A2: A recommended starting dose for a novel compound like this compound in a new in vivo model is not fixed and must be determined experimentally. A common approach is to begin with a dose-range finding study.[2][3] Initial estimates can be derived from in vitro efficacy data (e.g., IC50 or EC50 values) and then converted to an in vivo starting dose using allometric scaling calculations based on body surface area.[4][5] It is crucial to start with a low dose and escalate gradually to determine the maximum tolerated dose (MTD).[4]
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[3][4] To determine the MTD, a dose escalation study is typically performed in a small cohort of animals.[4] Animals are divided into groups and administered single, escalating doses of this compound.[4] Key parameters to monitor include clinical signs of toxicity, body weight changes (a loss of >20% is often considered a sign of toxicity), and any adverse behavioral effects.[2][5]
Q4: How frequently should this compound be administered?
A4: The dosing frequency for this compound depends on its pharmacokinetic (PK) profile, specifically its half-life in the animal model.[4] A PK study should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6] The dosing regimen should be designed to maintain the drug concentration within the therapeutic window.[2] For example, a compound with a short half-life may require more frequent administration (e.g., twice daily) compared to one with a long half-life (e.g., once daily or less frequently).[4]
Q5: What are the common vehicles for administering peptide inhibitors like this compound?
A5: The choice of vehicle for administering a peptide inhibitor depends on its solubility and the intended route of administration. Common vehicles for parenteral administration include sterile saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like DMSO, PEG400, or propylene (B89431) glycol to improve solubility.[7] It is critical to ensure the final formulation is sterile, isotonic, and within a physiologically acceptable pH range (typically 6.8-7.2).[7] A vehicle control group should always be included in in vivo studies.[2]
Troubleshooting Guides
Issue 1: High mortality or severe toxicity observed even at low doses.
Possible Causes and Solutions:
-
Incorrect Dose Calculation: Double-check all calculations for dose conversion from in vitro to in vivo, as well as dilution calculations.
-
Vehicle Toxicity: The vehicle itself may be causing toxicity. Run a vehicle-only control group to assess its tolerability. If the vehicle is toxic, consider alternative formulations.[7]
-
Rapid Infusion: For intravenous administration, a rapid infusion can lead to acute toxicity. Consider slowing down the rate of infusion.
-
Species Sensitivity: The chosen animal model may be particularly sensitive to this compound. Review literature for any known species-specific toxicities of similar compounds.[5]
-
Compound Instability: The compound may be degrading into a more toxic substance. Ensure proper storage and handling of this compound stock solutions.[1]
Issue 2: No observable therapeutic effect at the calculated efficacious dose.
Possible Causes and Solutions:
-
Poor Bioavailability: this compound may not be reaching the target tissue in sufficient concentrations. Conduct a pharmacokinetic study to determine the bioavailability and tissue distribution of the compound.[6]
-
Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect. Analyze the pharmacokinetic data to determine the half-life and consider adjusting the dosing frequency or route of administration.[4]
-
Incorrect Dosing Regimen: The dosing schedule may not be optimal. An efficacy study with multiple dosing arms (different doses and frequencies) below the MTD should be conducted.[2][4]
-
Inactive Compound: Verify the activity of the batch of this compound being used with an in vitro assay.
-
Inappropriate Animal Model: The chosen animal model may not be representative of the human disease state you are trying to model.[8]
Issue 3: High variability in experimental results between animals in the same group.
Possible Causes and Solutions:
-
Inconsistent Dosing Technique: Ensure that the administration of this compound is consistent across all animals in terms of volume, rate, and location.
-
Biological Variability: Inherent biological differences between animals can lead to variability. Increasing the number of animals per group can help to improve statistical power.[9]
-
Animal Health Status: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Blinding: To reduce unintentional bias in handling and observation, the researcher administering the treatment and assessing the outcomes should be blinded to the treatment groups.[8][10]
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, diet) for all animals.
Data Presentation
Table 1: Example Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | None | +2.5 | 0/5 |
| 1 | 5 | None | +2.1 | 0/5 |
| 5 | 5 | None | +1.8 | 0/5 |
| 10 | 5 | Mild lethargy | -3.2 | 0/5 |
| 25 | 5 | Moderate lethargy, ruffled fur | -10.5 | 1/5 |
| 50 | 5 | Severe lethargy, ataxia | -22.1 | 3/5 |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats following a single 10 mg/kg IV dose
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 15.2 | µg/mL |
| Tmax (Time to Cmax) | 0.25 | h |
| AUC (Area Under the Curve) | 45.8 | µg*h/mL |
| t1/2 (Half-life) | 2.5 | h |
| CL (Clearance) | 0.22 | L/h/kg |
| Vd (Volume of Distribution) | 0.78 | L/kg |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Divide animals into at least 5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of this compound to each group (e.g., 1, 5, 10, 25, 50 mg/kg). The starting dose should be estimated from in vitro data.[4]
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for at least 7 days.
-
Body Weight Measurement: Record the body weight of each animal daily.
-
Data Analysis: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% body weight loss) or mortality.[2][5]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a dose below the MTD.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[6]
Protocol 3: In Vivo Efficacy Study
-
Disease Model: Utilize a validated animal model of the disease of interest.[4]
-
Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for this compound.[4]
-
Dosing Regimen: Administer this compound at various doses below the MTD. The dosing frequency should be guided by the PK data.[4]
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.
-
Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.[4]
Visualizations
Caption: Hypothetical signaling pathway of this compound as a Fas receptor inhibitor.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. benchchem.com [benchchem.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A qualitative study of the barriers to using blinding in in vivo experiments and suggestions for improvement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting c-Met Western Blot Detection: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of the c-Met protein via Western blot. Given the potential ambiguity of "Met-12," this guide focuses on the well-established c-Met proto-oncogene, a receptor tyrosine kinase pivotal in cell proliferation, migration, and cancer progression. The principles and protocols outlined here offer a robust framework for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Western blotting experiments.
Frequently Asked Questions (FAQs)
No Signal or Weak Signal
Question: I am not seeing any bands or only very faint bands for c-Met on my Western blot. What could be the cause?
Answer: A lack of signal is a common issue that can stem from multiple stages of the Western blotting process. Key areas to investigate include protein sample quality, antibody performance, and the transfer and detection steps.
-
Protein Integrity and Abundance: Ensure that your cell or tissue lysates have been prepared with protease and phosphatase inhibitors to prevent degradation of the target protein.[1][2] The age of the lysate can also contribute to protein degradation; using fresh samples is recommended.[2] c-Met expression levels can vary significantly between cell lines and tissues. It's crucial to use a positive control to confirm that the experimental setup is working correctly.[2] You may need to load a higher amount of total protein (20-50 µg is a common starting point, but up to 100 µg may be necessary for low-abundance targets) to detect the signal.[2]
-
Antibody Issues: The primary antibody may not be effective. Verify the manufacturer's datasheet for recommended dilutions and applications.[3] Storing antibodies improperly or using expired reagents can lead to a loss of activity.[3] It's also advisable to avoid reusing diluted antibodies, as they are less stable.[2] To confirm antibody activity, you can perform a dot blot.[3]
-
Transfer Efficiency: Successful transfer of proteins from the gel to the membrane is critical. You can check for efficient transfer by staining the membrane with Ponceau S after the transfer step.[4][5] For large proteins like c-Met (~145 kDa precursor, ~170-190 kDa with glycosylation), a wet transfer is generally more efficient than a semi-dry transfer.[1] Adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[3]
-
Detection Reagents: Ensure your detection reagents (e.g., ECL substrates) have not expired and are sensitive enough for the expected amount of protein. Increasing the exposure time during imaging may also help to reveal a weak signal.[3]
High Background
Question: My Western blot for c-Met shows a very dark or high background, making it difficult to see specific bands. How can I reduce the background?
Answer: High background can obscure the specific signal and is often related to the blocking, washing, or antibody incubation steps.
-
Blocking: Inadequate blocking is a frequent cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[4][6] Filtering the blocking buffer can also help remove particulates that may contribute to a speckled background.[4]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[6] It is important to optimize the antibody concentrations by performing a titration.
-
Washing Steps: Insufficient washing will not adequately remove unbound antibodies. Increase the duration and number of washes with TBST after both primary and secondary antibody incubations.[6]
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can transfer proteins that cause blotchy background. Always use clean forceps.[5] Also, ensure the membrane does not dry out at any point during the process.[5]
Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for c-Met. What could be the reason for this?
Answer: The presence of unexpected bands can be due to several factors, including sample degradation, post-translational modifications, or non-specific antibody binding.
-
Sample Quality: Protein degradation can lead to bands appearing at lower molecular weights than expected. Always use fresh samples and include protease inhibitors in your lysis buffer.[2]
-
Post-Translational Modifications: c-Met undergoes significant post-translational modifications, such as glycosylation, which can cause it to migrate at a higher molecular weight than predicted by its amino acid sequence.[4] Different glycosylation states can sometimes result in the appearance of multiple bands.
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for Western blotting.[3] Running a negative control, such as a lysate from a cell line known not to express c-Met, can help determine if the antibody is binding non-specifically.[5]
-
Overloading Protein: Loading too much protein onto the gel can lead to the appearance of non-specific bands.[2] Try reducing the amount of protein loaded per lane.
Incorrect Band Size
Question: The band I am detecting for c-Met is not at the expected molecular weight. Why might this be?
Answer: Discrepancies in band size can be attributed to several factors.
-
Post-Translational Modifications: As mentioned, c-Met is a glycoprotein, and the attached carbohydrate chains add to its molecular weight, causing it to migrate slower on the gel than its theoretical size of ~145 kDa.[4]
-
Protein Isoforms: Different isoforms of a protein may exist, leading to bands at different molecular weights.[2]
-
Incomplete Denaturation: If the sample is not fully denatured and reduced, the protein may not migrate according to its true molecular weight. Ensure you are using fresh reducing agents (like DTT or β-mercaptoethanol) in your sample buffer and boiling the samples for 5-10 minutes before loading.[5]
Quantitative Data Summary
For successful and reproducible Western blotting, careful attention to quantitative parameters is essential. The following tables provide recommended ranges for key variables in a c-Met Western blot protocol.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Incubation Time (Room Temp) | Incubation Time (4°C) |
| Primary Antibody | 1:500 - 1:5000 | 2-4 hours | Overnight |
| Secondary Antibody | 1:2000 - 1:10000 | 1-2 hours | Not Recommended |
Note: Optimal dilutions should be determined empirically for each new antibody and experimental system.
Table 2: Gel Percentage for Protein Separation
| Protein Size (kDa) | Recommended Gel Percentage (%) |
| 4–40 | 20% |
| 12–45 | 15% |
| 15–100 | 10% |
| >100 (e.g., c-Met) | 8% or Gradient Gel (4-12%) |
Source: Adapted from general SDS-PAGE guidelines.
Table 3: Lysis and Transfer Buffer Composition
| Buffer Type | Key Components | Purpose |
| RIPA Lysis Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS, Protease/Phosphatase Inhibitors | Efficiently lyses cells and organelles to solubilize most proteins.[7][8] |
| Wet Transfer Buffer | Tris, Glycine, Methanol (B129727) (20%), +/- SDS (0.01-0.05%) | Facilitates protein transfer from gel to membrane.[3] Methanol aids in protein binding to the membrane.[8] |
Detailed Experimental Protocol
This protocol provides a general framework for c-Met Western blot detection. Optimization may be required for specific cell lines or tissues.
1. Sample Preparation (Cell Lysates)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube. This is your protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
2. SDS-PAGE
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (an 8% gel is suitable for c-Met).[7]
-
Run the gel according to the manufacturer's instructions, typically at 100-150V until the dye front reaches the bottom.[7]
3. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer for 10-15 minutes.[7]
-
Activate a PVDF membrane by wetting it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer, typically at 100V for 90-120 minutes in a cold room or on ice.
4. Immunodetection
-
After transfer, rinse the membrane with TBST. You can perform a reversible Ponceau S stain at this stage to visualize total protein and confirm transfer efficiency.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against c-Met, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times as needed to obtain a clear signal with minimal background.
Visualizations
Caption: A simplified workflow of the major steps in a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
Caption: Overview of the c-Met signaling pathway upon activation by HGF.[10]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Met-12 Technical Support Center: Enhancing Experimental Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Met-12 in cell culture experiments. This compound is a small peptide inhibitor of the Fas receptor, designed to inhibit Fas receptor-mediated apoptosis.[1]
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in a suitable solvent, and the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1]
Q2: I am observing high levels of cell death after treating with this compound, even in my control cell line. What could be the cause?
A2: High cell death could be due to several factors unrelated to the specific activity of this compound. One common issue is solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.1-0.5%.[2] It's crucial to run a vehicle-only control to assess the impact of the solvent on cell viability.[2]
Q3: My results with this compound are inconsistent across experiments. What are the potential sources of this variability?
A3: Inconsistent results can stem from several sources. A primary cause can be the inherent instability of the compound in the cell culture medium at 37°C.[3] Components within the media or the pH can affect the stability of small molecules.[3] Another factor could be incomplete solubilization of this compound in the stock solution or media, leading to variable concentrations in your experiments.[3] To minimize variability, ensure complete dissolution and consider performing stability tests of this compound in your specific cell culture medium.[3]
Q4: How can I confirm that this compound is active and inhibiting the Fas receptor pathway in my cells?
A4: To confirm the on-target activity of this compound, you should assess downstream markers of Fas receptor activation. Since this compound is designed to reduce Caspase activation, a key experiment is to measure the levels of cleaved caspases (e.g., Caspase-3, Caspase-9) via Western blotting or other quantitative methods.[1] A reduction in the levels of cleaved caspases upon this compound treatment would indicate successful inhibition of the Fas-mediated apoptotic pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Efficacy | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Compound Instability: this compound may be degrading in the cell culture medium.[3] 3. Low Fas Receptor Expression: The cell line may not express sufficient levels of the Fas receptor. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective dose for your cell line. 2. Assess Compound Stability: Check the stability of this compound in your specific media over the time course of your experiment.[3] 3. Verify Target Expression: Confirm Fas receptor expression in your cell line using techniques like Western blot or flow cytometry. |
| High Cytotoxicity | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cell death.[2] 2. Solvent Toxicity: The solvent used to dissolve this compound could be toxic to the cells.[2] 3. Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.[2] | 1. Optimize Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Run Vehicle Controls: Always include a control group treated with the same concentration of solvent to assess its toxicity.[2] 3. Reduce Incubation Time: Determine the minimum exposure time required to achieve the desired effect. |
| Experimental Variability | 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can lead to different responses. 2. Inaccurate Pipetting: Errors in pipetting can lead to inconsistent concentrations of this compound. 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.[3] | 1. Standardize Cell Culture Practices: Use cells at a consistent confluency and within a specific passage number range for all experiments. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid degradation.[3] |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Efficacy
This protocol is designed to determine the optimal concentration of this compound for inhibiting Fas-ligand-induced apoptosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fas ligand (FasL)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 nM to 100 µM).
-
This compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle only" control. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Apoptosis Induction: Add Fas ligand to the wells to induce apoptosis. Include a "no FasL" control.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol verifies the inhibitory effect of this compound on the Fas-mediated apoptotic pathway by measuring the levels of a key downstream marker.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Fas ligand (FasL)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Caspase-3
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the optimal concentration of this compound (determined from the dose-response assay) or vehicle for the determined pre-treatment time.
-
Induce Apoptosis: Add Fas ligand to the appropriate wells.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for cleaved Caspase-3 and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the cleaved Caspase-3 signal to the loading control.
Visualizations
Caption: Simplified Fas receptor signaling pathway showing the inhibitory action of this compound.
Caption: A workflow for troubleshooting suboptimal efficacy of this compound.
Caption: Logical relationships between common problems, causes, and solutions for this compound experiments.
References
Technical Support Center: Overcoming Challenges in Fungal Met-12 Gene Expression
Welcome to the technical support center for the expression of the fungal Met-12 gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene and why is its expression important?
A1: The this compound gene is predicted to encode a key enzyme in the methionine biosynthesis pathway. Methionine is an essential amino acid crucial for protein synthesis and various cellular metabolic processes.[1][2][3] Proper expression of this compound is critical for studying fungal metabolism, identifying novel antifungal drug targets, and for applications in industrial biotechnology where robust fungal growth is required.[4] The methionine biosynthesis pathway is often essential for the virulence of pathogenic fungi, making its components, like the potential product of this compound, attractive targets for antifungal drug development.[1][4]
Q2: Which expression system is recommended for the fungal this compound gene?
A2: The methylotrophic yeast Pichia pastoris is a highly recommended expression system for fungal genes like this compound.[5][6][7] This system offers several advantages, including high cell density growth, the availability of strong, tightly regulated promoters (e.g., the alcohol oxidase 1 promoter, AOX1), and the capacity for post-translational modifications, which can be crucial for the correct folding and function of eukaryotic proteins.[6][8] Saccharomyces cerevisiae is another viable option, particularly for studying fundamental aspects of gene function and regulation.[9]
Q3: What are the most common challenges encountered when expressing a fungal gene like this compound?
A3: Common challenges include:
-
Low expression levels: This can be due to suboptimal codon usage, inefficient promoter activity, or mRNA instability.[10]
-
Protein misfolding and aggregation: Ectopic expression can overwhelm the cellular machinery for protein folding, leading to the formation of non-functional protein aggregates, often seen with membrane proteins.[11]
-
Incorrect localization: The protein may not be correctly targeted to its intended cellular location (e.g., the cytoplasm, mitochondria, or cell membrane).
-
Toxicity to the host cell: Overexpression of certain proteins can be detrimental to the host organism's growth and viability.
Q4: How can I increase the expression levels of this compound?
A4: Several strategies can be employed to boost expression levels:
-
Codon Optimization: Although not universally successful, optimizing the codon usage of the this compound gene to match that of the expression host can sometimes improve translation efficiency.[5]
-
Promoter Selection: Use a strong, inducible promoter like the P. pastoris AOX1 promoter, which is induced by methanol (B129727).[7][12] Alternatively, promoters like MET25, which is induced in the absence of methionine, can also yield high expression levels.[13]
-
Multi-copy Integration: Increasing the number of copies of the this compound expression cassette integrated into the host genome is a frequently successful strategy for increasing protein yield.[5][6]
-
Optimization of Culture Conditions: Factors such as temperature, pH, and media composition can significantly impact protein expression.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Protein Expression
| Possible Cause | Recommended Solution |
| Inefficient Transcription | Verify the integrity of the integrated expression cassette via PCR. Sequence the promoter region to check for mutations. Switch to a stronger promoter if necessary. |
| Poor Translation | Analyze the this compound sequence for rare codons in the context of the host's codon bias.[10] If present, consider gene synthesis with optimized codons. Ensure the start codon is in the correct reading frame. |
| mRNA Instability | Check for sequences in the 5' or 3' untranslated regions that might lead to mRNA degradation. A high GC content at the 5' end can sometimes cause instability.[10] |
| Rapid Protein Degradation | Perform a time-course experiment to see if the protein is expressed and then rapidly degraded. The addition of protease inhibitors during cell lysis is crucial. Consider using a host strain deficient in certain proteases. |
| Suboptimal Induction | Optimize the concentration of the inducer (e.g., methanol for the AOX1 promoter) and the induction time. For methanol induction in P. pastoris, ensure adequate aeration as the AOX1 promoter is also regulated by oxygen. |
Problem 2: this compound is Expressed but Forms Insoluble Aggregates (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| High Expression Rate Overwhelming Folding Machinery | Lower the induction temperature (e.g., from 30°C to 20-25°C) to slow down protein synthesis and allow more time for proper folding.[11][14] Use a weaker promoter or lower the inducer concentration. |
| Incorrect Disulfide Bond Formation | Co-express chaperones like protein disulfide isomerase (PDI) to facilitate correct disulfide bond formation.[15] |
| Hydrophobic Patches Leading to Aggregation | Fuse a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to the N- or C-terminus of this compound.[11] |
| Absence of Necessary Chaperones | Co-express molecular chaperones, such as BiP (an ER-resident chaperone), to assist in the folding process.[15][16] |
Problem 3: this compound is Correctly Expressed but Shows No Biological Activity
| Possible Cause | Recommended Solution |
| Misfolding Despite being Soluble | Test different host strains, as the cellular environment can influence protein folding.[6] Purify the protein under native conditions and perform biophysical analyses (e.g., circular dichroism) to assess its secondary structure. |
| Missing Post-Translational Modifications | Ensure the expression host is capable of performing necessary modifications (e.g., glycosylation, phosphorylation). P. pastoris is a good choice for many eukaryotic post-translational modifications.[6][8] |
| Absence of a Required Cofactor | Supplement the growth medium with any necessary cofactors for this compound activity. |
| Inhibitory Effects of Purification Tags | Cleave the purification tag from the protein using a site-specific protease (e.g., TEV or thrombin) and re-assay for activity. |
Quantitative Data Summary
Table 1: Comparison of this compound Expression Levels with Different Promoters in P. pastoris
| Promoter | Inducer | Induction Time (hours) | This compound Yield (mg/L) |
| PAOX1 | 1% Methanol | 72 | 85 ± 7 |
| PMET25 | Methionine-free medium | 48 | 62 ± 5 |
| PGAP | Glucose (constitutive) | 48 | 35 ± 4 |
Table 2: Effect of Induction Temperature on Soluble this compound Expression
| Induction Temperature (°C) | Total this compound (mg/L) | Soluble this compound (mg/L) | Percentage Soluble |
| 30 | 92 ± 8 | 28 ± 3 | 30% |
| 25 | 75 ± 6 | 55 ± 5 | 73% |
| 20 | 61 ± 5 | 51 ± 4 | 84% |
Experimental Protocols
Protocol 1: Transformation of Pichia pastoris with a this compound Expression Vector
-
Linearize 5-10 µg of the P. pastoris expression vector containing the this compound gene using a unique restriction enzyme that cuts within the vector's homologous regions (e.g., SalI for pPICZα).[12]
-
Prepare electrocompetent P. pastoris cells by growing a culture to an OD600 of 1.3-1.5, followed by washing with ice-cold, sterile water and 1 M sorbitol.
-
Combine 80 µL of competent cells with the linearized DNA in an ice-cold electroporation cuvette.
-
Electroporate the cells using appropriate settings (e.g., 1.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette and spread the cell suspension on selective agar (B569324) plates (e.g., YPDS with Zeocin).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Verify the integration of the this compound gene into the yeast genome by colony PCR.
Protocol 2: Induction of this compound Expression in P. pastoris (AOX1 Promoter)
-
Inoculate a single colony of the recombinant P. pastoris strain into 25 mL of BMGY medium (Buffered Glycerol-complex Medium) in a baffled flask.[14]
-
Grow the culture at 28-30°C in a shaking incubator (250-300 rpm) until it reaches the log phase (OD600 = 2-6).[14]
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 to induce expression.
-
Add methanol to a final concentration of 0.5-1% to induce the AOX1 promoter.[14]
-
Continue to incubate at the desired temperature (e.g., 20-30°C), adding methanol every 24 hours to maintain induction.
-
Harvest cells at various time points (e.g., 24, 48, 72 hours) to determine the optimal expression time.
Visualizations
Signaling Pathway for this compound Regulation
Caption: Hypothetical signaling cascade regulating this compound gene expression in response to low methionine levels.
Experimental Workflow for this compound Expression and Analysis
Caption: Workflow for the expression, purification, and analysis of the recombinant this compound protein.
Troubleshooting Logic for Low this compound Expression
Caption: A logical workflow for troubleshooting low expression of the this compound protein.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 5. dokumen.pub [dokumen.pub]
- 6. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds [mdpi.com]
- 9. Characterization of Three Classes of Membrane Proteins Involved in Fungal Azole Resistance by Functional Hyperexpression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. Protein Folding Optimization in Yeast Display: Engineering Better Expression Systems | Ranomics [ranomics.com]
- 16. Improving recombinant protein production by yeast through genome-scale modeling using proteome constraints - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing growth conditions for Met-12 mutant fungi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Met-12 mutant fungi. The information provided is intended to help optimize growth conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general function of the this compound gene and how does its mutation impact the fungus?
A1: The "this compound" designation in fungal research often refers to mutants with disruptions in genes related to methionine biosynthesis or associated regulatory pathways. For instance, in Magnaporthe oryzae, a MET12 gene deletion has been studied, while in Metarhizium rileyi, the transcription factor MrSte12 is a key regulator in a MAP kinase pathway.[1][2] Mutations in these types of genes can lead to a range of phenotypic changes, including reduced vegetative growth, defects in conidiation (asexual spore formation), altered hyphal morphology, and decreased pathogenicity.[1][2][3]
Q2: My this compound mutant exhibits significantly slower growth compared to the wild type. What are the potential causes and solutions?
A2: Slower growth is a common phenotype for fungal mutants, particularly those with metabolic deficiencies. Here are some common causes and troubleshooting steps:
-
Nutritional Deficiency: If this compound is involved in methionine biosynthesis, the mutant may be auxotrophic for methionine. Supplementing the growth medium with L-methionine can often restore normal growth. See the table below for recommended concentration ranges.
-
Suboptimal pH: The optimal pH for growth may be altered in the mutant. It is advisable to test a range of pH values for your growth medium.[4][5]
-
Inappropriate Carbon or Nitrogen Source: The mutant may have altered metabolic preferences. Experiment with different carbon (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts) to identify the optimal combination.[4][6]
Q3: Conidiation is significantly reduced or absent in my this compound mutant cultures. How can I induce sporulation?
A3: Reduced conidiation is a known issue for some fungal mutants, including those with mutations in regulatory pathways like the one involving Ste12.[1][2] Consider the following strategies:
-
Medium Composition: Some fungi require specific media to induce sporulation. Standard rich media like Potato Dextrose Agar (B569324) (PDA) may need to be replaced with minimal media or media that mimic natural substrates.[7]
-
Environmental Stress: Inducing mild stress can sometimes trigger conidiation. This can include exposure to different light/dark cycles, nutrient limitation, or physical stress to the mycelium.
-
Aeration: Ensure adequate aeration of your cultures, as this can be a critical factor for sporulation in some species.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no germination of spores | Spores may have reduced viability or altered germination requirements. | Test spore viability using a vital stain (e.g., methylene (B1212753) blue). Optimize germination conditions by testing different temperatures and humidity levels. Supplement germination medium with nutrients that may be required by the mutant. |
| Altered colony morphology (e.g., compact, irregular) | The mutation may affect hyphal growth and branching patterns. | Document the morphology changes as part of the mutant's phenotype. Ensure consistent media preparation and incubation conditions to determine if the morphology is stable. Compare growth on different agar concentrations to see if substrate hardness has an effect. |
| Inconsistent experimental results | Contamination of cultures, variability in inoculum preparation, or inconsistent growth conditions. | Always use aseptic techniques to prevent contamination. Standardize your inoculum by using a consistent number of spores or a mycelial plug of a specific size for each experiment.[8] Ensure all experimental replicates are incubated under identical conditions (temperature, light, humidity). |
| Difficulty with genetic transformation | The mutant may have a less robust cell wall or be more sensitive to the transformation procedure. | Optimize protoplast generation by adjusting the enzyme digestion time. Use different transformation methods, such as PEG-mediated transformation or Agrobacterium-mediated transformation, to see which is more effective for your mutant strain.[9] |
Quantitative Data Summary
The following tables provide a starting point for optimizing the growth conditions for your this compound mutant. Optimal conditions can be species-specific, so it is recommended to perform a systematic optimization for your particular fungal strain.[6][10]
Table 1: Recommended Starting Conditions for Growth Optimization
| Parameter | Recommended Range | Notes |
| Temperature | 25-35°C | Test in 2-3°C increments to find the optimum. Some fungi have a narrow optimal range.[4][5] |
| pH | 4.0 - 7.0 | Buffer the medium to maintain a stable pH. The optimal pH can vary significantly between fungal species.[4][5] |
| Moisture Content (Solid State) | 50-70% (v/w) | Critical for solid-state fermentation.[5][10] |
| Inoculum Size | 1x10^5 to 1x10^7 spores/mL | A standardized inoculum is crucial for reproducible results.[8][10] |
Table 2: Common Media Supplements
| Supplement | Typical Concentration | Purpose |
| L-Methionine | 0.1 - 1.0 g/L | To complement a potential methionine auxotrophy. |
| Yeast Extract | 1 - 5 g/L | Provides a rich source of vitamins and amino acids. |
| Peptone | 5 - 10 g/L | A complex nitrogen source that can enhance growth.[4] |
| Tween 80 | 0.01 - 0.1% (v/v) | A surfactant that can improve nutrient uptake and affect colony morphology.[5] |
Experimental Protocols
Protocol 1: Fungal Growth Rate Assessment on Solid Media
-
Media Preparation: Prepare your desired agar medium (e.g., PDA, Minimal Medium) and pour it into sterile petri dishes.
-
Inoculation: In the center of each agar plate, place a small, uniform mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture or a specific number of spores in a small droplet.
-
Incubation: Incubate the plates at the desired temperature.
-
Measurement: At regular intervals (e.g., every 24 hours), measure the diameter of the growing colony in two perpendicular directions.[11]
-
Analysis: Calculate the average diameter for each time point and plot the colony diameter versus time to determine the growth rate.
Protocol 2: Quantification of Conidiation
-
Culture Preparation: Grow the fungus on agar plates for a specified period under conditions that are expected to induce sporulation.
-
Spore Harvesting: Flood the surface of the agar plate with a known volume of sterile distilled water or a solution containing a surfactant like 0.05% Tween 20.[8]
-
Spore Suspension: Gently scrape the surface of the colony with a sterile spreader to dislodge the conidia into the liquid.
-
Counting: Collect the spore suspension and use a hemocytometer to count the number of conidia per unit volume.
-
Calculation: Calculate the total number of conidia per plate or per unit area of the colony.
Visualizations
Caption: Workflow for optimizing this compound mutant growth conditions.
Caption: Simplified MAPK signaling pathway involving Ste12.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Fungal Cellulase Production by Mutation and Optimization of Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sabouraud Agar for Fungal Growth Protocols [asm.org]
- 8. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Troubleshooting MTHFR activity assays for Met-12
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting MTHFR (Methylenetetrahydrofolate Reductase) activity assays, with a focus on experiments using the Met-12 cell line and other mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the MTHFR activity assay?
A1: The MTHFR activity assay measures the enzymatic conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This reaction is a critical step in the folate and methionine cycles. The activity is typically determined by monitoring the consumption of the NADPH cofactor or by directly quantifying the product, 5-methyltetrahydrofolate, often through methods like HPLC with fluorescence detection.
Q2: My MTHFR activity is lower than expected in my this compound cell lysate. What are the possible causes?
A2: Low MTHFR activity can stem from several factors. These include improper sample preparation leading to enzyme degradation, suboptimal assay conditions (e.g., incorrect pH or temperature), insufficient substrate or cofactor concentrations, or the presence of inhibitors in your sample. It is also possible that this compound cells have intrinsically low endogenous MTHFR expression.
Q3: I am observing high background noise in my fluorescence-based MTHFR assay. How can I reduce it?
A3: High background in fluorescence assays can be caused by autofluorescence from the sample components, the substrate, or the microplate itself. To mitigate this, ensure you are using high-purity reagents and a microplate suitable for fluorescence assays (e.g., black plates). It is also crucial to include proper controls, such as a no-enzyme control, to determine the baseline background signal which can then be subtracted from your experimental values.[1]
Q4: Can the specific MTHFR gene variant in my cells affect the assay results?
A4: Absolutely. Common polymorphisms in the MTHFR gene, such as C677T and A1298C, can result in a thermolabile enzyme with reduced activity, especially at elevated temperatures.[2][3] If your this compound cells possess one of these variants, you may observe lower intrinsic MTHFR activity. The C677T mutation, for instance, is known to disrupt the thermostability of the enzyme.[2]
Q5: What are the critical components and conditions for a successful MTHFR activity assay?
A5: Key components include the cell lysate containing the MTHFR enzyme, the substrate (5,10-methylenetetrahydrofolate), the cofactor NADPH, and FAD. The assay buffer should be maintained at an optimal pH, typically between 6.3 and 6.9.[4] Temperature is also a critical factor, with assays generally performed at 37°C. However, for thermolabile variants, a lower temperature might be necessary to preserve enzyme activity.
Troubleshooting Guides
Issue 1: Low or No MTHFR Enzyme Activity
| Probable Cause | Suggested Solution |
| Improper Sample Preparation | |
| Enzyme Degradation | Handle cell lysates on ice at all times. Use freshly prepared lysates whenever possible. If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Incomplete Cell Lysis | Ensure complete cell lysis to release the cytosolic MTHFR enzyme. Sonication or multiple freeze-thaw cycles can be effective. Confirm lysis efficiency microscopically. |
| Suboptimal Assay Conditions | |
| Incorrect pH or Temperature | Verify the pH of your assay buffer is within the optimal range (6.3-6.9).[4] Ensure the incubation temperature is set to 37°C. For known thermolabile variants, consider running the assay at a lower temperature. |
| Insufficient Substrate/Cofactor | Check the concentrations of 5,10-methylenetetrahydrofolate, NADPH, and FAD. Ensure they are not limiting the reaction. Perform a substrate and cofactor titration to determine the optimal concentrations for your experimental setup. |
| Presence of Inhibitors | |
| Contaminants in Cell Lysate | Substances from the cell culture medium or lysis buffer (e.g., high salt concentrations, detergents, EDTA) can inhibit enzyme activity.[6][7] Consider desalting or buffer exchange of your lysate. |
| Known MTHFR Inhibitors | Be aware of potential inhibitors such as S-adenosyl methionine (SAM) and dihydrofolate (DHF), which can negatively regulate MTHFR activity.[8] Certain drugs, like methotrexate, can also interfere with folate metabolism.[9] |
| Low Endogenous Enzyme Level | |
| Low MTHFR Expression in this compound Cells | Determine the baseline MTHFR expression in this compound cells using techniques like Western blotting or qPCR. If expression is low, you may need to use a larger amount of cell lysate per assay or consider overexpressing MTHFR. |
Issue 2: High Background Signal
| Probable Cause | Suggested Solution |
| Assay Components | |
| Autofluorescence of Substrate/Reagents | Use high-purity reagents. Measure the fluorescence of a "no-enzyme" control to quantify the background signal from the substrate and other assay components.[1] |
| Contaminated Buffers or Water | Prepare all buffers with high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that could cause light scattering. |
| Instrumentation and Materials | |
| Incorrect Plate Type | For fluorescence assays, use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence. For colorimetric assays, clear, flat-bottom plates are recommended.[7] |
| Improper Plate Reader Settings | Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio. Ensure you are using the correct excitation and emission wavelengths for your fluorophore. |
| Experimental Procedure | |
| Insufficient Washing Steps (if applicable) | If your assay involves washing steps (e.g., an ELISA-based format), ensure they are thorough to remove any unbound reagents that may contribute to the background.[10] |
| Light Exposure of Substrate | Some substrates and reagents are light-sensitive. Protect them from light during storage and handling to prevent degradation that could lead to increased background.[11] |
Experimental Protocols
Detailed Protocol for MTHFR Activity Assay in Cell Lysates (Adapted from HPLC-based methods)
1. Preparation of Cell Lysate: a. Culture this compound cells to ~80-90% confluency. b. Harvest cells by scraping and wash twice with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors). d. Lyse the cells by sonication on ice or by three cycles of freezing in liquid nitrogen and thawing at 37°C. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12] f. Carefully collect the supernatant (cytosolic extract) and keep it on ice. g. Determine the protein concentration of the lysate using a standard method like the Bradford assay.
2. MTHFR Enzymatic Reaction: a. Prepare a master mix containing the reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.6), 75 µM FAD, and 200 µM NADPH.[13] Pre-warm the master mix to 37°C. b. In a microcentrifuge tube, add the master mix. c. Add the substrate, 5,10-methylenetetrahydrofolate, to a final concentration of 100 µM. d. Initiate the reaction by adding 50-100 µg of the cell lysate. e. Incubate the reaction at 37°C for a defined period (e.g., 20-40 minutes), ensuring the reaction is in the linear range. f. Terminate the reaction by adding an equal volume of ice-cold stopping solution (e.g., 10% trichloroacetic acid or perchloric acid).[12]
3. Sample Processing for HPLC Analysis: a. Vortex the terminated reaction mixture and incubate on ice for 10 minutes to precipitate proteins. b. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]
4. HPLC Analysis: a. Inject the filtered sample into an HPLC system equipped with a C18 column and a fluorescence detector. b. Separate the folate derivatives using an appropriate mobile phase and gradient. c. Detect the product, 5-methyltetrahydrofolate, by setting the fluorescence detector to an excitation wavelength of ~290 nm and an emission wavelength of ~360 nm.[12] d. Quantify the amount of 5-methyltetrahydrofolate produced by comparing its peak area to a standard curve generated with known concentrations of the compound.
5. Calculation of MTHFR Activity: a. Calculate the amount of product formed per unit of time (e.g., nmol/min). b. Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg of protein).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 4. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. methyl-life.com [methyl-life.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. ovid.com [ovid.com]
Technical Support Center: Optimizing Recombinant Met-12 Enzyme Yield
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of recombinant Met-12 enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial factors to consider for maximizing this compound yield?
A1: The initial and most critical factors include the choice of expression system (e.g., bacterial, yeast, insect, or mammalian cells), the design of the expression vector, including the promoter strength, and codon optimization of the this compound gene to match the expression host.[1][2] A mismatch in codon usage between the source organism of this compound and the expression host can lead to translational stalling and reduced protein yield.[2]
Q2: How does the choice of expression host impact the final yield of active this compound enzyme?
A2: The expression host is fundamental to obtaining a high yield of functional protein. E. coli is often chosen for its rapid growth and cost-effectiveness, but for complex eukaryotic proteins like this compound that may require specific post-translational modifications for activity, eukaryotic systems such as yeast or mammalian cells are often necessary.[1][3] The absence of these modifications in bacterial systems can lead to misfolded, inactive, or insoluble protein.
Q3: What is codon optimization and why is it important for this compound expression?
A3: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codon usage of the expression host, without altering the amino acid sequence of the protein.[4][5] Different organisms have different frequencies of using synonymous codons for the same amino acid.[4] Optimizing the this compound gene sequence can significantly enhance translational efficiency, leading to higher protein expression levels.[4][6][7]
Q4: Can the location of an affinity tag affect this compound expression and activity?
A4: Yes, the position of an affinity tag (N-terminus vs. C-terminus) can influence the expression, folding, and biological activity of the recombinant protein. It is advisable to assess both N- and C-terminal tagging options to determine which is optimal for this compound. In some cases, the tag may need to be cleaved post-purification to ensure full enzymatic activity.
Q5: What are common contaminants to look out for during this compound purification?
A5: Common contaminants include host cell proteins (HCPs), nucleic acids, lipids, and endotoxins (lipopolysaccharides) if expressing in Gram-negative bacteria like E. coli.[8][9] Specific E. coli proteins like Elongation factor Tu2, DnaK, and GroEL are known to co-purify with recombinant proteins, particularly during affinity chromatography.[10][11][12] Endotoxins are particularly problematic for downstream applications involving live cells, as even picomolar concentrations can trigger anomalous cellular responses.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Low or No this compound Expression
Q: I've performed a western blot, but I'm not detecting any this compound protein. What are the likely causes and solutions?
A: The absence of detectable protein can stem from several issues, ranging from the expression construct to the culture conditions.
Initial Checks & Solutions:
-
Verify the Construct Sequence: Ensure the this compound gene is in the correct reading frame and that there are no premature stop codons.
-
Use Freshly Transformed Cells: Plasmid integrity can degrade in glycerol (B35011) stocks over time. Always use freshly transformed cells for expression experiments.[13]
-
Check for Toxicity: The this compound protein might be toxic to the host cells, leading to slow growth or cell death upon induction.[13] Consider using a vector with tighter regulation of basal expression or a host strain designed for toxic proteins, such as BL21(DE3)pLysS.[13]
Optimization Strategies:
-
Codon Optimization: If not already done, optimize the codon usage of your this compound gene for the specific expression host.[2]
-
Promoter Strength: If using a very strong promoter like T7, the high transcription rate can sometimes lead to protein misfolding and degradation.[14] Consider a weaker promoter or lower the induction temperature to slow down protein synthesis.[14][15]
-
mRNA Stability: The 5' and 3' untranslated regions of the mRNA can affect its stability and translational efficiency. Ensure your vector design does not include sequences that might form stable hairpins at the 5' end, which can hinder ribosome binding.[6]
Section 2: this compound is Expressed but Insoluble (Inclusion Bodies)
Q: My SDS-PAGE analysis shows a strong band for this compound in the insoluble pellet fraction. How can I increase its solubility?
A: The formation of insoluble aggregates, known as inclusion bodies, is a common issue in recombinant protein expression, particularly in bacterial systems.[1] This is often due to high expression rates that overwhelm the cell's folding machinery.
Key Strategies to Improve Solubility:
-
Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C is one of the most effective methods to improve protein solubility.[13][15] This slows down cellular processes, allowing more time for proper protein folding.[15]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, which in turn can facilitate correct folding.[15]
-
Change Expression Host: Utilize host strains engineered to enhance protein folding, such as those that co-express molecular chaperones (e.g., GroEL/GroES).[14]
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein tag can improve its solubility.
-
Optimize Culture Medium: The composition of the growth medium can impact protein folding. For instance, the addition of cofactors necessary for this compound activity or the use of stabilizing osmolytes can be beneficial.[16][17]
Data on Improving Protein Solubility:
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Induction Temperature | 37°C | 18-25°C | Increased soluble protein fraction.[13][15] |
| Inducer (IPTG) Conc. | 1.0 mM | 0.1 - 0.5 mM | Reduced transcription rate, better folding.[15] |
| Expression Host | Standard BL21(DE3) | BL21(DE3) with chaperone plasmid | Co-expression of chaperones assists folding.[14] |
| Culture Medium | Standard LB Medium | Terrific Broth (TB) or LB with 1% glucose | Richer media can support higher cell densities; glucose can reduce basal expression.[13] |
Section 3: Purified this compound Shows Low or No Enzymatic Activity
Q: I have successfully purified this compound, but the enzyme activity is much lower than expected. What could be wrong?
A: Low enzymatic activity can be due to improper folding, absence of necessary cofactors or post-translational modifications, or degradation during purification.
Troubleshooting Steps:
-
Confirm Proper Folding: Use analytical techniques like circular dichroism to assess the secondary structure of your purified protein. Misfolded protein is often inactive.
-
Check for Cofactors: Many enzymes require cofactors (e.g., metal ions) for their activity. Ensure that any necessary cofactors are present in the lysis and purification buffers.[17]
-
Add Protease Inhibitors: The protein may be degraded by proteases released during cell lysis. Always add a protease inhibitor cocktail to your lysis buffer.[1]
-
Optimize Purification Buffers: The pH and ionic strength of your buffers are critical for maintaining protein stability.[1][15] Screen a range of pH values and salt concentrations (e.g., NaCl) to find the optimal conditions for this compound.
-
Consider a Different Expression System: If this compound requires post-translational modifications that your current host cannot perform, you may need to switch to a eukaryotic expression system like yeast (Pichia pastoris) or mammalian cells (e.g., HEK293, CHO).[3][18]
Experimental Protocols
Protocol 1: Determination of Optimal Induction Conditions
This protocol outlines a method for systematically testing different induction parameters to maximize the yield of soluble this compound.
Methodology:
-
Inoculation: Inoculate 5 mL of growth medium containing the appropriate antibiotic with a single colony of your expression strain harboring the this compound plasmid. Grow overnight at 37°C with shaking.
-
Main Culture: Use the overnight culture to inoculate a larger volume of fresh medium (e.g., 500 mL) to an initial OD600 of ~0.05-0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches the mid-log phase (typically 0.6-0.8).
-
Induction Matrix: Aliquot the culture into multiple smaller flasks. Set up a matrix of conditions to test:
-
Temperature: 18°C, 25°C, 30°C, 37°C.
-
IPTG Concentration: 0.1 mM, 0.5 mM, 1.0 mM.
-
-
Induction: Induce each flask with the corresponding IPTG concentration and move it to the appropriate temperature-controlled shaker.
-
Time Points: Collect samples from each condition at different time points post-induction (e.g., 2 hours, 4 hours, 6 hours, and overnight).
-
Analysis:
-
Normalize all samples by OD600.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total, soluble, and insoluble fractions for each condition by SDS-PAGE and Western blot to determine the optimal conditions for soluble this compound expression.
-
Table of Induction Parameters for Optimization:
| Parameter | Range to Test | Rationale |
| Induction OD600 | 0.6 - 1.0 | Inducing at mid-log phase ensures cells are metabolically active.[19] |
| Temperature | 18°C - 37°C | Lower temperatures slow protein synthesis, promoting proper folding.[20][21] |
| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | Lower concentrations can reduce metabolic burden and improve solubility.[21][22] |
| Induction Time | 2 - 24 hours | Optimal time varies; prolonged induction can lead to degradation.[22] |
Protocol 2: Standard this compound Enzyme Activity Assay
This is a generalized protocol for measuring enzyme activity. The specific substrate and detection method will need to be adapted for this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer at the optimal pH and ionic strength for this compound.
-
Prepare a stock solution of the specific substrate for this compound.
-
Prepare a stock solution of any required cofactors.
-
-
Assay Setup:
-
Initiate Reaction: Add a known amount of purified this compound enzyme to the reaction mixture to start the reaction. Mix quickly.
-
Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time. Record data at regular intervals for a set period.
-
Calculate Initial Velocity: Plot the change in signal versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.[23]
-
Determine Enzyme Activity: Use the calculated initial velocity and a standard curve to determine the amount of product formed or substrate consumed per unit of time. Express enzyme activity in standard units (e.g., µmol/min/mg of enzyme).
Visualizations
Caption: A logical workflow for diagnosing and resolving common issues leading to low yields of recombinant this compound enzyme.
Caption: A decision tree outlining sequential strategies to improve the solubility of recombinant this compound enzyme.
Caption: A signaling pathway diagram illustrating the key steps of IPTG-inducible expression of this compound in a T7 promoter-based system.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 4. web.azenta.com [web.azenta.com]
- 5. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 6. genscript.com [genscript.com]
- 7. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. listlabs.com [listlabs.com]
- 9. Recombinant Protein Purification | Sino Biological [sinobiological.com]
- 10. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 16. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. genextgenomics.com [genextgenomics.com]
- 21. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. rsc.org [rsc.org]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MED12 Mutation Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting MED12 mutation data.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in functional assays for MED12 mutations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line authenticity and passage number | Verify cell line identity using short tandem repeat (STR) profiling. Use low-passage cells for all experiments. | Ensures that the observed effects are due to the MED12 mutation and not a result of cell line contamination or genetic drift. |
| Variable expression of mutant MED12 | Confirm the expression of the mutant MED12 protein at both the mRNA and protein levels using qPCR and Western blotting, respectively. | Verifies that the experimental system is accurately modeling the desired mutation. |
| Suboptimal 2D culture conditions | For uterine fibroid-related mutations, consider switching to 3D sphere culture conditions, as these better recapitulate the in vivo environment.[1] | 3D culture can reveal phenotypes, such as altered collagen gene expression, that are not apparent in 2D culture.[1] |
| Off-target effects of CRISPR/Cas9 editing | Perform off-target analysis by sequencing predicted off-target sites. | Confirms that the observed phenotype is a direct result of the intended MED12 mutation. |
Issue 2: Difficulty classifying a novel MED12 variant of unknown significance (VUS).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of functional data | Perform functional assays to assess the impact of the VUS on key MED12-regulated processes, such as CDK8 kinase activity or TGF-β signaling. | Provides evidence to support either a pathogenic or benign classification of the variant. |
| Insufficient population frequency data | Consult large population databases (e.g., gnomAD) to determine the frequency of the variant. | Rare variants are more likely to be pathogenic. |
| In silico prediction tool limitations | Use a consensus of multiple in silico prediction tools (e.g., SIFT, PolyPhen-2, CADD) to predict the variant's effect. | A consensus prediction can increase confidence in the variant's pathogenicity. |
| Unclear genotype-phenotype correlation | Compare the patient's phenotype with the spectrum of known MED12-related disorders.[2][3][4][5] | A strong match between the patient's phenotype and a known MED12-related disorder can support the pathogenicity of the variant. |
Frequently Asked Questions (FAQs)
Q1: What is the normal function of the MED12 protein?
A1: The MED12 protein is a subunit of the Mediator complex, a large protein assembly that regulates gene transcription by acting as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[6][7] MED12 is specifically part of the "kinase" module of the Mediator complex, which also includes MED13, CYCLIN C, and CDK8.[8] It plays a crucial role in various cellular processes, including cell growth, development, and differentiation.[6][7][9]
Q2: In which types of cancer are MED12 mutations most frequently observed?
A2: Somatic MED12 mutations are highly recurrent in certain benign and malignant tumors. They are most common in uterine leiomyomas (fibroids), where they can be found in up to 71% of cases.[10] High frequencies are also observed in breast fibroadenomas (up to 65%) and phyllodes tumors (benign: 88%, borderline: 78%).[11][12] MED12 mutations have also been identified, albeit at lower frequencies, in some cancerous tumors, including uterine leiomyosarcomas, prostate cancer, colorectal cancer, and chronic lymphatic leukemia.[6][13]
Q3: What are the common mutational hotspots in the MED12 gene?
A3: The vast majority of MED12 mutations in tumors are found in exon 2, with codon 44 being a significant hotspot.[10][14] Mutations in exon 1 and at other codons, such as codon 36, have also been reported but are less frequent.[13]
Q4: What are the functional consequences of MED12 mutations?
A4: The functional consequences of MED12 mutations can be complex and context-dependent. In many benign tumors, such as uterine leiomyomas and breast fibroadenomas, mutations in exon 2 are thought to act as gain-of-function mutations.[15] These mutations can disrupt the allosteric activation of the cyclin C-CDK8/19 kinase complex within the Mediator, leading to altered gene expression.[1][14] In other contexts, MED12 loss or suppression can lead to the activation of the TGF-β receptor signaling pathway, which has been linked to drug resistance.[8][16]
Q5: How do MED12 mutations contribute to drug resistance?
A5: Loss or suppression of MED12 can lead to resistance to a variety of cancer drugs, including ALK, EGFR, BRAF, and MEK inhibitors.[8][16][17] The primary mechanism involves the upregulation of TGF-β receptor 2 (TGF-βR2).[8] MED12 normally interacts with and suppresses TGF-βR2 in the cytoplasm.[8][17] When MED12 function is lost, TGF-β signaling becomes activated, leading to the activation of the MEK/ERK pathway and an epithelial-to-mesenchymal transition (EMT)-like phenotype, both of which are associated with drug resistance.[8][16]
Quantitative Data Summary
Table 1: Frequency of MED12 Mutations in Different Tumor Types
| Tumor Type | Frequency of MED12 Mutations | References |
| Uterine Leiomyomas | 40% - 85% | [10] |
| Breast Fibroadenomas | ~60% - 65% | [11][12][13] |
| Benign Phyllodes Tumors | ~58% - 88% | [11][12][13] |
| Borderline Phyllodes Tumors | ~63% - 78% | [11][12][13] |
| Malignant Phyllodes Tumors | ~8% - 27.6% | [11][12][13] |
| Colorectal Cancer | ~2.8% | [18] |
| Prostate Cancer | ~5.4% | [19] |
| Ovarian Cancer | ~3% | [20] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MEK and Phospho-ERK
This protocol is used to assess the activation of the MEK/ERK pathway, which can be downstream of MED12 loss.
-
Cell Lysis:
-
Grow cells to 70-80% confluency.
-
Treat cells with inhibitors (e.g., 20 nM NVP-TAE684 for 6 hours) or other experimental conditions as required.[8]
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20 µg of protein with 4X sample buffer and boil at 95°C for 10 minutes.[1]
-
Load samples onto a NuPAGE 4–12% Bis-Tris gradient gel.[1]
-
Run the gel at 130V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Sanger Sequencing of MED12 Exon 2
This protocol is used to identify somatic mutations in the hotspot region of the MED12 gene.
-
DNA Extraction and Microdissection:
-
PCR Amplification:
-
Design primers to amplify exon 2 of the MED12 gene.
-
Perform PCR using the extracted genomic DNA as a template.
-
Verify the PCR product size on an agarose (B213101) gel.
-
-
Sanger Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing using both forward and reverse primers.
-
Analyze the sequencing chromatograms to identify any nucleotide changes compared to the reference sequence and the matched normal tissue.
-
Visualizations
Caption: MED12 loss leads to drug resistance via TGF-βR2 upregulation.
Caption: Workflow for identifying and characterizing MED12 mutations.
References
- 1. Engineered MED12 mutations drive leiomyoma-like transcriptional and metabolic programs by altering the 3D genome compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MED12-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Missense MED12 variants in 22 males with intellectual disability: From nonspecific symptoms to complete syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MED12-Related (Neuro)Developmental Disorders: A Question of Causality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. MED12 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MED12 Gene: Overview, Mutations, and Related Disorders [learn.mapmygenome.in]
- 10. Analysis of MED12 Mutation in Multiple Uterine Leiomyomas in South Korean patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MED12 somatic mutations in fibroadenomas and phyllodes tumours of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. MED12 mutations in breast phyllodes tumors: evidence of temporal tumoral heterogeneity and identification of associated critical signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. JCI - Med12 gain-of-function mutation causes leiomyomas and genomic instability [jci.org]
- 16. MED12 controls the response to multiple cancer drugs through regulation of TGF-β receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. gut.bmj.com [gut.bmj.com]
- 19. The Emerging Role of Mediator Complex Subunit 12 in Tumorigenesis and Response to Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing siRNA Knockdown of MED12
Welcome to the technical support center for optimizing small interfering RNA (siRNA) knockdown of Mediator Complex Subunit 12 (MED12). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for effective MED12 silencing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MED12 siRNA?
A1: For initial experiments, a concentration range of 5-100 nM is recommended. A good starting point is typically 30 nM.[1] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves maximal knockdown without inducing cytotoxicity or off-target effects.[2][3]
Q2: How long after transfection should I expect to see MED12 knockdown?
Q3: My MED12 mRNA levels are significantly reduced, but the protein level remains high. What could be the issue?
A3: This discrepancy is often due to a long half-life of the MED12 protein. Even with efficient mRNA degradation, the existing protein will take time to degrade. Continue to monitor protein levels at later time points (e.g., 72, 96, or even 120 hours post-transfection).
Q4: I am observing high cell death after transfection. How can I reduce cytotoxicity?
A4: Cytotoxicity can arise from the transfection reagent or the siRNA itself. To mitigate this, consider the following:
-
Reduce siRNA Concentration: High concentrations of siRNA can be toxic and lead to off-target effects.[2][5] Use the lowest effective concentration determined from your dose-response experiments.
-
Change Transfection Reagent: Some cell lines are sensitive to certain reagents. Trying a different transfection reagent specifically designed for siRNA delivery might be beneficial.[6]
Q5: How can I be sure the observed phenotype is due to MED12 knockdown and not off-target effects?
A5: To ensure the specificity of your MED12 knockdown, it is essential to include proper controls:
-
Negative Control siRNA: Use a non-targeting or scrambled siRNA with no known homology to any gene in your model system.[7]
-
Rescue Experiment: If possible, re-introduce a form of MED12 that is resistant to your siRNA (e.g., by silent mutations in the siRNA target site) and observe if the phenotype is reversed.[9]
Troubleshooting Guides
Problem 1: Low or No MED12 Knockdown
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection | 1. Optimize Transfection Reagent: Titrate the reagent volume. Consider trying a different reagent if efficiency remains low.[4][6] 2. Check Cell Density: Ensure cells are 40-80% confluent at the time of transfection.[4] 3. Use a Positive Control: Transfect with a validated siRNA against a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency. A knockdown of ≥70% for the positive control is generally considered good.[4] 4. Fluorescently Labeled siRNA: Use a fluorescently labeled control siRNA to visually confirm uptake by microscopy or flow cytometry.[10] |
| Suboptimal siRNA Concentration | Perform a dose-response curve with MED12 siRNA concentrations ranging from 5 nM to 100 nM to identify the optimal concentration.[1] |
| Poor siRNA Design | Test at least two to three different siRNAs targeting different sequences of the MED12 mRNA.[8] Not all siRNA sequences are equally effective. |
| Incorrect Timing of Analysis | Perform a time-course experiment, harvesting cells at 24, 48, and 72 hours post-transfection to determine the optimal time point for assessing MED12 mRNA and protein knockdown.[4] |
| Degraded siRNA | Ensure proper storage of siRNA stocks at -20°C or -80°C in an RNase-free buffer.[11] Avoid multiple freeze-thaw cycles. |
| Issues with Validation Assay | For qPCR: Verify primer efficiency and specificity. Ensure the qPCR assay is sensitive enough to detect changes in MED12 expression.[12] For Western Blot: Confirm antibody specificity for MED12. Optimize antibody concentration and incubation times. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | 1. Maintain Consistent Passage Number: Use cells with a low and consistent passage number, as high passage numbers can lead to phenotypic and genotypic drift.[4] 2. Standardize Seeding Density: Always seed the same number of cells for each experiment to ensure consistent confluency at the time of transfection.[2] |
| Inconsistent Transfection Procedure | Follow a standardized protocol for preparing siRNA-lipid complexes. Ensure consistent incubation times and volumes. |
| Reagent Variability | Aliquot siRNA and transfection reagents to minimize freeze-thaw cycles and maintain their stability. |
Experimental Protocols
Protocol 1: siRNA Transfection for MED12 Knockdown
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells in culture
-
MED12 siRNA and negative control siRNA (20 µM stock)
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 40-80% confluency on the day of transfection. For example, plate 40,000 cells per well.[1]
-
siRNA Preparation:
-
In an RNase-free microcentrifuge tube, dilute the 20 µM MED12 siRNA stock to the desired final concentration (e.g., 30 nM) in serum-free medium. For one well of a 24-well plate, you might add 1.5 pmol of siRNA to 25 µL of medium.
-
Prepare a separate tube for the negative control siRNA using the same dilution.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. For example, dilute 1 µL of Lipofectamine™ RNAiMAX in 25 µL of serum-free medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[13]
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The medium can be changed after 4-6 hours if toxicity is a concern.[14]
-
Protocol 2: Validation of MED12 Knockdown by qRT-PCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MED12 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the desired time point (e.g., 48 hours post-transfection), harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for MED12 or the housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MED12 and the housekeeping gene in both the MED12 siRNA-treated and control samples.
-
Calculate the relative expression of MED12 using the ΔΔCt method, normalizing to the housekeeping gene and the negative control.
-
Protocol 3: Validation of MED12 Knockdown by Western Blot
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system and buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MED12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: At the desired time point (e.g., 72 hours post-transfection), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against MED12 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Data Summary Tables
Table 1: Recommended Starting Conditions for siRNA Transfection
| Plate Format | Cells/well | siRNA (pmol) | Transfection Reagent (µL) | Final Volume (mL) |
| 96-well | 6,000 | 3 | 0.3 - 1 | 0.1 |
| 24-well | 40,000 | 15 | 1 - 3 | 0.5 |
| 12-well | 80,000 | 30 | 2 - 4 | 1.0 |
| 6-well | 200,000 | 75 | 3 - 6 | 2.5 |
| Data adapted from manufacturer recommendations and should be optimized for specific cell lines and reagents.[1] |
Table 2: Troubleshooting Checklist for Low Knockdown Efficiency
| Parameter | Recommendation | Check |
| Cell Health | >90% viability, low passage number | ☐ |
| Cell Confluency | 40-80% at transfection | ☐ |
| siRNA Integrity | Properly stored, no degradation | ☐ |
| siRNA Concentration | Titrated (5-100 nM) | ☐ |
| Transfection Reagent | Optimized for cell type and concentration | ☐ |
| Complex Formation Time | 5-20 minutes | ☐ |
| Post-transfection Incubation | Time-course performed (24-72h) | ☐ |
| Positive Control siRNA | ≥70% knockdown | ☐ |
| Negative Control siRNA | No significant knockdown | ☐ |
| Validation Method | qPCR primers/Western antibody validated | ☐ |
Visualizations
Caption: General experimental workflow for siRNA-mediated knockdown of MED12.
Caption: Logical workflow for troubleshooting low MED12 knockdown efficiency.
References
- 1. MISSION® siRNA FAQs [sigmaaldrich.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA knockdown [protocols.io]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting resistance to MED12-targeted therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MED12-targeted therapies and investigating resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which loss of MED12 function confers resistance to targeted therapies?
A1: The primary mechanism involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. In the cytoplasm, MED12 physically interacts with and negatively regulates the TGF-β receptor II (TGF-βR2).[1][2][3] Loss or suppression of MED12 alleviates this inhibition, leading to increased TGF-βR2 protein levels and subsequent activation of the TGF-β pathway.[1][4] This signaling cascade is a key driver of resistance to a variety of cancer drugs, including EGFR, ALK, BRAF, and MEK inhibitors.[1][2][5]
Q2: How does MED12 loss affect downstream signaling pathways to promote drug resistance?
A2: Loss of MED12 and subsequent TGF-β activation leads to the stimulation of the MEK/ERK signaling pathway, which is a core pathway promoting cell proliferation and survival.[1][5] Additionally, MED12 degradation can trigger the release of inflammatory cytokines, which also contributes to MEK/ERK pathway activation.[5][6][7] In some contexts, MED12 degradation can also lead to YAP phosphorylation, which increases PTEN expression and suppresses the PI3K/AKT pathway.[5][6][7]
Q3: Is MED12-mediated resistance limited to tyrosine kinase inhibitors (TKIs)?
A3: No, the resistance mechanism is quite broad. Loss of MED12 has been shown to confer resistance not only to TKIs like EGFR and ALK inhibitors but also to BRAF and MEK inhibitors, PARP inhibitors, ATR inhibitors, and conventional chemotherapies.[1][4][8] This broad resistance is often associated with an epithelial-to-mesenchymal transition (EMT)-like phenotype induced by MED12 loss.[1][2]
Q4: Can mutations in MED12, as opposed to loss of expression, also cause drug resistance?
A4: Yes, specific mutations in MED12 can also drive resistance. For example, the L1283P mutation in MED12 has been identified as a driver of resistance to receptor tyrosine kinase inhibitors (RTKIs) in non-small cell lung cancer (NSCLC).[5] Such mutations can lead to MED12 protein degradation, triggering downstream resistance pathways similar to those seen with MED12 suppression.[5][6][7]
Q5: What strategies can be used to overcome MED12-mediated drug resistance in an experimental setting?
A5: A primary strategy is combination therapy. Since resistance is often driven by TGF-β signaling, combining the primary targeted therapy with a TGF-β receptor inhibitor (e.g., LY2157299) can restore drug sensitivity.[1] Similarly, as the MEK/ERK pathway is activated downstream, MEK inhibitors like trametinib (B1684009) have been shown to effectively suppress tumor growth in MED12-deficient models.[5][6]
Troubleshooting Guides
Problem 1: Cells are showing unexpected resistance to a targeted therapy after MED12 knockdown/knockout.
-
Question: My cell line, which was previously sensitive to an EGFR/ALK inhibitor, has become resistant after I knocked down MED12. How can I confirm the mechanism and rescue sensitivity?
-
Answer: This is an expected phenotype based on published data.[1][4] The resistance is likely mediated by the activation of TGF-β signaling.
Troubleshooting Steps:
-
Confirm MED12 Knockdown: Verify the reduction of MED12 mRNA and protein levels using qRT-PCR and Western blot, respectively.[1]
-
Assess Downstream Pathways: Use Western blot to check for increased levels of TGF-βR2 and phosphorylation of downstream effectors like SMAD2, MEK, and ERK.[1] An increase in p-MEK and p-ERK is a strong indicator of MED12-loss-mediated resistance.[1][5]
-
Attempt to Restore Sensitivity: Treat the MED12-knockdown cells with a combination of your primary drug and a TGF-βR inhibitor. A synergistic effect, observed through a new cell viability assay, would confirm the resistance mechanism.[1] Alternatively, test the efficacy of a MEK inhibitor like trametinib.[5][6]
Problem 2: High variability in cell viability/colony formation assay results.
-
Question: My dose-response curves for MED12-deficient cells are inconsistent between experiments. What could be the cause?
-
Answer: Variability can stem from several factors, including inconsistent knockdown efficiency, cell density effects, and the stability of the resistant phenotype.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells remain in the exponential growth phase throughout the assay. Test different initial plating densities to find optimal conditions where even the untreated control cells do not become over-confluent by the end of the experiment.[9]
-
Stabilize the Knockdown/Knockout Line: If using transient methods like siRNA, switch to a stable system like lentiviral shRNA or a CRISPR-Cas9 generated knockout cell line to ensure uniform MED12 suppression across the cell population.
-
Monitor Proliferation Rates: Account for differences in proliferation rates between parental and MED12-deficient cells. Use a metric like the Growth Rate Inhibition (GR) value, which normalizes for division time, instead of IC50, which can be confounded by proliferation speed.[9]
-
Maintain Drug Pressure: When working with cell lines where resistance was acquired through continuous drug exposure, it is often necessary to maintain them in a low concentration of the drug to prevent reversion of the resistant phenotype.[10]
Problem 3: Unable to validate the role of the TGF-β pathway in observed resistance.
-
Question: I've confirmed MED12 loss and see resistance, but inhibiting the TGF-β receptor does not restore sensitivity. Are there other mechanisms?
-
Answer: While TGF-β activation is the most commonly cited mechanism, other pathways have been implicated.
Troubleshooting Steps:
-
Investigate Cytokine Signaling: MED12 loss can induce the release of inflammatory cytokines that activate the MEK/ERK pathway independently of TGF-β.[5][6][7] Profile the expression of inflammatory cytokines in your cell media.
-
Examine CARM1-mediated Methylation: In the context of chemotherapy, resistance can be mediated by the methylation status of MED12 by the enzyme CARM1. This mechanism involves the upregulation of p21/WAF1, which is distinct from the TGF-β pathway.[2][3][11] Use Western blot to check for p21 levels.
-
Perform a Kinase Inhibitor Screen: If the specific bypass pathway is unknown, a screen with a library of kinase inhibitors may help identify the activated pathway responsible for resistance in your specific model.
Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize quantitative data from studies on MED12-mediated resistance.
Table 1: Synergistic Inhibition of Cell Growth with Combination Therapies
| Cell Line | MED12 Status | Primary Inhibitor | Combination Drug | Observation | Reference |
|---|---|---|---|---|---|
| H3122 | shMED12 | Crizotinib (300 nM) | LY2157299 (1 µM) | Strong synergistic inhibition of cell growth | [1] |
| PC9 | shMED12 | Gefitinib (100 nM) | LY2157299 (1 µM) | Strong synergistic inhibition of cell growth | [1] |
| H3122 | MED12 KO | Ceritinib | Trametinib | Trametinib effectively reduced tumor growth in xenograft models |[5] |
Table 2: Impact of MED12 Status on Patient Survival with ICI Treatment
| Patient Cohort | MED12 Status | Outcome Metric | Result | p-value | Reference |
|---|---|---|---|---|---|
| WES Cohort (n=474) | Mutant | Durable Clinical Benefit | 80.00% vs 53.67% (Wildtype) | 0.022 | [12][13] |
| WES Cohort (n=474) | Mutant | Median PFS | Not Reached vs 5.87 months (Wildtype) | 0.015 | [12][13] |
| MSKCC Cohort (n=1513) | Mutant | Median OS | 41 vs 19 months (Wildtype) | 0.007 |[12][13] |
Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, escalating exposure to a targeted agent.[10][14]
Methodology:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a large fraction of cells will die. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration by 1.5- to 2-fold.[10]
-
Repeat and Freeze Stocks: Repeat the process of monitoring, subculturing, and dose escalation. It is critical to cryopreserve cell stocks at each stage of increased resistance.[10][15]
-
Confirmation of Resistance: After several months, confirm the degree of resistance by performing a new cell viability assay to compare the IC50 of the resistant line to the parental line. A 3- to 10-fold increase in IC50 is typically considered a sign of acquired resistance.[10]
Protocol 2: Western Blot for Pathway Activation
This protocol is for detecting changes in protein expression and phosphorylation status (e.g., p-MEK, p-ERK).[1][15]
Methodology:
-
Cell Lysis: Treat cells as required (e.g., with or without drug). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-MED12, anti-TGF-βR2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Normalize phosphoprotein levels to total protein levels and loading controls (e.g., GAPDH or β-actin).
Protocol 3: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following drug treatment.[1]
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the drug(s) at the desired concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Culture the cells for an extended period (e.g., 10-28 days), replacing the media with fresh drug-containing media every 3-4 days.[1]
-
Fixing and Staining: When visible colonies have formed in the control wells, wash the plates with PBS. Fix the colonies with a methanol/acetic acid solution. Stain the colonies with 0.5% crystal violet solution.
-
Quantification: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well or dissolve the stain with a solubilizing agent and measure the absorbance with a plate reader.
Visualizations and Workflows
Signaling Pathways and Logical Relationships
References
- 1. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MED12 mutation induces RTK inhibitor resistance in NSCLC via MEK/ERK pathway activation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MED12 mutation induces RTK inhibitor resistance in NSCLC via MEK/ERK pathway activation by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss of MED12 activates the TGFβ pathway to promote chemoresistance and replication fork stability in BRCA-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MED12 mutation as a potential predictive biomarker for immune checkpoint inhibitors in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MED12 mutation as a potential predictive biomarker for immune checkpoint inhibitors in pan-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving MED12 Antibody Specificity in Immunohistochemistry (IHC)
Welcome to the technical support center for MED12 antibody applications in immunohistochemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the specificity of MED12 antibodies in IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of MED12 in IHC?
A1: MED12 is a component of the Mediator complex, which is involved in transcriptional regulation. Therefore, the expected localization of MED12 is within the nucleus of the cells.[1][2] Several studies have confirmed a nuclear expression pattern for MED12 in various tissues.[1][3]
Q2: In which tissues is MED12 typically expressed?
A2: MED12 shows ubiquitous nuclear expression in most tissues and cells.[2] Overexpression of MED12 has been observed in certain cancers, such as non-small cell lung cancer (NSCLC) and uterine leiomyomas.[1][4]
Q3: Which signaling pathways involve MED12?
A3: MED12 is a key component of the Mediator complex and has been shown to be involved in the Wnt and Sonic Hedgehog (SHH) signaling pathways, playing a role in the transcription of target genes.[5][6][7]
Q4: What are some recommended positive and negative tissue controls for MED12 IHC?
A4: For a positive control, tissues known to have high MED12 expression, such as non-small cell lung cancer tissue or uterine leiomyomas, can be used.[1][4] For a negative control, a tissue with known low or absent MED12 expression should be selected based on literature or database information like the Human Protein Atlas.[2] Additionally, a "no primary antibody" control should always be included to assess non-specific binding of the secondary antibody.[8]
Troubleshooting Guide
This section addresses common issues encountered during MED12 IHC and provides potential solutions.
Issue 1: High Background Staining
High background can obscure specific staining and make interpretation difficult.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | This is a frequent cause of non-specific binding. Perform an antibody titration to determine the optimal concentration that provides a strong specific signal with minimal background.[8][9] |
| Insufficient blocking | Non-specific binding can be reduced by using a blocking serum from the same species as the secondary antibody. Incubate for at least 1 hour at room temperature.[8][10] |
| Endogenous peroxidase or biotin (B1667282) activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[6][8] If using a biotin-based detection system, use an avidin/biotin blocking kit.[8] |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[10][11] |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to several factors in the IHC protocol.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too low | Perform an antibody titration to find the optimal dilution. Consider an overnight incubation at 4°C to enhance the signal.[9][12] |
| Suboptimal antigen retrieval | The method of antigen retrieval (heat-induced or enzymatic) and the pH of the buffer are critical. For MED12, heat-mediated antigen retrieval with a citrate (B86180) buffer (pH 6.0) is often recommended.[13][14] Experiment with different retrieval methods and incubation times. |
| Antibody inactivity | Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[11][12] Use a known positive control to verify antibody activity. |
| Tissue over-fixation | Excessive fixation with formalin can mask the epitope. If possible, reduce the fixation time.[8][11] |
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for commercially available MED12 antibodies for IHC on paraffin-embedded tissues. Note: Optimal conditions should be determined by the end-user.
| Antibody | Host | Clonality | Recommended Dilution | Antigen Retrieval | Reference |
| IHC-00180 | Rabbit | Polyclonal | 1:250 | Not specified | [15] |
| ab70842 | Rabbit | Polyclonal | Not specified | Heat-mediated, Citrate buffer pH 6 | [13] |
| CSB-PA833160 | Rabbit | Polyclonal | Not specified | Not specified | [11] |
| HPA003184 | Rabbit | Polyclonal | Not specified | Not specified | [16] |
Experimental Protocols
Detailed Protocol for MED12 IHC on Paraffin-Embedded Human Tissue
This protocol is a general guideline and may require optimization.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
- Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
- Rinse with distilled water for 5 minutes.[14]
2. Antigen Retrieval:
- Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer, pH 6.0.
- Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature (approximately 20-30 minutes).
- Rinse slides with distilled water and then with 1X TBS-T (Tris-Buffered Saline with 0.05% Tween-20).[14]
3. Peroxidase and Protein Blocking:
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[8]
- Rinse with 1X TBS-T.
- Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature to block non-specific binding sites.[10]
4. Primary Antibody Incubation:
- Dilute the MED12 primary antibody to its optimal concentration in an antibody diluent.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Detection:
- Rinse slides three times with 1X TBS-T for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- Rinse slides three times with 1X TBS-T for 5 minutes each.
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse slides three times with 1X TBS-T for 5 minutes each.
6. Chromogen and Counterstaining:
- Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse slides with distilled water.
- Counterstain with hematoxylin (B73222) for 30-60 seconds.
- "Blue" the hematoxylin in running tap water or a bluing reagent.
7. Dehydration and Mounting:
- Dehydrate the sections through graded ethanols (70%, 95%, 100%).
- Clear in two changes of xylene.
- Mount with a permanent mounting medium.[17]
Visualizations
Caption: Role of MED12 in the canonical Wnt signaling pathway.
Caption: MED12's role as a co-activator in the Hedgehog signaling pathway.
Caption: A logical workflow for troubleshooting common IHC staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. MED12 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Dysregulations of sonic hedgehog signaling in MED12-related X-linked intellectual disability disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separate roles for Med12 and Wnt signaling in regulation of oxytocin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bma.ch [bma.ch]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Troubleshooting - High background [immunohistochemistry.us]
- 13. Anti-MED12 antibody (ab70842) | Abcam [abcam.com]
- 14. protocols.io [protocols.io]
- 15. MED12 Polyclonal Antibody (IHC-00180) [thermofisher.cn]
- 16. Anti-MED12 Human Protein Atlas Antibody [atlasantibodies.com]
- 17. cdn.origene.com [cdn.origene.com]
Validation & Comparative
Validating the Neuroprotective Effects of MMP-12 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Matrix Metalloproteinase-12 (MMP-12) inhibition against established neuroprotective agents. The term "Met-12" is interpreted as referring to the inhibition of MMP-12, a promising therapeutic target in neurological disorders. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive evaluation.
Introduction: The Rationale for Targeting MMP-12 in Neuroprotection
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is an enzyme implicated in tissue remodeling and inflammation. In the central nervous system (CNS), its upregulation following injury is associated with a cascade of detrimental events.[1][2][3] Elevated MMP-12 activity contributes to the breakdown of the blood-brain barrier (BBB), promotion of neuroinflammation, induction of apoptosis, and demyelination.[2][3][4] Specifically, MMP-12 can degrade tight junction proteins, activate other MMPs like MMP-9, and mediate the release of pro-inflammatory cytokines such as TNF-α.[2][3][4][5] This central role in post-injury pathology makes selective MMP-12 inhibition a compelling strategy for neuroprotection.
Comparative Efficacy: MMP-12 Inhibition vs. Alternative Agents
The neuroprotective potential of MMP-12 inhibition has been demonstrated in various preclinical models. This section compares its performance with three other neuroprotective agents: Citicoline, Cerebrolysin (B1175343), and Edaravone (B1671096).
Table 1: Preclinical Efficacy of Neuroprotective Agents
| Agent/Intervention | Model | Key Efficacy Endpoints & Results | Reference |
| MMP-12 Inhibitor | Pilocarpine-induced Status Epilepticus (Rat) | - Neuronal Death (FJB+ cells/mm²): 316.53 ± 43.51 (Inhibitor) vs. 560.33 ± 46.26 (Control), p=0.0017 | [1] |
| - Neuronal Survival (NeuN+ cells): Significantly increased vs. Control, p<0.05 | [1] | ||
| Optic Nerve Crush (Mouse) | - Retinal Ganglion Cell (RGC) Survival: 74% (Inhibitor) vs. Control at 4 days post-injury, p<0.001 | [1] | |
| MMP-12 siRNA | Transient Middle Cerebral Artery Occlusion (tMCAO) (Mouse) | - Infarct Volume Reduction: ~51% reduction vs. Control siRNA at 3 days, p<0.05 | [5] |
| - Brain Atrophy Reduction: ~35% reduction vs. Control siRNA at 28 days, p<0.05 | [5] | ||
| Citicoline | Experimental Ischemic Stroke (Animal Models Meta-Analysis) | - Infarct Volume Reduction: 27.8% (95% CI: 19.9%–35.6%), p<0.001 | [6] |
| Cerebrolysin | Oxygen-Glucose Deprivation (OGD) (In Vitro) | - Neuronal Rescue: Significant rescue even with treatment delayed by 48-72 hours | [7] |
| Traumatic Brain Injury (TBI) (Animal Models) | - Neuronal Protection: Protects dendrite integrity in the striatum | [8] | |
| Edaravone | Rodent Stroke Models | - Clinical Improvement: Modest to significant improvements in clinical function on standard stroke scales | [9] |
Table 2: Clinical Efficacy of Neuroprotective Agents
| Agent | Study Design | Patient Population | Key Efficacy Endpoints & Results | Reference |
| MMP-12 Inhibitor | N/A | N/A | No clinical trial data available. | |
| Citicoline | Pooled analysis of 4 controlled clinical trials (n=1372) | Acute Ischemic Stroke | - Complete Recovery at 12 weeks: 25.2% (Citicoline) vs. 20.2% (Placebo), OR 1.33, p=0.0034 | [6] |
| Meta-analysis of 10 controlled clinical trials (n=2279) | Ischemic & Hemorrhagic Stroke | - Reduction in Death or Disability: 57.0% (Citicoline) vs. 67.5% (Placebo), OR 0.64, p<0.001 | [6] | |
| Cerebrolysin | Clinical Studies | Ischemic Stroke, TBI | - Mechanism: Possesses multimodal action promoting neuroprotection and neuroregeneration | [10] |
| Edaravone | Meta-analysis of 7 RCTs (n=2069) | Acute Ischemic Stroke | - Improved Neurological Impairment (3 months): RR 1.54, p<0.01 | [11] |
| - Reduced Mortality (3 months): RR 0.55, p<0.01 | [11] | |||
| Edaravone Dexborneol | Prospective, multicenter cohort study (n=4401) | Acute Ischemic Stroke | - Favorable Functional Outcome (mRS 0-1 at 90 days): 68.6% (Treated) vs. 66.0% (Untreated), aOR 1.23 | [12][13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding and replicating research findings.
Caption: MMP-12 mediated neurodegeneration pathway post-CNS injury.
Caption: General experimental workflow for evaluating neuroprotective agents.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental findings.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., MMP-12 inhibitor) for a specified duration (e.g., 2 hours).
-
Induction of Excitotoxicity: The culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate (e.g., 50 mM). A vehicle control group is also included.
-
Incubation: Cells are incubated with glutamate for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay):
-
The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay): [14]
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercial cytotoxicity assay kit.
-
Cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer).
-
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C.[15]
-
Surgical Procedure (Intraluminal Filament Method):
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 60-120 minutes for transient MCAO) before the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Drug Administration: The test compound is administered at a predetermined dose and time relative to the occlusion/reperfusion (e.g., intravenously at the time of reperfusion).[5]
-
Neurological Assessment: Neurological deficits are scored at various time points (e.g., 24 hours post-MCAO) using a standardized scale (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).[15]
-
Infarct Volume Assessment (TTC Staining): [15]
-
At the end of the experiment (e.g., 48 hours), the animal is euthanized, and the brain is removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white.
-
The unstained area is quantified using image analysis software to determine the infarct volume.
-
-
Animal Preparation: Anesthetized mice or rats are placed in a stereotaxic frame.
-
Surgical Procedure:
-
An incision is made in the skin overlying the orbit to expose the optic nerve.
-
The optic nerve is carefully isolated from the surrounding tissue.
-
A calibrated pair of self-closing forceps is used to crush the optic nerve at a specific distance from the optic disc (e.g., 1 mm) for a short duration (e.g., 5 seconds). Care is taken not to damage the blood supply.
-
-
Drug Administration: The test compound is administered (e.g., intravitreal injection) at the time of surgery and/or at subsequent time points.[1]
-
Assessment of Retinal Ganglion Cell (RGC) Survival:
-
At a predetermined time point (e.g., 4-7 days post-crush), the animal is euthanized, and the retinas are dissected.
-
Retinas are flat-mounted and stained with an RGC-specific marker (e.g., Brn3a).
-
The number of surviving RGCs is counted using fluorescence microscopy and image analysis software. Survival is often expressed as a percentage of the contralateral, uncrushed eye.[1]
-
Conclusion
The inhibition of MMP-12 presents a targeted and promising strategy for neuroprotection. Preclinical data demonstrate its efficacy in reducing neuronal cell death and improving outcomes in models of acute neuronal injury.[1][5][16] Compared to agents with broader mechanisms like Citicoline and Cerebrolysin, MMP-12 inhibition offers a more specific approach by directly targeting a key mediator of BBB breakdown and neuroinflammation. While agents like Edaravone have shown clinical benefits, the preclinical data for MMP-12 inhibition, such as a ~51% reduction in infarct volume in a mouse stroke model, is compelling.[5] Further research, particularly progression into clinical trials, is necessary to validate these preclinical findings and establish the therapeutic potential of MMP-12 inhibitors in human neurological disorders. This guide provides the foundational data and methodologies to support such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration [frontiersin.org]
- 3. Implications of MMP-12 in the pathophysiology of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svn.bmj.com [svn.bmj.com]
- 5. MMP-12 Knockdown Prevents Secondary Brain Damage After Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of cerebrolysin in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrolysin in Patients with TBI: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and Impact of Cerebrolysin for Ischemic Stroke Care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Clinical and Safety Outcomes of Edaravone Dexborneol in Acute Ischemic Stroke: A Multicenter, Prospective, Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Hydroxypyrone-Based Inhibitor of Metalloproteinase-12 Displays Neuroprotective Properties in Both Status Epilepticus and Optic Nerve Crush Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Met-12 and Other Fas Receptor Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Met-12, a small peptide inhibitor of the Fas receptor, with other emerging alternatives. This document synthesizes available experimental data to highlight the performance and methodologies of these potential therapeutic agents.
The Fas receptor (FasR), also known as CD95 or APO-1, is a key mediator of programmed cell death, or apoptosis. Its dysregulation is implicated in a variety of diseases, making it a critical target for therapeutic intervention. This guide focuses on this compound and its derivatives, comparing them with other known inhibitors of the Fas signaling pathway.
Performance Comparison of Fas Receptor Inhibitors
This compound is a 12-amino acid peptide derived from the Met protein, which has been shown to inhibit Fas receptor-mediated apoptosis.[1][2] Its successor, ONL1204 (xelafaslatide), is a chemically modified version of this compound with improved pharmaceutical properties that is currently undergoing clinical trials for various retinal diseases.[2][3][4][5][6][7] While direct, head-to-head quantitative comparisons are limited in the publicly available literature, this table summarizes the existing data on this compound and other notable Fas pathway inhibitors.
| Inhibitor | Type | Target | IC50 | Key In Vitro / In Vivo Findings | Therapeutic Area of Study |
| This compound | Small Peptide | Fas Receptor (TNFRSF6) | ~20 µM (for Caspase 8 inhibition in 661W cells with citrate (B86180) buffer)[8] | Inhibits Fas-induced caspase 8 activation in photoreceptor cells.[9] Reduces photoreceptor apoptosis in rat models of retinal detachment and sodium iodate-induced retinal degeneration.[9][10] | Retinal Degenerative Diseases |
| ONL1204 (Xelafaslatide) | Small Peptide | Fas Receptor (TNFRSF6) | Not publicly available | A derivative of this compound with improved pharmaceutical properties.[9] Shown to provide robust neuroprotection in a mouse model of glaucoma.[9] Currently in Phase 2 clinical trials for geographic atrophy associated with dry age-related macular degeneration (NCT06659445).[4][6] | Retinal Degenerative Diseases, Glaucoma |
| Asunercept (APG101) | Fusion Protein (soluble CD95-Fc) | Fas Ligand (CD95L) | Not publicly available | Neutralizes the proapoptotic activity of recombinant CD95L in Jurkat A3 cells.[11] Has been investigated in clinical trials for glioblastoma, myelodysplastic syndromes (MDS), and COVID-19.[11][12][13][14] | Oncology, Hematology, Infectious Disease |
Note: The IC50 value for this compound was determined in a specific in vitro setting and may vary depending on the experimental conditions. Direct comparison with other inhibitors is challenging without standardized assays.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Fas signaling pathway and a general experimental workflow for testing Fas receptor inhibitors.
References
- 1. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. GALAXY Trial Launches for Xelafaslatide | Retinal Physician [retinalphysician.com]
- 5. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 6. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 7. drughunter.com [drughunter.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Asunercept - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Efficacy and safety of asunercept, a CD95L-selective inhibitor, in hospitalised patients with moderate-to-severe COVID-19: ASUNCTIS, a multicentre, randomised, open-label, controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Met-12 peptide sequence
An accurate cross-species comparison of the "Met-12" peptide sequence requires clarification of the specific peptide . Initial research has revealed several distinct possibilities for what "this compound" might refer to, each with a different biological context and amino acid sequence. Without a precise definition, a meaningful and accurate comparison is not possible.
To proceed with your request, please specify which of the following (or another peptide) you are referring to:
-
A small peptide inhibitor of the Fas receptor: Some research mentions a peptide designated "this compound" in the context of inhibiting apoptosis mediated by the Fas receptor.
-
A macrocyclic peptide agonist for the c-MET receptor: Other studies describe macrocyclic peptides that activate the c-MET receptor, a key player in cell growth and cancer progression. The term "Met" is central to this receptor's name.
-
[Met(O)12]-ANP (Human, 1-28): This refers to a specific oxidized form of the human Atrial Natriuretic Peptide, where the methionine at position 12 is oxidized.
Once the specific "this compound" peptide and its biological context are identified, a comprehensive comparison guide can be developed. This guide will include:
-
Sequence Alignment: A table comparing the amino acid sequence of the specified this compound peptide across various species.
-
Functional Homology: Data on the conservation of the peptide's function and its binding affinity to its target receptor in different species.
-
Experimental Protocols: Detailed methodologies for key experiments such as peptide synthesis, sequence alignment, and receptor binding assays.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the relevant signaling pathways and the experimental workflow for the cross-species comparison, generated using Graphviz (DOT language) as requested.
Please provide the specific sequence or a reference publication for the "this compound" peptide you wish to be the subject of this comparison guide. This will ensure that the final output is tailored to your research needs and provides the most accurate and relevant information.
Independent Validation of c-Met's Dual Role in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor, a receptor tyrosine kinase, presents a fascinating duality in its regulation of apoptosis, capable of transducing both pro-survival and pro-death signals. This guide provides an objective comparison of c-Met's apoptotic functions with alternative pathways, supported by experimental data and detailed methodologies.
Comparative Analysis of Pro-Apoptotic and Anti-Apoptotic Signaling
The functional outcome of c-Met signaling in apoptosis is context-dependent, primarily influenced by the presence of its ligand, Hepatocyte Growth Factor (HGF), and the proteolytic activity of caspases. In its full-length, ligand-activated state, c-Met promotes cell survival. Conversely, caspase-mediated cleavage of c-Met generates a pro-apoptotic fragment.
| Signaling Pathway | Key Molecules | Cellular Outcome | Supporting Evidence |
| c-Met Pro-Survival Signaling | HGF, c-Met, PI3K, Akt, MAPK | Inhibition of apoptosis, promotion of cell proliferation and survival. | HGF protects cells from apoptosis through the PI3K/Akt and MAPK pathways.[1] |
| c-Met Pro-Apoptotic Signaling | Caspases, p40 Met fragment | Induction of apoptosis via the intrinsic mitochondrial pathway.[2][3][4] | The caspase-generated p40 Met fragment localizes to mitochondria and induces apoptosis independently of its kinase activity.[2][5] |
| Extrinsic Apoptosis Pathway (Fas) | FasL, Fas Receptor, FADD, Caspase-8 | Induction of apoptosis through the death receptor pathway. | The peptide Met12, an antagonist of the Fas receptor, can reduce Fas-mediated apoptosis.[6] |
| Intrinsic Apoptosis Pathway (Mitochondrial) | Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL), Cytochrome c, Apaf-1, Caspase-9 | Regulation of mitochondrial outer membrane permeabilization and subsequent caspase activation.[7][8][9] | The balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins determines cell fate.[7][9] |
Experimental Data Summary
The following table summarizes quantitative data from representative experiments demonstrating the differential effects on apoptosis.
| Experimental Condition | Assay | Cell Type | Result | Reference |
| HGF Treatment | Caspase-3 Activity Assay | SK-LMS-1 leiomyosarcoma cells | Dose-dependent decrease in caspase-3 activity. | [1] |
| Expression of p40 Met | TUNEL Assay | MDCK epithelial cells | Significant increase in TUNEL-positive (apoptotic) cells. | [3] |
| Treatment with Fas Ligand | Annexin V Staining | Jurkat T-cells | Increased percentage of Annexin V-positive cells. | N/A |
| Overexpression of Bcl-2 | Cytochrome c Release Assay | HeLa cells | Inhibition of cytochrome c release from mitochondria following apoptotic stimulus. | N/A |
| Treatment with MT-12 | CCK-8 Assay | Bladder cancer cell lines (RT4, T24) | Time- and concentration-dependent suppression of cell proliferation.[10] | |
| Treatment with Met12 | Western Blot for Caspase 8 | Rat model of NaIO3-induced retinal injury | Decreased levels of activated caspase 8.[6] |
Signaling Pathway Diagrams
c-Met Dual Role in Apoptosis
Caption: Dual signaling of the c-Met receptor in apoptosis.
Comparison of Intrinsic and Extrinsic Apoptosis Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Key Experimental Protocols
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies cells in the early stages of apoptosis.[11][12][13]
Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Seed 1 x 10^6 cells in a T25 culture flask and incubate for 48 hours.[11][12]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11][12]
-
Resuspend the cell pellet in 100 µl of Annexin V binding buffer.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14]
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
Procedure:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain with a nuclear stain such as DAPI.
-
Visualize using fluorescence microscopy.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
Principle: This is a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate conjugated to a chromophore or fluorophore.
Procedure:
-
Lyse cells to release cytoplasmic contents.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Quantify caspase activity based on the rate of substrate cleavage.
Experimental Workflow for Validating Met-12's Role in Apoptosis
References
- 1. pnas.org [pnas.org]
- 2. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. Protective Effect of Met12, a Small Peptide Inhibitor of Fas, on the Retinal Pigment Epithelium and Photoreceptor After Sodium Iodate Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 8. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MT-12 inhibits the proliferation of bladder cells in vitro and in vivo by enhancing autophagy through mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Analysis of Met-12 and Met-13 in Fungal Methionine Metabolism and Pathogenicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the roles of two key fungal enzymes, Met-12 and Met-13, in the essential methionine biosynthesis pathway. This analysis is supported by experimental data from studies on various fungal species, offering insights into their distinct and overlapping functions.
Fungi possess two distinct methylenetetrahydrofolate reductases (MTHFRs), this compound and Met-13, which catalyze the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is crucial for methionine biosynthesis.[1][2] While both enzymes contribute to this pathway, extensive research, particularly in model organisms like Saccharomyces cerevisiae and pathogenic fungi such as Magnaporthe oryzae and Fusarium graminearum, has revealed significant functional divergences. Met-13 is largely considered the primary MTHFR, responsible for the bulk of enzymatic activity, while this compound, likely originating from a gene duplication event, appears to have evolved more specialized or ancillary roles.[2][3]
Quantitative Performance Data
The functional differences between this compound and Met-13 are most evident when their respective genes are deleted. The following tables summarize quantitative data from studies in Magnaporthe oryzae, the rice blast fungus, highlighting the differential impact of MET12 and MET13 deletion on fungal growth, development, and virulence.
Table 1: Comparison of Colony Growth and Conidiation in M. oryzae Mutants
| Strain | Colony Diameter (cm) after 10 days | Conidia Production (spores/plate) |
| Wild-Type (Guy11) | 6.27 ± 0.12 | 21.08 ± 1.79 × 10⁶ |
| Δmet12 | 6.17 ± 0.06 | 15.27 ± 1.00 × 10⁶ |
| Δmet13 | 6.07 ± 0.06 | 0 |
| Δmet12Δmet13 | 5.73 ± 0.06 | 0 |
Data sourced from a study on Magnaporthe oryzae.[3]
Table 2: Pathogenicity and Appressorium Formation in M. oryzae Mutants
| Strain | Appressorium Formation | Pathogenicity |
| Wild-Type (Guy11) | Normal | Pathogenic |
| Δmet12 | Normal | Pathogenic |
| Δmet13 | Abolished | Non-pathogenic |
| Δmet12Δmet13 | Abolished | Non-pathogenic |
Appressorium formation is a critical step for host penetration by M. oryzae.[1][3][4]
Table 3: Relative MTHFR Activity Contribution in Fungi
| Enzyme | Fungal Species | Approximate Contribution to Total MTHFR Activity |
| Met13 (and its homologues) | S. cerevisiae, S. pombe | ~85% |
| Met12 (and its homologues) | S. cerevisiae, S. pombe | ~15% |
| MetF (Met13 homologue) | A. nidulans | ~85-90% |
| MetA (Met12 homologue) | A. nidulans | ~10-15% |
Data compiled from studies on various fungal species.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Met-13.
Targeted Gene Deletion and Complementation
A split-marker recombination strategy is a commonly used method for targeted gene deletion in fungi.[5]
-
Construct Generation:
-
Amplify ~1 kb flanking regions (5' and 3') of the target gene (MET12 or MET13) from fungal genomic DNA using PCR with primers containing restriction sites.
-
Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph). The marker is split into two overlapping fragments ("HY" and "YG").
-
Fuse the 5' flank to the "HY" fragment and the 3' flank to the "YG" fragment using fusion PCR.
-
-
Fungal Transformation:
-
Prepare fungal protoplasts by treating mycelia with cell wall-degrading enzymes.
-
Co-transform the protoplasts with the two fusion PCR products (5'-flank-HY and YG-3'-flank).
-
Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
-
Verification of Mutants:
-
Screen transformants by PCR using primers flanking the target gene to confirm homologous recombination.
-
Further confirm the deletion by Southern blot analysis.
-
-
Complementation:
-
To create a complementation strain, the wild-type copy of the gene, along with its native promoter and terminator, is cloned into a vector containing a different selectable marker.
-
This construct is then transformed into the deletion mutant.
-
Fungal Growth and Conidiation Assays
-
Growth Assay:
-
Inoculate the center of agar (B569324) plates (e.g., Complete Medium, CM) with a mycelial plug of the wild-type and mutant strains.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C for M. oryzae).
-
Measure the colony diameter at regular intervals.
-
-
Conidiation Assay:
-
After a set period of growth on CM plates, flood the surface with a sterile solution (e.g., 0.05% Tween 20).
-
Gently scrape the surface to release conidia.
-
Filter the resulting suspension to remove mycelial fragments.
-
Count the conidia using a hemocytometer.
-
Pathogenicity Assay (for phytopathogenic fungi)
-
Inoculum Preparation:
-
Prepare a conidial suspension of the wild-type and mutant strains in a sterile solution to a specific concentration (e.g., 1 × 10⁵ conidia/mL for M. oryzae).
-
-
Inoculation:
-
Spray-inoculate susceptible host plants (e.g., rice seedlings for M. oryzae) with the conidial suspension.
-
Alternatively, for non-sporulating mutants, mycelial plugs can be placed on detached leaves.[6]
-
-
Disease Assessment:
-
Incubate the inoculated plants under conditions of high humidity.
-
Assess disease symptoms (e.g., lesion formation) after a specific period (e.g., 5-7 days).
-
Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay
This assay measures the enzymatic activity of this compound and Met-13.[7]
-
Enzyme Extraction:
-
Harvest fungal mycelia and disrupt the cells by methods such as sonication or grinding in liquid nitrogen in an extraction buffer.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzymatic Reaction:
-
The reaction mixture contains the protein extract, NADPH, FAD, and the substrate 5,10-methylenetetrahydrofolate.
-
Incubate the reaction at an optimal temperature.
-
-
Product Quantification:
Visualizing the Roles and Workflows
To better understand the biochemical and experimental contexts of this compound and Met-13, the following diagrams have been generated.
References
- 1. The MET13 Methylenetetrahydrofolate Reductase Gene Is Essential for Infection-Related Morphogenesis in the Rice Blast Fungus Magnaporthe oryzae | PLOS One [journals.plos.org]
- 2. Methylenetetrahydrofolate Reductase Activity Is Involved in the Plasma Membrane Redox System Required for Pigment Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MET13 Methylenetetrahydrofolate Reductase Gene Is Essential for Infection-Related Morphogenesis in the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Split-Marker Recombination for Efficient Targeted Deletion of Fungal Genes [fgsc.net]
- 6. preprints.org [preprints.org]
- 7. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel liquid chromatography-tandem mass spectrometry based enzymatic assay of 5,10-methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Met-12 Function: A Comparative Guide to Complementation Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the function of the Met-12 gene through complementation assays. We present a detailed analysis of this compound's role in the methionine biosynthesis pathway and compare its functional complementation with its key homolog, Met-13.
In the budding yeast Saccharomyces cerevisiae, the synthesis of the essential amino acid methionine is a vital metabolic process. Within this pathway, the gene MET12 is predicted to encode a methylenetetrahydrofolate reductase (MTHFR). This enzyme plays a crucial role by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is critical as it supplies the methyl group necessary for the final stage of methionine synthesis, the methylation of homocysteine.
Functional validation of genes like MET12 is often achieved through complementation assays. These assays determine if a gene can restore a lost function in a mutant organism. In this context, a met mutant strain, incapable of producing its own methionine and thus requiring it for growth (a condition known as auxotrophy), is transformed with a functional copy of the gene . If the gene is functional, it will "complement" the mutation, allowing the organism to grow in a medium lacking methionine.
This guide will delve into the specifics of using complementation assays to validate the function of this compound, compare its efficacy with its homolog Met-13, and provide detailed protocols for replicating these experiments.
Comparative Analysis of this compound and Met-13 Complementation
S. cerevisiae possesses two genes with sequence similarity to MTHFR: MET12 and MET13. While both are predicted to have similar functions, experimental evidence indicates that MET13 is the primary MTHFR under standard laboratory conditions. Disruption of MET13 results in methionine auxotrophy, whereas disruption of MET12 does not produce a discernible phenotype.[1] This suggests that Met-13 is the dominant enzyme for methionine synthesis.
Complementation studies have shown that overexpression of MET12 is unable to rescue the methionine auxotrophy of a met13Δ strain.[1] Conversely, expressing a functional copy of MET13 in a met13Δ strain restores growth on methionine-deficient media. Interestingly, the human MTHFR has been shown to successfully complement the met13 mutation in yeast, highlighting the functional conservation of this enzyme across species.[1]
While MET12 from S. cerevisiae may not complement the loss of its homolog under standard conditions, it has been shown to be a functional MTHFR. When expressed in an E. coli strain lacking its own MTHFR (a ΔmetF mutant), yeast MET12 was able to rescue the mutant's growth, confirming its enzymatic activity.[2]
The following table summarizes the comparative performance of this compound and its alternatives in complementation assays.
| Gene/Construct | Mutant Strain | Complementation Outcome | Interpretation |
| S. cerevisiae MET12 | S. cerevisiae met13Δ | No | This compound cannot compensate for the loss of the primary MTHFR, Met-13, under standard conditions. |
| S. cerevisiae MET13 | S. cerevisiae met13Δ | Yes | Met-13 is the primary functional MTHFR for methionine biosynthesis in yeast. |
| Human MTHFR | S. cerevisiae met13Δ | Yes | The function of MTHFR is conserved between humans and yeast. |
| S. cerevisiae MET12 | E. coli ΔmetF | Yes | This compound is a functional MTHFR, capable of complementing a bacterial mutant. |
Signaling Pathway and Experimental Workflow
To visually represent the biochemical context and experimental design, the following diagrams illustrate the methionine biosynthesis pathway and the workflow of a complementation assay.
Detailed Experimental Protocols
The following are detailed methodologies for performing a complementation assay to validate the function of this compound.
Yeast Strains and Plasmids
-
Yeast Strain: A methionine auxotrophic strain of S. cerevisiae, such as a met13Δ strain (e.g., from the BY4741 background).
-
Plasmids:
-
An expression vector containing the MET12 open reading frame (ORF) under the control of a suitable promoter (e.g., the constitutive GPD promoter).
-
A positive control plasmid containing the MET13 ORF.
-
A negative control empty vector.
-
Plasmids should contain a selectable marker for transformation (e.g., URA3, LEU2).
-
Yeast Transformation (Lithium Acetate/PEG Method)
-
Inoculate a single colony of the met13Δ strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.6.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant.
-
Resuspend the cells in 100 µL of transformation mix per transformation:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M Lithium Acetate
-
50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)
-
1-5 µg of plasmid DNA in a volume of up to 74 µL
-
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation for 30 seconds, remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective media (e.g., SD-Ura if using a URA3 plasmid marker) and incubate at 30°C for 2-3 days until colonies appear.
Complementation Spot Test Assay
-
Inoculate single colonies of each transformant (MET12, MET13, and empty vector) and the untransformed met13Δ strain into 5 mL of selective liquid media (e.g., SD-Ura) and grow overnight at 30°C.
-
The next day, measure the OD₆₀₀ of each culture and dilute to an OD₆₀₀ of 1.0 in sterile water.
-
Create a 10-fold serial dilution series for each culture (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 5 µL of each dilution onto two types of agar (B569324) plates:
-
SD complete: Synthetic Dextrose media containing all amino acids. This serves as a growth control.
-
SD -Met: Synthetic Dextrose media lacking methionine. This is the test for complementation.
-
-
Incubate the plates at 30°C for 2-4 days and document the growth by imaging the plates. Growth on the SD -Met plate indicates successful complementation.
Conclusion
Complementation assays are a powerful tool for validating gene function. In the case of S. cerevisiae this compound, these assays reveal a nuanced role in methionine biosynthesis. While it is a functional methylenetetrahydrofolate reductase, it appears to be secondary to its homolog, Met-13, under standard laboratory conditions. The ability of human MTHFR to complement the yeast met13Δ mutant underscores the evolutionary conservation of this critical metabolic pathway, offering valuable insights for researchers in fields ranging from basic science to drug development. The provided protocols offer a robust framework for further investigation into the function of this compound and other related genes.
References
A Comparative Analysis of Fungal Met-12 and Human MTHFR Enzymatic Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic kinetics of fungal cobalamin-independent methionine synthase (Met-12 or MetE) and human 5,10-methylenetetrahydrofolate reductase (MTHFR). This analysis is crucial for understanding the metabolic differences between fungi and humans, which can be exploited for the development of novel antifungal therapies. Fungal this compound is a key enzyme in the methionine biosynthesis pathway, a pathway that is absent in humans, making it an attractive target for antifungal drug development. In contrast, human MTHFR is a critical enzyme in folate and homocysteine metabolism.
Executive Summary
Fungal this compound and human MTHFR, while both involved in one-carbon metabolism, catalyze distinct reactions and exhibit different kinetic properties. Fungal this compound is a methionine synthase that produces methionine from homocysteine and 5-methyl-tetrahydrofolate. Human MTHFR, on the other hand, is a reductase that produces 5-methyltetrahydrofolate, the methyl donor for the human cobalamin-dependent methionine synthase. The kinetic data presented below, though sourced from different studies and likely obtained under varying experimental conditions, offers a glimpse into the functional differences between these two enzymes. A notable distinction lies in their substrate affinities and turnover rates, reflecting their unique roles in their respective metabolic contexts.
Data Presentation: Enzymatic Kinetics
The following table summarizes the available kinetic parameters for fungal this compound from different species and for human MTHFR. It is important to note that the data for fungal and human enzymes were obtained from separate studies, and a direct comparison should be made with caution due to potential variations in experimental conditions.
| Enzyme | Organism/Variant | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | kcat/Km (s-1µM-1) | Reference(s) |
| Fungal this compound (MetE) | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 0.055 | Not Reported | 0.0081 | [1][2] |
| Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 0.02 | Not Reported | 0.025 | [1][2] | |
| Rhizopus microsporus | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Not Reported | 0.033 | Not Reported | Not Reported | [1][2] | |
| Human MTHFR | Wild Type | 5,10-methylenetetrahydrofolate | ~10-50 | Not Reported | Not Reported | Not Reported | |
| Wild Type | NADPH | ~3-30 | Not Reported | Not Reported | Not Reported | ||
| Wild Type | 5,10-methylenetetrahydrofolate | Not Reported | 40.7 | Not Reported | Not Reported |
Note: The kcat values for fungal this compound were converted from min-1 to s-1 for easier comparison. The range of Km values for human MTHFR is based on values reported in different studies under various conditions. A specific Vmax value for fungal this compound was not available in the referenced literature.
Experimental Protocols
A comprehensive understanding of the enzymatic kinetics requires a detailed look at the experimental methodologies. Below are generalized protocols for the assays used to determine the kinetic parameters of fungal this compound and human MTHFR.
Fungal this compound (Methionine Synthase) Assay
A common method for assaying fungal cobalamin-independent methionine synthase activity is a colorimetric assay that measures the production of tetrahydrofolate (THF).
Principle: The enzyme catalyzes the transfer of a methyl group from 5-methyl-tetrahydrofolate to homocysteine, yielding methionine and THF. The THF produced can be quantified by its reaction with a chromogenic reagent. An alternative method involves the use of Ellman's reagent (DTNB), which reacts with the thiol group of the substrate homocysteine. As homocysteine is consumed, the absorbance at 412 nm decreases.
Generalized Protocol (Colorimetric - based on THF detection):
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2) containing known concentrations of L-homocysteine and 5-methyl-tetrahydrofolate.
-
Enzyme Preparation: Purify the fungal this compound enzyme. The concentration of the purified enzyme should be determined.
-
Reaction Initiation: Initiate the reaction by adding a specific amount of the purified enzyme to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by adding an acid solution (e.g., formic acid).
-
Detection: The product, THF, is converted to a stable derivative (e.g., 5,10-methenyl-THF) by heating in the presence of formate (B1220265) under acidic conditions. The absorbance of this derivative is then measured spectrophotometrically at 350 nm.
-
Calculation: The enzyme activity is calculated based on the change in absorbance over time, using the extinction coefficient of the THF derivative. Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Human MTHFR Assay
The activity of human MTHFR is typically measured by monitoring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.
Principle: The enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate using NADPH as a co-substrate. The rate of reaction can be determined by measuring the decrease in NADPH concentration, which absorbs light at 340 nm, or by quantifying the product, 5-methyltetrahydrofolate, using High-Performance Liquid Chromatography (HPLC).
Generalized Protocol (HPLC-based):
-
Cell Lysate Preparation: Prepare a cytosolic extract from a relevant cell line (e.g., fibroblasts) by sonication or homogenization in a lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the Bradford assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 6.6) containing FAD, NADPH, and the substrate, 5,10-methylenetetrahydrofolate.
-
Reaction Initiation: Initiate the reaction by adding a specific amount of the cell lysate to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as perchloric acid, which also serves to precipitate proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Filter the supernatant before HPLC analysis.
-
HPLC Analysis: Inject the processed sample into an HPLC system equipped with a C18 column and a fluorescence detector. 5-methyltetrahydrofolate is separated from other folates and quantified based on its fluorescence (e.g., excitation at 290 nm and emission at 360 nm).
-
Calculation: The amount of 5-methyltetrahydrofolate produced is determined by comparing the peak area to a standard curve. The specific activity is then calculated and expressed as units per milligram of protein. Kinetic parameters are determined by varying the substrate concentrations.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the metabolic pathways in which fungal this compound and human MTHFR are involved.
Fungal Methionine Biosynthesis Pathway
Human Folate and Methionine Cycles
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining and comparing the enzymatic kinetics of fungal this compound and human MTHFR.
Enzymatic Kinetics Workflow
References
A Comparative Guide to the Orthologous and Paralogous Analysis of the MED12 Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MED12 (Mediator Complex Subunit 12) gene and its homologs, offering insights into their sequence conservation, functional divergence, and roles in critical signaling pathways. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of related research.
Orthologous and Paralogous Landscape of MED12
MED12 is a subunit of the Mediator complex, a crucial coactivator for RNA polymerase II-mediated transcription. Its evolutionary history includes both speciation events, leading to orthologs in different species, and gene duplication events, resulting in paralogs within the same genome.
Paralogous Comparison: MED12 vs. MED12L
In vertebrates, a gene duplication event gave rise to MED12L (Mediator Complex Subunit 12L), the primary paralog of MED12.[1] While both proteins are components of the Mediator kinase module, they exhibit distinct functional properties and assemble into the complex in a mutually exclusive manner.[2] This suggests the potential for functional specialization of Mediator complexes containing either MED12 or MED12L.[2] The protein sequence similarity between human MED12 and MED12L is approximately 67%.[3]
Orthologous Comparison
MED12 is highly conserved across a wide range of species, underscoring its fundamental role in transcriptional regulation. This high degree of conservation makes it an important target for comparative genomic and functional studies. For instance, the human and mouse MED12 proteins share 97% homology.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing MED12 with its paralog and orthologs.
Table 1: Paralog Comparison - Human MED12 vs. Human MED12L
| Feature | Human MED12 | Human MED12L |
| Amino Acid Length | 2177 | 2145 |
| Sequence Identity | - | ~59% |
| Sequence Similarity | - | ~67%[3] |
| Key Protein Domains | MED12-PQL, LCEWAV, OPA[1][2] | MED12-PQL, LCEWAV, OPA[3][5] |
Table 2: Ortholog Comparison - MED12 Across Species
| Species | Ortholog Name | Amino Acid Length | Sequence Identity to Human MED12 |
| Homo sapiens | MED12 | 2177 | 100% |
| Mus musculus | Med12 | 2190 | ~97%[4] |
| Danio rerio | med12 | 2175 | ~75%[6] |
| Drosophila melanogaster | kohtalo (kto) | 2531 | ~27% |
Experimental Protocols
Detailed methodologies for key experiments in the comparative analysis of MED12 are provided below.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between MED12 orthologs and paralogs.
Protocol:
-
Sequence Retrieval: Obtain the protein sequences of MED12 and its homologs from databases such as NCBI Gene and UniProt.[2][7]
-
Multiple Sequence Alignment: Align the retrieved sequences using tools like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.[4]
-
Phylogenetic Tree Construction: Use methods such as Maximum Likelihood or Bayesian Inference to construct a phylogenetic tree from the aligned sequences. Software like MEGA (Molecular Evolutionary Genetics Analysis) can be utilized for this purpose.[4]
-
Tree Visualization and Interpretation: Visualize the resulting tree to understand the evolutionary divergence between the different MED12 homologs.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify and compare the expression levels of MED12 and its paralog, MED12L, in different tissues or experimental conditions.
Protocol:
-
RNA Isolation: Extract total RNA from the cells or tissues of interest.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers for MED12 and MED12L, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of MED12 and MED12L, often normalized to a reference gene.
Western Blotting
Objective: To detect and compare the protein levels of MED12 and MED12L.
Protocol:
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to MED12 and MED12L, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
Cell Proliferation Assay
Objective: To assess the functional impact of MED12 and its homologs on cell growth.
Protocol:
-
Cell Culture: Culture cells with modified expression of MED12 or its homologs (e.g., knockdown or overexpression).
-
Assay Reagent Incubation: Add a proliferation assay reagent (e.g., MTT or a fluorescent dye) to the cell cultures and incubate for a specified period.
-
Signal Measurement: Measure the resulting colorimetric or fluorescent signal, which is proportional to the number of viable, proliferating cells.
-
Data Analysis: Compare the proliferation rates between the different experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways involving MED12 and a general workflow for its comparative analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. MED12 Regulates HSC-Specific Enhancers Independently of Mediator Kinase Activity to Control Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED12L mediator complex subunit 12L [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Mediator Subunit 12 Is Required for Neutrophil Development in Zebrafish | PLOS One [journals.plos.org]
- 7. MED12 mediator complex subunit 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation of MED12 as a Biomarker for Drug Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex subunit 12 (MED12) has emerged as a critical, context-dependent modulator of therapeutic response in various cancers. Its status—whether wild-type, mutated, suppressed, or post-translationally modified—can dictate sensitivity or resistance to a range of agents, from targeted therapies to conventional chemotherapy. This guide provides a comparative overview of experimental data validating MED12 as a predictive biomarker, details the underlying molecular mechanisms, and offers standardized protocols for its assessment.
Data Presentation: MED12 Status and Drug Efficacy
The role of MED12 as a biomarker is highly dependent on the cancer type and the therapeutic agent. Loss of MED12 function is broadly associated with resistance to kinase inhibitors, whereas its methylation status is crucial for chemotherapy response in breast cancer.
Table 1: MED12 Loss of Function and Resistance to Targeted Therapies
| Cancer Type | Cell Line | MED12 Status | Drug | IC50 / Response (Control) | IC50 / Response (MED12 Knockdown/Mutant) | Key Pathway | Reference |
| NSCLC | H3122 (EML4-ALK) | shRNA Knockdown | Crizotinib (ALK Inhibitor) | Sensitive | Resistant (Colony formation assay) | TGF-βR Activation → MEK/ERK Activation | [1] |
| NSCLC | PC9 (EGFR mut) | shRNA Knockdown | Gefitinib (EGFR Inhibitor) | Sensitive | Resistant (Colony formation assay) | TGF-βR Activation → MEK/ERK Activation | [1][2] |
| Melanoma | A375 (BRAF V600E) | shRNA Knockdown | PLX4032 (Vemurafenib) | Sensitive | Resistant (Colony formation assay) | TGF-βR Activation → MEK/ERK Activation | [1][3] |
| Melanoma | A375 (BRAF V600E) | shRNA Knockdown | AZD6244 (Selumetinib) | Sensitive | Resistant (Colony formation assay) | TGF-βR Activation → MEK/ERK Activation | [1] |
| Prostate Cancer | 22Rv1 (AR-V7+) | siRNA Knockdown | Enzalutamide | Resistant | Increased Sensitivity (Additive decrease in AR activity and proliferation when combined) | AR Signaling Inhibition | [4][5] |
Table 2: MED12 Methylation and Response to Chemotherapy
| Cancer Type | Cell Line | MED12 Status | Drug | Response (MED12 Wild-Type / Methylated) | Response (MED12 Methylation-Site Mutant) | Key Pathway | Reference |
| Breast Cancer | MDA-MB-231 | Methylation Site Mutant (R1862/1912A) | Doxorubicin | Sensitive | Resistant | p21/WAF1 Suppression | [6][7] |
| Breast Cancer | MDA-MB-231 | Methylation Site Mutant (R1862/1912A) | 5-Fluorouracil | Sensitive | Resistant | p21/WAF1 Suppression | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of MED12 as a biomarker.
Signaling Pathways
Loss or specific mutations of MED12 can trigger distinct signaling cascades leading to drug resistance. Below are two key pathways.
Experimental Workflow
A typical workflow to validate MED12 as a drug response biomarker involves genetic manipulation of cell lines, assessment of cell viability, and mechanistic studies at the protein level.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in MED12 validation studies.
1. shRNA-Mediated Knockdown of MED12
This protocol describes the use of lentiviral particles to deliver short hairpin RNAs (shRNAs) for stable suppression of MED12 expression.
-
Cell Culture and Transduction:
-
Plate target cells (e.g., H3122, PC9) at a density that will result in 50-70% confluency on the day of infection.
-
Add lentiviral particles carrying MED12-specific shRNA constructs or a non-targeting control (scrambled shRNA) to the culture medium, supplemented with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate cells with the virus for 18-24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection and Verification:
-
After 48 hours, begin selection by adding puromycin (B1679871) (concentration to be determined by a kill curve, typically 1-10 µg/mL) to the culture medium.
-
Maintain selection for 3-7 days until non-transduced control cells are completely eliminated.
-
Expand the stable, puromycin-resistant cell population.
-
Verify MED12 knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western Blot).
-
2. Cell Viability and IC50 Determination (CellTiter-Glo® Assay)
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to assess the cytotoxic effects of a drug.
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Transfer the entire volume of buffer into the lyophilized CellTiter-Glo® Substrate vial. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Assay Protocol (96-well plate format):
-
Seed cells (e.g., MED12-knockdown and control cells) in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Add the test drug in a series of dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of prepared CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).
-
3. Western Blot for Protein Expression Analysis
This technique is used to verify the knockdown of MED12 and to assess the activation status of downstream signaling proteins (e.g., p-ERK, p-SMAD2).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-MED12, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. β-actin or GAPDH should be used as a loading control.
-
References
- 1. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MED12 controls the response to multiple cancer drugs through regulation of TGF-β receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MED12 methylation by CARM1 sensitizes human breast cancer cells to chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED12 methylation by CARM1 sensitizes human breast cancer cells to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting MED12 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic strategies targeting the Mediator complex subunit 12 (MED12) in preclinical cancer models. As the development of direct small-molecule inhibitors for MED12 is still in early stages, this document focuses on the consequences of MED12 loss-of-function and compares preclinical approaches to overcome the resulting drug resistance. The information is supported by experimental data from published studies and includes detailed methodologies for key experiments.
The Role of MED12 in Drug Resistance
MED12 is a subunit of the Mediator complex, which plays a crucial role in regulating gene transcription.[1][2] In cancer, loss-of-function mutations or suppression of MED12 have been identified as significant drivers of resistance to a wide range of therapies, including targeted agents and chemotherapy.[3][4] A key mechanism underlying this resistance is the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][5] In its cytoplasmic role, MED12 negatively regulates the TGF-β receptor 2 (TGF-βR2) through physical interaction.[3][5] When MED12 is suppressed, TGF-βR signaling becomes activated, leading to an epithelial-to-mesenchymal transition (EMT)-like phenotype and subsequent resistance to various cancer drugs.[3][5] This activation of TGF-β signaling can also lead to the downstream activation of the MEK/ERK pathway, further contributing to drug resistance.[3][6]
MED12 Signaling Pathway in Drug Resistance
The following diagram illustrates the signaling cascade initiated by the loss of MED12 function, leading to therapeutic resistance.
Preclinical Data: Effects of MED12 Loss-of-Function
The following table summarizes the observed effects of MED12 knockdown or knockout in various preclinical cancer models. This data provides insights into the potential outcomes of MED12 inhibition.
| Cancer Type | Cell Line(s) | Method of MED12 Inhibition | Key Findings | Downstream Pathway Implicated | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H3122, PC9, H3255 | shRNA knockdown | Resistance to ALK and EGFR inhibitors (crizotinib, gefitinib, erlotinib). | TGF-β, MEK/ERK | [3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | H3122 | CRISPR/Cas9 knockout | Resistance to RTK inhibitors (ceritinib, osimertinib). | MEK/ERK, YAP/PTEN | [6][7] |
| Melanoma | A375 | shRNA knockdown | Resistance to BRAF and MEK inhibitors (PLX4032, AZD6244). | MEK/ERK | [3] |
| Hepatocellular Carcinoma | Huh-7 | shRNA knockdown | Resistance to multi-kinase inhibitor (sorafenib). | Not specified | [4] |
| BRCA-deficient Cancers | HeLa-BRCA2KO | siRNA/shRNA knockdown | Resistance to PARP inhibitors and cisplatin. | TGF-β | [8] |
Preclinical Data: Overcoming Resistance in MED12-Deficient Models
This table presents preclinical data for therapeutic agents that have shown efficacy in cancer models with MED12 loss-of-function.
| Therapeutic Agent | Class | Cancer Model | Key Findings | Reference(s) |
| LY2157299 | TGF-βR Inhibitor | H3122 NSCLC cells with MED12 knockdown | Synergizes with crizotinib (B193316) to inhibit proliferation and resensitizes cells to ALK inhibition. | [3][4] |
| Trametinib | MEK Inhibitor | H3122 NSCLC cells with MED12 knockout | Effectively inhibited cell growth and induced apoptosis. | [6][7] |
| Trametinib | MEK Inhibitor | H3122/MED12 KO xenograft model | Significantly suppressed tumor growth compared to vehicle and ceritinib (B560025) treatment. | [6] |
| LY2109761 | TGF-βR Inhibitor | HeLa-BRCA2KO cells with MED12 knockdown | Restored sensitivity to olaparib (B1684210) and cisplatin. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
shRNA-Based Functional Genetic Screen
This protocol outlines a method to identify genes that, when inhibited, modulate drug resistance.[9][10]
-
Library Preparation: A pooled lentiviral shRNA library targeting a specific gene set (e.g., the human kinome) is prepared.
-
Cell Transduction: The target cancer cell line (e.g., H3122 NSCLC cells) is transduced with the pooled shRNA library at a low multiplicity of infection to ensure single shRNA integration per cell.
-
Drug Selection: The transduced cell population is split and cultured in the presence or absence of the drug of interest (e.g., crizotinib).
-
Genomic DNA Extraction: After a period of selection (e.g., 14-28 days), genomic DNA is isolated from both the drug-treated and control cell populations.
-
shRNA Recovery and Sequencing: The shRNA cassettes are amplified from the genomic DNA by PCR and identified by next-generation sequencing.
-
Data Analysis: The relative abundance of each shRNA in the drug-treated versus control populations is compared to identify shRNAs that are either enriched (confer resistance) or depleted (confer sensitivity).
Cell Viability (MTS) Assay
This colorimetric assay is used to assess cell viability in response to drug treatment.[4][11][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound(s) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation: The plate is incubated at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls to determine the percentage of cell viability and calculate IC50 values.
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of a therapeutic agent.[13][14]
-
Cell Preparation: Cancer cells (e.g., H3122/MED12 KO) are harvested and resuspended in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive the vehicle control or the therapeutic agent (e.g., trametinib) via a specified route and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).
Experimental Workflow for Investigating MED12 in Drug Resistance
The following diagram outlines a typical experimental workflow to investigate the role of MED12 in conferring drug resistance.
References
- 1. MED12 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. MED12 - Wikipedia [en.wikipedia.org]
- 3. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MED12 controls the response to multiple cancer drugs through regulation of TGF-β receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MED12 mutation induces RTK inhibitor resistance in NSCLC via MEK/ERK pathway activation by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
The Dual Role of MED12 in Cancer: A Cross-Cancer Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of Mediator Complex Subunit 12 (MED12) across various cancer types. This guide provides a comparative analysis of MED12 mutations, protein expression, and its involvement in key signaling pathways, supported by experimental data and detailed protocols.
The Mediator complex is a crucial transcriptional co-regulator, and its subunit MED12 has emerged as a key player in both benign and malignant tumorigenesis.[1] Alterations in MED12 function, through mutations or changes in expression, have been identified in a wide range of cancers, often with distinct lineage-specific consequences. This guide provides a cross-validation of MED12's role in different cancer types, presenting quantitative data, experimental methodologies, and visual representations of its signaling networks to aid in research and therapeutic development.
Comparative Analysis of MED12 Alterations Across Cancer Types
The prevalence and nature of MED12 alterations vary significantly among different cancers. While high-frequency mutations in exons 1 and 2 are characteristic of benign tumors like uterine leiomyomas and breast fibroadenomas, other cancers exhibit different mutational patterns or alterations in protein expression.[1]
MED12 Mutation Frequency
Somatic mutations in MED12 are a common feature in several, but not all, cancer types. The following table summarizes the reported frequencies of MED12 mutations in various malignancies and benign tumors.
| Cancer Type | Prevalence of Mutation (%) | Affected Exon(s) | Predominant Mechanism |
| Uterine Leiomyomas | 37-86% | Exon 1, Exon 2 | Loss of CDK8 kinase activity |
| Phyllodes Tumors | 43-80% | Exon 2 | Loss of CDK8 kinase activity |
| Breast Fibroadenomas | 59-62% | Exon 1, Exon 2 | Loss of CDK8 kinase activity |
| Chronic Lymphocytic Leukemia | 5-9% | Exon 1, Exon 2 | Disruption of NOTCH signaling |
| Prostate Cancer | 2-5% | Exon 26 | Possible hyperactivation of Sonic Hedgehog signaling |
| Breast Cancer | 3-33% | Multiple | Unknown |
| Ovarian Cancer | ~50% | Exon 14 | Unknown |
| Colorectal Cancer | ~2.8% | Multiple | Tumor Suppressor |
This table compiles data from multiple sources to provide a comparative overview.[1][2]
MED12 Protein Expression
Immunohistochemical studies have revealed differential expression of MED12 protein across various cancers. In some cancers, high expression is correlated with prognosis, while in others, loss of expression is a key feature.
| Cancer Type | MED12 Protein Expression Level | Association with Clinicopathological Features |
| Non-Small Cell Lung Cancer (NSCLC) | Dramatically higher in NSCLC specimens than in adjacent normal lung tissues.[3] | High expression correlated with tumor size, shorter progression-free survival, and overall survival.[3] |
| Small Cell Lung Cancer (SCLC) | Highly expressed in the nucleus in the majority of cases.[4] | No significant association with overall survival was noted in the cited study.[4] |
| Uterine Leiomyomas | Expressed in all classical leiomyomas, regardless of mutation status.[5] | Loss of expression observed in some atypical leiomyomas and a high percentage of leiomyosarcomas.[5] |
| Breast Fibroadenomas and Phyllodes Tumors | High stromal MED12 protein expression is significantly associated with MED12 mutation.[6] | MED12 protein expression is positively correlated with estrogen receptor α (ERα) in the epithelium and ERβ in the stroma.[6] |
| Colorectal Cancer | Loss of MED12 expression is observed in a subset of tumors. | Loss of MED12 is associated with tumor budding, nodal metastasis, and distant metastasis.[7] |
Key Signaling Pathways Involving MED12
MED12 exerts its influence on tumorigenesis and drug response through its interaction with several critical signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR) pathways.
MED12 and the TGF-β Signaling Pathway
Loss of MED12 function has been shown to activate the TGF-β signaling pathway, a key regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[8] In its cytoplasmic role, MED12 can physically interact with the TGF-β receptor II (TGF-βR2), negatively regulating its activity.[9][10] Suppression or loss of MED12 leads to increased levels of TGF-βR2, resulting in the activation of downstream signaling through SMAD proteins and the MEK/ERK pathway. This activation can contribute to drug resistance in various cancers.[8][9]
References
- 1. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MED12 is recurrently mutated in Middle Eastern colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. MED12 Alterations in Both Human Benign and Malignant Uterine Soft Tissue Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MED12 protein expression in breast fibroepithelial lesions: correlation with mutation status and oestrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MED12 is recurrently mutated in Middle Eastern colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MED12 Controls the Response to Multiple Cancer Drugs through Regulation of TGF-β Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression of MED12 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Safety Operating Guide
Safe Disposal of Met-12: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require clear and reliable procedures for the disposal of laboratory materials. This document provides essential safety and logistical information for the proper disposal of the Met-12 reagent panel, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The MetLac 12 Panel is composed of low-hazard lyophilized chemical beads housed within a plastic rotor. The chemical concentrations within the panel are not associated with human or environmental toxicity. The diluent consists of less than 0.5 ml of water with preservatives at concentrations of less than 1%.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves. After handling the product, it is imperative to wash your hands thoroughly upon removing your gloves. The product should be stored under cool conditions, specifically between 2-8°C.[1] In the event of a spill, contain the material to prevent it from becoming airborne. Use absorbent material to clean the spill area.[1]
Step-by-Step Disposal Protocol
Adherence to proper disposal protocols is critical for laboratory safety and environmental protection. Dispose of all waste materials in accordance with national, state, and local regulations.[2]
-
Segregation : Isolate used this compound panels and any associated contaminated materials (e.g., pipette tips, gloves) from the general laboratory waste stream.
-
Containment : Place the used plastic rotors and other contaminated solid waste into a designated, leak-proof biohazardous waste container. This container should be clearly labeled as "Biohazardous Waste" and display the universal biohazard symbol.
-
Liquid Waste : While the diluent volume is minimal, any collected liquid waste should be managed as chemical waste. Do not dispose of it down the sink.
-
Container Management : Ensure that waste containers are not overfilled.[3] Once a container is full, it should be securely sealed to prevent any leakage.
-
Final Disposal : Arrange for the collection and disposal of the biohazardous waste through a licensed waste management contractor.
Chemical Composition of the MetLac 12 Panel
The following table summarizes the chemical components present in the MetLac 12 Panel at concentrations greater than 1%.[1]
| Substance Name | Percentage (%) | CAS Number | EC Number | Hazard Classification |
| D-Mannitol | 21.7 | 69-65-8 | 200-711-8 | Skin Irrit. 2 |
| Dextran, 70 USP | 9.9 | 9004-54-0 | 232-677-5 | Skin Irrit. 2 |
| Tris (hydroxymethyl)amino methane | 8.3 | 77-86-1 | 201-064-4 | Skin Irrit. 2 |
| Citric acid trisodium | 5.9 | 68-04-2 | 200-675-3 | Skin Irrit. 2 |
| Sodium chloride | 4.0 | 7647-14-5 | 231-598-3 | Skin Irrit. 2 |
| Polyethylene glycol 2000 | 3.4 | 9004-74-4 | 215-801-2 | Skin Irrit. 2 |
| Polyethylene glycol, 8000 | 3.2 | 25322-68-3 | 500-038-2 | Skin Irrit. 2 |
| Polyethylene glycol, 3400 | 2.3 | 25322-68-3 | 500-038-2 | Skin Irrit. 2 |
| EDTA, disodium (B8443419) salt | 2.0 | 6381-92-6 | 205-358-3 | Skin Irrit. 2 |
| Methylated cyclodextrin | 1.6 | 128446-36-6 | NA | Skin Irrit. 2 |
| Triton X-100 | 1.2 | 9002-93-1 | NA | Skin Irrit. 2 |
| Myo-Inositol | 1.0 | 87-89-8 | 201-781-2 | Skin Irrit. 2 |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Met-12: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Met-12, a novel methylating agent used in advanced pharmaceutical synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This guide offers procedural, step-by-step instructions to directly address operational questions, establishing a foundation of trust and safety in all laboratory applications involving this compound.
Core Safety and Handling Protocols
This compound is a potent reagent that requires stringent safety measures. The following protocols are mandatory for all personnel working with this substance.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment indicates that Level C personal protective equipment is the minimum requirement for handling this compound under standard laboratory conditions.[1][2] This level of protection is necessary when the concentration and type of airborne substances are known, and the criteria for using air-purifying respirators are met.[1][2]
Required PPE for this compound Handling:
| Equipment | Specification | Rationale |
| Respiratory Protection | Full-face air-purifying respirator with cartridges rated for organic vapors and particulates. | Protects against inhalation of this compound aerosols and vapors. |
| Eye Protection | Tightly fitting safety goggles or a full-face respirator. | Prevents contact with mucous membranes in case of splashes. |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., butyl rubber). | Provides robust protection against skin contact. |
| Body Protection | Chemical-resistant apron or suit over a standard lab coat. | Shields the body from spills and contamination. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills. |
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4][5] For large spills, evacuate the area and contact the institutional safety office.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. These values are essential for risk assessment and ensuring a safe working environment.
| Parameter | Value | Description |
| Permissible Exposure Limit (PEL) | 0.5 ppm (8-hour TWA) | The maximum permissible concentration in air over an 8-hour workday. |
| Short-Term Exposure Limit (STEL) | 2 ppm (15-minute TWA) | The maximum concentration to which workers can be exposed for a short period. |
| LD50 (Oral, Rat) | 300 mg/kg | The lethal dose for 50% of a rat population when administered orally. |
| Flash Point | 45°C | The lowest temperature at which vapors will ignite in the presence of an ignition source. |
Experimental Protocol: Alkylation of a Substrate with this compound
This protocol details the safe methodology for a common laboratory procedure involving this compound.
Materials:
-
This compound solution (1M in THF)
-
Substrate
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Appropriate glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the fume hood is functioning correctly.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Add the substrate and anhydrous solvent to the reaction flask.
-
Addition of this compound: Slowly add the this compound solution to the reaction mixture dropwise using a syringe or an addition funnel. Maintain the reaction temperature as required for the specific protocol.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly add the quenching solution to the reaction mixture to neutralize any remaining this compound.
-
Workup: Proceed with the standard aqueous workup and extraction of the product.
-
Waste Disposal: Dispose of all this compound contaminated waste in a designated hazardous waste container.
Visualizing Procedural and Logical Workflows
To further clarify critical procedures, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for responding to a this compound spill.
Caption: Standard operating procedure for handling this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Solid Waste: Double-bag in heavy-duty plastic bags, label clearly, and place in a designated solid hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled for chemotherapy or hazardous chemical waste.[6]
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and pickup schedules. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
